Thiobenzate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiobenzate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGNTRUPZPVNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5OS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Thiobenzoate from Benzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing thiobenzoate and its parent acid, thiobenzoic acid, from benzoyl chloride. The information presented is curated for professionals in research and development, with a focus on detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
Core Synthesis Pathway: Nucleophilic Acyl Substitution
The principal method for the synthesis of thiobenzoate derivatives from benzoyl chloride is through a nucleophilic acyl substitution reaction. In this process, a sulfur-containing nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride leaving group. The general transformation is depicted below:
Caption: General reaction scheme for thiobenzoate synthesis.
The choice of the sulfur nucleophile is critical and dictates the specific reaction conditions and the nature of the final product. The most common and well-documented nucleophile for the direct synthesis of thiobenzoic acid (the precursor to thiobenzoate salts) is potassium hydrosulfide (B80085) (KSH).[1]
Experimental Protocols
This section details the established laboratory procedures for the synthesis of thiobenzoic acid from benzoyl chloride.
Synthesis of Thiobenzoic Acid via Potassium Hydrosulfide
This classic and reliable method involves the reaction of freshly distilled benzoyl chloride with potassium hydrosulfide, which is typically prepared in situ by saturating an alcoholic solution of potassium hydroxide (B78521) with hydrogen sulfide (B99878) gas.[2]
Experimental Workflow:
Caption: Experimental workflow for thiobenzoic acid synthesis.
Detailed Methodology:
A solution of potassium hydroxide in 90% ethanol is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.[2] The solution is cooled and saturated with hydrogen sulfide gas until it is no longer alkaline.[2] The mixture is then further cooled to 10–15°C, and freshly distilled benzoyl chloride is added dropwise over approximately 1.5 hours, maintaining the temperature below 15°C.[2] After the addition is complete, the reaction mixture is stirred for another hour. The precipitated potassium chloride is removed by filtration and washed with 95% ethanol.[2] The filtrate is evaporated to dryness under reduced pressure. The resulting solid, primarily potassium thiobenzoate, is dissolved in cold water and extracted with benzene to remove any neutral byproducts.[2] The aqueous layer is then acidified with cold 6N hydrochloric acid and extracted with ether.[2] The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.[2] The crude thiobenzoic acid is then purified by fractional distillation under reduced pressure.[2]
Quantitative Data
The yield and key physical properties of thiobenzoic acid synthesized by the potassium hydrosulfide method are summarized in the table below. It is crucial to use freshly distilled benzoyl chloride, as undistilled starting material can lower the yield by 20–30%.[2]
| Parameter | Value | Reference |
| Yield | 61–76% | [2] |
| Boiling Point | 85–87°C at 10 mm Hg | [2] |
| 95–97°C at 15 mm Hg | [2] | |
| Refractive Index (n_D^20) | 1.6027 (crude) | [2] |
| 1.6030 (redistilled) | [2] | |
| pKa | ~2.5 | [1] |
| Appearance | Yellow-orange liquid | [1][2] |
Alternative Synthetic Approaches
While the potassium hydrosulfide route is well-established, other methods for the synthesis of thiobenzoate derivatives from benzoyl chloride have been reported.
Reaction with Thiols to Form Thioesters
Benzoyl chloride readily reacts with thiols (R-SH) in the presence of a base to form the corresponding S-thioesters.[3][4] The base, such as sodium hydroxide, deprotonates the thiol to form the more nucleophilic thiolate anion.[4][5]
Reaction Pathway:
Caption: Synthesis of thioesters from benzoyl chloride and thiols.
One-Pot Synthesis using Thiourea (B124793)
A one-pot procedure for the preparation of thioesters from benzoyl chlorides and thiourea has been developed.[6] This method involves the in situ generation of the thioacid from the reaction of thiourea and the benzoyl chloride, which then reacts with an alkyl halide.[6]
Phase-Transfer Catalysis
For reactions involving immiscible aqueous and organic phases, such as the reaction of an aqueous solution of a hydrosulfide salt with benzoyl chloride in an organic solvent, phase-transfer catalysis (PTC) can be employed to enhance the reaction rate.[7][8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[7] This can lead to increased yields and reduced reaction times.[9]
Safety Considerations
-
The synthesis of thiobenzoic acid should be conducted in a well-ventilated fume hood due to the evolution of hydrogen sulfide, which is a toxic and flammable gas.[2]
-
Benzoyl chloride is corrosive and a lachrymator; appropriate personal protective equipment should be worn.
-
The reaction with potassium hydroxide and hydrogen sulfide is exothermic and requires careful temperature control.[2]
-
All chemical waste should be disposed of in accordance with local regulations.[2]
References
- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. BJOC - One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [beilstein-journals.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. crdeepjournal.org [crdeepjournal.org]
S-Aryl Thiobenzoates: A Comprehensive Technical Guide to their Physical and Chemical Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of S-aryl thiobenzoates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their unique reactivity and utility as synthetic intermediates. This document outlines their synthesis, key physicochemical characteristics, and analytical methodologies, offering a valuable resource for researchers in the field.
Physicochemical Properties
S-aryl thiobenzoates are typically crystalline solids with moderate to high melting points, influenced by the nature and position of substituents on both the aryl and benzoyl rings. They are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, but exhibit poor solubility in water.
Table 1: Physical Properties of Selected S-Aryl Thiobenzoates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| S-Phenyl benzothioate | C₁₃H₁₀OS | 214.28 | 53-55 | Colorless crystals[1] |
| S-p-Tolyl benzothioate | C₁₄H₁₂OS | 228.31 | 75-76 | White solid |
| S-p-Tolyl-2-methylbenzothioate | C₁₅H₁₄OS | 242.33 | 78-80 | White solid |
| S-p-Tolyl-3-methylbenzothioate | C₁₅H₁₄OS | 242.33 | 60-61 | White solid |
| S-p-Tolyl-3-fluorobenzothioate | C₁₄H₁₁FOS | 246.30 | 69.5-70.5 | White solid |
| S-p-Tolyl naphthothioate | C₁₈H₁₄OS | 278.37 | 79.5-80.5 | White solid |
| S-Phenyl 4-methoxybenzothioate | C₁₄H₁₂O₂S | 244.31 | Not Reported | Not Reported[2] |
Chemical Properties and Reactivity
The chemical reactivity of S-aryl thiobenzoates is dominated by the thioester linkage. This functional group is susceptible to nucleophilic attack, making these compounds valuable acylating agents and versatile intermediates in organic synthesis.
Hydrolysis: S-aryl thiobenzoates can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and a thiol. The rate of hydrolysis is generally slower than that of their corresponding oxygen esters, providing a degree of stability that is advantageous in certain synthetic applications.
Oxidation/Reduction: The sulfur atom in the thioester linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone under appropriate conditions, offering a route to further functionalization. Conversely, the thioester can be reduced to the corresponding alcohol and thiol.
Cross-Coupling Reactions: S-aryl thiobenzoates can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of S-Aryl Thiobenzoates
Several synthetic methodologies have been developed for the preparation of S-aryl thiobenzoates, with gold-catalyzed and palladium-catalyzed cross-coupling reactions being among the most efficient.
Gold-Catalyzed C-S Cross-Coupling
A straightforward and efficient protocol for the synthesis of S-aryl thiobenzoates involves the gold-catalyzed C-S cross-coupling of aryl iodides with silver thiobenzoates.[3][4] This method demonstrates good tolerance for various functional groups and offers moderate to excellent yields under mild reaction conditions.[3][4]
Palladium-Catalyzed Thiocarbonylation
An alternative and widely used method is the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. This reaction proceeds in the presence of carbon monoxide and a palladium catalyst to provide S-aryl thioesters in good to excellent yields.[5]
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of S-Aryl Thiobenzoates
To an autoclave are added the aryl iodide (1.0 mmol), aryl sulfonyl hydrazide (1.0 mmol), bis(dibenzylideneacetone)dipalladium(0) (0.05 mmol), 1,4-bis(diphenylphosphino)butane (B1266417) (0.05 mmol), 1,4-diazabicyclo[2.2.2]octane (1.0 mmol), and toluene (B28343) (3 mL). The autoclave is sealed, purged three times with carbon monoxide, and then pressurized to 8.0 atm with CO. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the excess CO is carefully discharged. The reaction is quenched with saturated aqueous NH₄Cl, diluted with ethyl acetate, and washed with saturated aqueous NaCl. The organic layer is dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Characterization Techniques
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of S-aryl thiobenzoates. The chemical shifts of the aromatic protons and carbons provide information about the substitution pattern on the aryl rings. The carbonyl carbon of the thioester typically appears in the range of δ 190-195 ppm in the ¹³C NMR spectrum.
IR spectroscopy is a useful tool for identifying the characteristic functional groups in S-aryl thiobenzoates. The most prominent absorption is the C=O stretching vibration of the thioester, which typically appears in the region of 1660-1700 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of S-aryl thiobenzoates. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
Reversed-phase HPLC is a common technique for assessing the purity of S-aryl thiobenzoates and for monitoring reaction progress. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.
Role in Drug Development and Logical Relationships
While specific signaling pathways for S-aryl thiobenzoates as a class are not extensively documented, their importance in drug development lies in their utility as versatile synthetic intermediates. The thioester functionality allows for facile modification and conjugation, making them valuable building blocks for the synthesis of more complex, biologically active molecules. Their controlled reactivity enables their use in the construction of various pharmacophores.
Caption: Logical workflow illustrating the central role of S-aryl thiobenzoates as synthetic intermediates in the path from simple starting materials to potential drug candidates.
Conclusion
S-aryl thiobenzoates represent a significant class of compounds with a rich chemistry that is highly relevant to drug discovery and development. Their stable yet reactive nature makes them ideal intermediates for the synthesis of complex molecular architectures. This guide provides a foundational understanding of their synthesis, properties, and analytical characterization to aid researchers in leveraging the full potential of these valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiobenzoic acid, 4-methoxy-, S-phenyl ester | C14H12O2S | CID 584686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Acidity of Thiobenzoic Acid and Benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of thiobenzoic acid in comparison to its structural analog, benzoic acid. Key physicochemical data, including pKa values, are presented alongside a discussion of the underlying principles governing their relative acidities. Furthermore, detailed experimental methodologies for pKa determination are outlined to support researchers in their own investigations.
Introduction
In the landscape of organic chemistry and drug development, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter. It influences a compound's solubility, lipophilicity, and its interactions with biological targets. Benzoic acid is a well-characterized carboxylic acid, but its thio-analog, thiobenzoic acid, where a sulfur atom replaces one of the carboxylic oxygen atoms, exhibits significantly different acidic properties. Understanding these differences is crucial for applications ranging from synthetic chemistry to the design of novel therapeutic agents. This guide will explore the quantitative and qualitative aspects of this acidity difference.
Quantitative Acidity: A Comparative Overview
The acidity of an acid is inversely related to its pKa value; a lower pKa signifies a stronger acid. Thiobenzoic acid is a considerably stronger acid than benzoic acid. The pKa values for both compounds are summarized in the table below.
| Compound | Structure | Functional Group | pKa (at 25 °C) | Acidity Relative to Benzoic Acid |
| Benzoic Acid | C₆H₅COOH | Carboxylic Acid | ~4.20[1][2][3] | - |
| Thiobenzoic Acid | C₆H₅COSH | Thiocarboxylic S-acid | ~2.48[4] | ~100x more acidic[4] |
Table 1: Comparison of pKa Values for Benzoic Acid and Thiobenzoic Acid.
The Structural Basis for Enhanced Acidity in Thiobenzoic Acid
The nearly 100-fold increase in acidity of thiobenzoic acid compared to benzoic acid can be attributed to the fundamental differences between sulfur and oxygen, specifically concerning the stability of the conjugate base formed upon deprotonation.
When an acid donates a proton (H⁺), it forms its conjugate base. The stability of this conjugate base is paramount: a more stable conjugate base corresponds to a stronger acid.
-
Benzoate (B1203000) Ion (C₆H₅COO⁻): The conjugate base of benzoic acid, the benzoate ion, stabilizes the negative charge through resonance, delocalizing it across the two oxygen atoms.
-
Thiobenzoate Ion (C₆H₅COS⁻): The conjugate base of thiobenzoic acid, the thiobenzoate ion, also experiences resonance. However, the primary reason for its greater stability lies in the properties of the sulfur atom. Sulfur is in the third period of the periodic table, making it larger and more polarizable than the second-period element, oxygen. This allows the negative charge on the thiobenzoate anion to be dispersed over a larger, more diffuse electron cloud, resulting in a more stable anion. This superior charge stabilization makes the parent thiobenzoic acid more willing to donate its proton, hence its lower pKa.
References
Spectroscopic Characterization of Thiobenzoate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiobenzoate compounds, characterized by a thioester linkage to a benzene (B151609) ring, are a class of molecules with significant relevance in organic chemistry, materials science, and pharmacology. Their unique electronic and steric properties, conferred by the presence of a sulfur atom in the ester linkage, make them valuable synthons and pharmacophores. A thorough understanding of their structure and purity is paramount for their effective application, necessitating a comprehensive spectroscopic characterization. This technical guide provides an in-depth overview of the key spectroscopic techniques used to elucidate the structure and properties of thiobenzoate compounds, complete with detailed experimental protocols and data interpretation.
Core Spectroscopic Techniques
The structural elucidation of thiobenzoate compounds relies on a suite of spectroscopic methods, each providing unique insights into the molecular framework. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of a thiobenzoate will typically show signals for the aromatic protons on the benzene ring and the protons of the S-alkyl or S-aryl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the thioester group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the thioester group is a key diagnostic signal, typically appearing significantly downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For thiobenzoates, the most characteristic absorption bands are the C=O stretching of the thioester and the C-S stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like thiobenzoates exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the benzene ring and the nature of the sulfur substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiobenzoates involve cleavage of the thioester bond.[1][2]
Spectroscopic Data for Key Thiobenzoate Compounds
The following tables summarize the key spectroscopic data for two common thiobenzoate compounds: S-methyl thiobenzoate and S-ethyl thiobenzoate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| S-methyl thiobenzoate | CDCl₃ | ~7.95 | m | 2H, aromatic (ortho) |
| ~7.55 | m | 1H, aromatic (para) | ||
| ~7.45 | m | 2H, aromatic (meta) | ||
| 2.45 | s | 3H, S-CH₃ | ||
| S-ethyl thiobenzoate | CDCl₃ | ~7.95 | m | 2H, aromatic (ortho) |
| ~7.55 | m | 1H, aromatic (para) | ||
| ~7.45 | m | 2H, aromatic (meta) | ||
| 3.05 | q | 2H, S-CH₂ | ||
| 1.35 | t | 3H, CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| S-methyl thiobenzoate | CDCl₃ | ~192.0 | C=O |
| ~137.0 | Aromatic (quaternary) | ||
| ~133.0 | Aromatic (para) | ||
| ~128.5 | Aromatic (meta) | ||
| ~127.0 | Aromatic (ortho) | ||
| ~11.5 | S-CH₃ | ||
| S-ethyl thiobenzoate | CDCl₃ | ~191.5 | C=O |
| ~137.5 | Aromatic (quaternary) | ||
| ~133.0 | Aromatic (para) | ||
| ~128.5 | Aromatic (meta) | ||
| ~127.0 | Aromatic (ortho) | ||
| ~23.5 | S-CH₂ | ||
| ~15.0 | CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 3: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| S-methyl thiobenzoate | ~1685 | C=O stretch (thioester) |
| ~1205 | C-O stretch (ester-like) | |
| ~690 | C-S stretch | |
| S-ethyl thiobenzoate | ~1685 | C=O stretch (thioester) |
| ~1205 | C-O stretch (ester-like) | |
| ~690 | C-S stretch |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| S-methyl thiobenzoate | Ethanol | ~245, ~285 |
| S-ethyl thiobenzoate | Ethanol | ~245, ~285 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| S-methyl thiobenzoate | 152 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| S-ethyl thiobenzoate | 166 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of thiobenzoate compounds. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiobenzoate compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR accessory.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the thiobenzoate compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Instrument Setup:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Data Acquisition:
-
Replace the reference cuvette with a cuvette containing the sample solution.
-
Scan the absorbance of the sample over the desired wavelength range (typically 200-400 nm for thiobenzoates).
-
-
Data Processing:
-
The software will automatically subtract the baseline spectrum from the sample spectrum.
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the thiobenzoate compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Instrument Setup:
-
Select an appropriate GC column (e.g., a nonpolar or medium-polarity column).
-
Set the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure good separation.
-
Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample to the mass spectrometer.
-
Tune the mass spectrometer to ensure accurate mass assignments.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The mass spectrometer will acquire mass spectra continuously as the components elute from the GC column.
-
-
Data Processing:
-
Identify the peak corresponding to the thiobenzoate compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized thiobenzoate compound.
Caption: General workflow for thiobenzoate characterization.
Thioesters in Cellular Signaling
Thioesters are critical intermediates in numerous metabolic and signaling pathways. One such example is the role of acyl-protein thioesterases in regulating protein function through depalmitoylation. Palmitoylation is a reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue of a protein via a thioester linkage, often affecting the protein's localization and activity.
Caption: Thioester role in protein palmitoylation cycle.
This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of thiobenzoate compounds. By following the outlined protocols and utilizing the provided reference data, researchers can confidently determine the structure, purity, and properties of these important molecules.
References
The Diverse Biological Activities of Thiobenzate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiobenzate derivatives, organosulfur compounds characterized by a thioester or thioamide linkage to a benzene (B151609) ring, have emerged as a versatile scaffold in medicinal chemistry. Their unique physicochemical properties, conferred by the presence of a sulfur atom, have led to the discovery of a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in the field.
Antimicrobial Activity
This compound and related thio- derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[1] The introduction of a sulfur atom can enhance the lipophilicity and reactivity of the molecule, facilitating its interaction with microbial targets.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-positive bacteria (e.g., S. aureus) | MIC | Potent activity reported | [1] |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-negative bacteria (e.g., E. coli) | MIC | Significant activity reported | [1] |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Fungi (e.g., C. albicans) | MIC | Strong activity reported | [1] |
| Thiophene (B33073) derivatives | Colistin-resistant A. baumannii | MIC50 | 16-32 mg/L | [2] |
| Thiophene derivatives | Colistin-resistant E. coli | MIC50 | 8-32 mg/L | [2] |
| Thiazole (B1198619) derivatives | S. aureus (Gram-positive) | MIC | Activity compared to Norfloxacin and Ciprofloxacin | [3] |
| Thiazole derivatives | E. coli (Gram-negative) | MIC | Activity compared to Norfloxacin and Ciprofloxacin | [3] |
| o- and p-hydroxybenzoic acid thiosemicarbazides | E. coli, C. albicans | Zone of inhibition | >20 mm indicates expressed activity | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Test compounds (this compound derivatives)
-
Reference antibiotics (e.g., ampicillin, gentamicin, amphotericin B)
-
Sterile cork borer or well cutter
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates uniformly with the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution to the wells.
-
Add reference antibiotic solutions to separate wells as positive controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualizing the Mechanism of Action
Anticancer Activity
Several this compound and related derivatives have exhibited promising anticancer activity against various cancer cell lines.[5][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | IC50 | 1.11 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | IC50 | 1.74 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | IC50 | 7.0 | [6] |
| NSAID Thioesters (2b, 3b, 6a, 7a, 7b, 8a) | HepG2, MCF-7, HCT-116, Caco-2 | IC50 | Potent broad-spectrum activity reported | [7] |
| Thiazole derivative 4c | MCF-7 | IC50 | 2.57 | [8] |
| Thiazole derivative 4c | HepG2 | IC50 | 7.26 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Anticancer Signaling Pathways
Anti-inflammatory Activity
Certain this compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[9]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Activity Metric | Value (µM) | Reference |
| Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | COX-2 | Inhibition | Potent inhibition reported | [9] |
| NSAID Thioesters (2b, 3b, 6a, 7a, 7b, 8a, 8b) | COX-2 | IC50 | ~0.20–0.69 | [7] |
| NSAID Thioesters | COX-1 | IC50 | >50 | [7] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., celecoxib)
-
Assay buffer
-
Detection reagents (e.g., for measuring prostaglandin (B15479496) E2)
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
Visualizing the COX-2 Inhibition Pathway
Enzyme Inhibition
Beyond their roles in specific disease pathways, this compound derivatives have been shown to inhibit a variety of other enzymes, highlighting their broad therapeutic potential.[10][11]
Quantitative Data: Enzyme Inhibition
| Compound Class | Enzyme | Activity Metric | Value | Reference |
| Thioesters from 2-sulfenyl ethylacetate | Phospholipase A2 (PLA2) | IC50 | Micromolar concentrations | [10] |
| Thioesters from 2-sulfenyl ethylacetate | Snake Venom Metalloproteinase (SVMP) | IC50 | ~10 times higher than for PLA2 | [10] |
| Thiomers | Aminopeptidase N | Inhibition | Significant improvement in drug stability | [11] |
| Thiazole derivative 4c | VEGFR-2 | IC50 | 0.15 µM | [8] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds (this compound derivatives)
-
Reference inhibitors
-
Assay buffer
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, the target enzyme, and various concentrations of the test compound or a reference inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using an appropriate detection method.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Visualizing the General Workflow for Enzyme Inhibition Screening
Conclusion
This compound derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their ability to inhibit a range of enzymes, underscores their potential in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic applications of this versatile chemical scaffold further. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thiomatrix.com [thiomatrix.com]
Thioester bond formation mechanisms in prebiotic chemistry
An In-depth Technical Guide to Prebiotic Thioester Bond Formation Mechanisms
Introduction
Thioester bonds, high-energy linkages analogous to ester bonds but with a sulfur atom replacing an oxygen, are central to modern metabolism. They are exemplified by acetyl-coenzyme A, a key player in the citric acid cycle and numerous biosynthetic pathways. The "Thioester World" hypothesis, proposed by Christian de Duve, posits that these molecules played a pivotal role in the origin of life, providing the necessary energy for the formation of more complex molecules in a prebiotic Earth.[1][2][3] This guide provides a technical overview of the primary proposed mechanisms for the non-enzymatic formation of thioester bonds under plausible prebiotic conditions, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in this field.
Condensation Reactions in Evaporative Environments
One of the most robust and prebiotically plausible routes to thioester formation involves the removal of water from a system containing thiols and carboxylic acids, driving the condensation reaction forward. This process is often simulated in the laboratory through "dry-down" experiments, where aqueous solutions of the reactants are heated to evaporate the solvent.
Mercaptoacids and Amino Acids
Recent studies have demonstrated that mercaptoacids can react with amino acids under evaporative conditions to form thiodepsipeptides, which are oligomers containing both thioester and amide bonds.[1][4][5] This reaction proceeds through the initial formation of a thioester bond between two mercaptoacid molecules or between a mercaptoacid and an amino acid, followed by a thioester-amide exchange.[4][5]
| Reactants | Temperature (°C) | Initial pH | Conversion of Alanine (%) | Reference |
| Thioglycolic acid, Alanine | 65 | 3.5 | 90 | [6] |
| Thioglycolic acid, Alanine | 65 | 5.5 | 89 | [6] |
| Thioglycolic acid, Alanine | 65 | 6.5 | 71 | [6] |
| Thioglycolic acid, Alanine | 65 | 7.0 | 42 | [6] |
| Thioglycolic acid, Alanine | 25 | ~3 | 4 | [6] |
| Thioglycolic acid, Alanine | 37 | ~3 | 6 | [6] |
| Thioglycolic acid, Alanine | 50 | ~3 | 23 | [6] |
| Thioglycolic acid, Alanine | 65 | ~3 | 83 | [6] |
-
Prepare an aqueous solution of L-alanine and thioglycolic acid (typically in a 1:5 molar ratio).[7]
-
Adjust the initial pH of the solution using imidazole, if necessary.
-
Transfer the solution to a reaction vessel (e.g., a glass vial).
-
Place the vessel in an anaerobic chamber to mimic the anoxic conditions of the early Earth.
-
Heat the sample at a constant temperature (e.g., 65°C) for a specified period (e.g., one week) to allow for complete evaporation of the solvent and subsequent reaction in the dry state.[7]
-
Analyze the resulting products using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Caption: Condensation of a mercaptoacid and an amino acid to form a thioester.
1,4-Diacids and Thiols on Mineral Surfaces
The formation of thioesters from 1,4-dicarboxylic acids, components of the reverse tricarboxylic acid (rTCA) cycle, has been demonstrated under drying conditions in the presence of silica (B1680970).[2][8] In this scenario, the diacid first forms a cyclic anhydride (B1165640), which is then opened by a thiol to yield a thioester.[2][8]
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Succinic Acid | Coenzyme M | Silica | 70 | 16 | 9 | [8] |
| Succinic Acid | Coenzyme M | Silica | 100 | 18 | 18 | [8] |
| Citric Acid | Coenzyme M | Silica + ZnCl₂ | 100 | 18 | 29 | [8] |
-
Prepare an aqueous solution of a 1,4-dicarboxylic acid (e.g., succinic acid) and a thiol (e.g., coenzyme M).
-
Add silica gel to the solution.
-
Heat the mixture at a specified temperature (e.g., 70-100°C) to evaporate the water.
-
Continue heating the dry mixture for a designated period.
-
The resulting thioester can be analyzed by NMR spectroscopy.
Caption: Pathway for thioester formation from a 1,4-diacid.
Geoelectrochemistry in Hydrothermal Vents
Primordial deep-sea hydrothermal systems are another proposed location for prebiotic synthesis. The electrochemical potential gradients that exist across the porous walls of these vents, which are rich in sulfide (B99878) minerals, could have driven the reduction of carbon dioxide.
Recent experiments have shown that nickel sulfide (NiS), when subjected to a geoelectrically plausible potential, can reduce CO₂ to carbon monoxide (CO).[9][10][11] This surface-bound CO can then react with thiols, such as methanethiol, to form thioesters, like S-methyl thioacetate (B1230152), at room temperature and neutral pH.[9][10][11]
| Catalyst | Potential (V vs. SHE) | Reactants | Yield of S-methyl thioacetate (%) | Reference |
| NiS | -0.6 to -1.0 | CO₂, Methanethiol | up to 35 (based on CO) | [9][11] |
| NiS/FeS (50:50) | -0.6 to -1.0 | CO₂, Methanethiol | 27 | [9][11] |
| NiS/CoS (50:50) | -0.6 to -1.0 | CO₂, Methanethiol | 56 | [9][10][11] |
-
Synthesize nickel sulfide (NiS) particles.
-
In an electrochemical cell, use the NiS as the working electrode.
-
Saturate an electrolyte solution (e.g., NaCl solution) with CO₂.
-
Apply a constant potential (e.g., -1.0 V vs. SHE) to the NiS electrode for an extended period (e.g., 7 days) to facilitate CO₂ reduction to surface-bound CO.
-
Introduce a thiol (e.g., methanethiol) to the system and incubate for a further period (e.g., 7 days).
-
Analyze the products in the solution by methods such as gas chromatography-mass spectrometry (GC-MS).
Caption: Geoelectrochemical thioester synthesis at a NiS surface.
Volcanic Gas-Mediated Synthesis
Volcanic eruptions were common on the early Earth and released a variety of reactive gases into the atmosphere. One such gas, carbonyl sulfide (COS), has been shown to be a potent agent for peptide bond formation in aqueous solutions under mild conditions.[12][13][14] The reaction is believed to proceed through the formation of a highly reactive N-carboxyanhydride intermediate, which is conceptually related to thioester activation. This process can lead to peptide yields of up to 80% in minutes to hours at room temperature.[6][12][13][14]
| Amino Acid | Additives | Time | Yield (%) | Reference |
| L-Phenylalanine | None | 24 h | 37 | [14] |
| L-Phenylalanine | Fe(CN)₆³⁻ | 5 min | 78 | [14] |
| L-Phenylalanine | Cd²⁺ | 1.5 h | 80 | [14] |
| L-Leucine | None | 24 h | 59 | [14] |
-
Prepare an aqueous solution of one or more α-amino acids.
-
Introduce carbonyl sulfide (COS) gas into the reaction vessel.
-
Maintain the reaction at room temperature for a specified duration, ranging from minutes to hours.
-
Optionally, include metal ions (e.g., Cd²⁺) or other additives to catalyze the reaction.
-
Quench the reaction and analyze the peptide products by HPLC-MS.
Caption: COS-mediated activation of an amino acid leading to peptide formation.
The formation of thioester bonds is a critical step in many origin-of-life scenarios. The mechanisms outlined in this guide—condensation reactions in evaporative environments, geoelectrochemical synthesis in hydrothermal vents, and activation by volcanic gases—represent plausible and experimentally supported pathways for the abiotic synthesis of these vital molecules. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate the role of thioesters in the emergence of life. The continued exploration of these and other potential prebiotic pathways will undoubtedly shed more light on the chemical origins of metabolism and the transition from a non-living to a living world.
References
- 1. Thioesters pave the path to robust formation of prebiotic peptides - American Chemical Society [acs.digitellinc.com]
- 2. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Carbonyl sulfide-mediated prebioti ... | Article | H1 Connect [archive.connect.h1.co]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonyl sulfide-mediated prebiotic formation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Carbonyl Sulfide-Mediated Prebiotic Formation of Peptides | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The Thioester World: A Linchpin in the Chemical Origins of Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of life from a prebiotic chemical milieu remains one of the most profound questions in science. Among the various hypotheses, the "Thioester World" theory posits a central role for thioesters as primordial energy currency and key intermediates in the synthesis of life's foundational molecules.[1][2][3] This technical guide provides a comprehensive overview of the critical role of thioesters in the origin of life, detailing their prebiotic synthesis, catalytic activities, and their pivotal function in the formation of peptides and other essential biomolecules. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating fundamental pathways and concepts through Graphviz diagrams.
Introduction: The Significance of Thioesters
Thioesters, organosulfur compounds with the structure R-C(=O)-S-R', are high-energy molecules that occupy a central position in contemporary metabolism, most notably in the form of acetyl-CoA.[3][4] Their significance extends to the synthesis and degradation of a wide array of biomolecules, including fatty acids, peptides, and sterols.[3] This central role in modern biochemistry has led to the hypothesis that thioesters were crucial players in the prebiotic world, potentially predating ATP as the primary energy-carrying molecules.[2][3] The "Thioester World" hypothesis, proposed by Christian de Duve, suggests that these reactive molecules provided the necessary energy for the chemical reactions that led to the formation of more complex structures, eventually giving rise to self-replicating systems.[2]
Thioesters are considered prebiotically plausible due to the likely abundance of their constituent elements—sulfur, carbon, hydrogen, and oxygen—on the early Earth.[2][5] Thiols, in particular, are thought to have been readily available near sources of hydrogen sulfide (B99878).[5] The unique chemical properties of thioesters, being susceptible to nucleophilic attack by thiols and amines while remaining relatively stable in aqueous environments, make them ideal candidates for driving prebiotic chemistry.
Prebiotic Synthesis of Thioesters
A critical aspect of the "Thioester World" hypothesis is the plausible formation of thioesters under prebiotic conditions. Research has demonstrated several potential pathways for their abiotic synthesis.
Synthesis from Aldehydes and Thiols
One of the earliest proposed mechanisms involves the reaction of aldehydes with thiols. For instance, the "energy-rich" thioester, N-acetyl-S-lactoylcysteine, can be formed from low concentrations of glyceraldehyde and N-acetylcysteine under anaerobic conditions at ambient temperature in aqueous phosphate (B84403) solutions.[6] This reaction is thought to proceed through the dehydration of glyceraldehyde to pyruvaldehyde, which then reacts with the thiol to form a hemithioacetal that rearranges to the thioester.[6]
Geoelectrochemical Synthesis
Recent studies have shown that thioesters can be synthesized through geoelectrochemical CO2 fixation in primordial ocean hydrothermal systems.[4] In this scenario, nickel sulfide (NiS), when partially reduced, facilitates the formation of S-methyl thioacetate (B1230152) from CO2 and methanethiol.[4] This process involves the electroreduction of CO2 to CO, followed by a reaction between CO and the thiol, a mechanism that mirrors aspects of the modern acetyl-CoA pathway.[4]
Formation via Cyclic Anhydrides in Wet-Dry Cycles
Wet-dry cycles, a common feature of the prebiotic Earth, could have also facilitated thioester synthesis.[7][8] It has been proposed that 1,4-dicarboxylic acids, key components of the reverse tricarboxylic acid (rTCA) cycle, can form cyclic anhydrides under drying conditions.[8][9] These activated anhydrides can then react with thiols to produce thioesters, providing a pathway for the formation of analogs of succinyl-CoA and citryl-CoA.[8]
Quantitative Data on Thioester-Mediated Reactions
The efficiency and conditions of prebiotic reactions are crucial for their plausibility. The following tables summarize key quantitative data from experimental studies on thioester formation and reactivity.
| Reactants | Conditions | Product | Yield/Conversion | Reference |
| 2 mM Glyceraldehyde, 2 mM N-acetylcysteine | 500 mM sodium phosphate (pH 7.0), anaerobic, ambient temperature | N-acetyl-S-lactoylcysteine | ~3% per day conversion of glyceraldehyde | [6] |
| 20 mM Formaldehyde, 20 mM Glycolaldehyde, 20 mM NH4Cl, 23 mM 3-mercaptopropionic acid | pH 5.2, 40°C, 35 days | Alanine (B10760859) (via amino acid thioester intermediate) | 1.8% based on initial formaldehyde | [10] |
| Thioglycolic acid (tg) and Alanine (Ala) (5:1 molar ratio) | Dry-down at 65°C for 7 days, unbuffered, mildly acidic (pH ~3) | Thiodepsipeptides and peptides | 83% of Ala converted into oligomers | [5] |
| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 25°C for 1 week | Oligomers | 4% of Ala converted | [5] |
| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 37°C for 1 week | Oligomers | 6% of Ala converted | [5] |
| Thioglycolic acid (tg) and Alanine (Ala) | Dry-down at 50°C for 1 week | Oligomers | 23% of Ala converted | [5] |
Table 1: Prebiotic Thioester and Peptide Synthesis Yields
| Thioester | Nucleophile | Rate Constant (k_ex) | Reference |
| T1 (a model thioester) | Cysteine | 7.0 M⁻¹ s⁻¹ | [11] |
| T2 (a model thioester) | Cysteine | 31 M⁻¹ s⁻¹ | [11] |
| T3 (a model thioester) | Cysteine | 1.1 M⁻¹ s⁻¹ | [11] |
| T2 (a model thioester) | Imidazole (B134444) | 0.12 M⁻¹ s⁻¹ | [11] |
Table 2: Reactivity of Model Thioesters with Nucleophiles
The Role of Thioesters in Peptide Synthesis
The formation of peptides from amino acids is a fundamental step in the origin of life, and thioesters are hypothesized to have been key players in this process.[5][12][13] The high activation energies and unfavorable thermodynamics of direct amino acid condensation are significant hurdles that thioester-mediated pathways can overcome.[5][7]
Thioester-Amide Exchange
A plausible mechanism for prebiotic peptide bond formation is the thioester-amide exchange.[5][7] In this process, a thiol and a carboxylic acid first condense to form a thioester.[5] This thioester can then react with an amino acid, where the amino group acts as a nucleophile, displacing the thiol and forming a peptide bond.[5] This reaction is analogous to the formation of depsipeptides from ester intermediates.[5]
Thiodepsipeptides as Intermediates
Recent research has highlighted the robust formation of thiodepsipeptides, which contain both thioester and peptide bonds, under prebiotically plausible conditions.[5][12] These molecules can form through the dry-down reactions of mercaptoacids and amino acids over a wide range of pH and temperature conditions.[5][7] Thiodepsipeptides are considered important intermediates, as the thioester linkages within their structure can be subsequently converted to peptide bonds through intramolecular or intermolecular thioester-amide exchange.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the role of thioesters in the origin of life.
Formation of Thiodepsipeptides and Peptides via Dry-Down Reactions[5]
-
Materials: L-alanine (Ala), thioglycolic acid (tg), imidazole, Eppendorf tubes.
-
Procedure:
-
Prepare aqueous solutions of thioglycolic acid and L-alanine. For pH-dependent experiments, add varying equivalents of imidazole to adjust the initial pH.
-
For a typical reaction, mix tg and Ala in a 5:1 molar ratio.
-
Aliquot the solutions into Eppendorf tubes.
-
Dry the samples in an oven or on a dry block at a specified temperature (e.g., 25°C, 37°C, 50°C, 65°C, or 85°C) for a set period (e.g., seven days).
-
To mimic early Earth's anaerobic atmosphere and prevent thiol oxidation, conduct the reactions in an anaerobic chamber.
-
Analyze the resulting products using methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic resonance (NMR) spectroscopy to identify and quantify the formation of thiodepsipeptides and peptides.
-
Prebiotic Amino Acid Thioester Synthesis from Formose Substrates[11]
-
Materials: Formaldehyde, glycolaldehyde, ammonium (B1175870) chloride, 3-mercaptopropionic acid, acetic acid.
-
Procedure:
-
Prepare a solution containing 20 mM formaldehyde, 20 mM glycolaldehyde, 20 mM ammonium chloride, 23 mM 3-mercaptopropionic acid, and 23 mM acetic acid. The initial pH should be around 5.2.
-
Incubate the solution at 40°C for 35 days.
-
At various time points, take aliquots of the reaction mixture for analysis.
-
Analyze the samples for the presence and quantity of amino acids (e.g., alanine and homoserine) using appropriate analytical techniques. This experiment presumes the formation of amino acid thioesters as intermediates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks and experimental workflows related to the role of thioesters in the origin of life.
Caption: The "Thioester World" hypothesis logical flow.
Caption: Experimental workflow for prebiotic peptide synthesis.
Caption: Geoelectrochemical synthesis of thioesters.
Thioesters in Protocells and Early Metabolism
The role of thioesters extends beyond the synthesis of simple molecules to their potential involvement in the emergence of primitive metabolic pathways and the formation of protocells. Thioesters are central to many modern metabolic pathways, suggesting their ancient origins.[3] In a prebiotic context, thioester-driven reactions could have led to the synthesis of lipids necessary for forming primitive membranes.[14] For instance, cysteine has been shown to react spontaneously with short-chain thioesters to form diacyl lipids, which can then self-assemble into vesicles.[14]
Furthermore, thioesters could have been integral to the development of an early, non-enzymatic version of the reverse tricarboxylic acid (rTCA) cycle, a key pathway for carbon fixation.[8][15] The formation of thioester analogs of rTCA cycle intermediates through wet-dry cycles provides a plausible route for the emergence of this central metabolic pathway.[8]
Convergence with the RNA World
The "Thioester World" is not mutually exclusive with other origin-of-life hypotheses, such as the "RNA World." In fact, recent research suggests a convergence of these two theories.[1][2] Thioesters could have provided the necessary energy and chemical activation for the synthesis of RNA precursors and for the aminoacylation of RNA molecules, a critical step in the evolution of translation.[2][16] Experiments have shown that thioesters can facilitate the binding of amino acids to RNA, suggesting a potential link between early metabolism, the genetic code, and the beginnings of protein synthesis.[1][16]
Conclusion
The "Thioester World" hypothesis provides a compelling framework for understanding the chemical origins of life. Thioesters are not only prebiotically plausible but also possess the requisite chemical properties to have served as the primary energy currency and key synthetic intermediates on the early Earth. Their demonstrated role in the formation of peptides, their potential involvement in the emergence of protocells and early metabolic pathways, and their convergence with the "RNA World" hypothesis underscore their fundamental importance. Further research into the prebiotic synthesis and reactivity of thioesters will continue to illuminate the intricate chemical pathways that led to the dawn of life.
References
- 1. Scientists Think They’ve Found Life’s Original Catalyst [popularmechanics.com]
- 2. Experiment sheds light on the origin of life, supporting the existence of a ‘thioester world’ before living beings | Science | EL PAÍS English [english.elpais.com]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Prebiotic formation of 'energy-rich' thioesters from glyceraldehyde and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Prebiotic amino acid thioester synthesis: thiol-dependent amino acid synthesis from formose substrates (formaldehyde and glycolaldehyde) and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioesters pave the path to robust formation of prebiotic peptides - American Chemical Society [acs.digitellinc.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Environmental boundary conditions for the origin of life converge to an organo-sulfur metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA and Sulfur Compounds Possibly Created the First Peptides on Earth | The Scientist [the-scientist.com]
An In-depth Technical Guide to the Solubility of Potassium Thiobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility of potassium thiobenzoate in organic solvents. Due to a notable lack of specific quantitative data in publicly accessible scientific literature, this document focuses on presenting available qualitative solubility information, outlining a detailed experimental protocol for the quantitative determination of its solubility, and providing a visual workflow to guide researchers in this process. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of potassium thiobenzoate for their research.
Introduction
Potassium thiobenzoate (C₇H₅KOS) is an organic salt used as an intermediate in various chemical syntheses.[1][2][3][4][5][6][7][8][9][10] Its solubility in different organic solvents is a critical parameter for its application in reaction chemistry, purification, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to collate the available information on the solubility of potassium thiobenzoate and to provide a practical framework for researchers to determine this property experimentally.
Qualitative Solubility Data
| Solvent Class | Solvent Examples | Expected/Reported Solubility of Potassium Thiobenzoate & Similar Salts | References |
| Protic Polar | Methanol (B129727), Ethanol | Expected to be Soluble | [11] |
| Aprotic Polar | Acetone, THF, DMSO | Expected to be Soluble to Very Soluble | [1][12][13][14][15][16][17][18] |
| Non-Polar Aromatic | Toluene, Benzene | Expected to be Slightly Soluble to Insoluble | [1][11][19] |
| Non-Polar Aliphatic | Hexane, Petroleum Ether | Expected to be Insoluble | [11][20] |
Note: The solubility of potassium tert-butoxide, another potassium salt of an organic acid, is reported to be very high in t-butanol, isobutanol, isopropanol, tetrahydrofuran, and pyridine, and slight in aromatic hydrocarbons.[1] This supports the general trend of higher solubility in polar solvents.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a generalized experimental protocol for determining the solubility of potassium thiobenzoate in an organic solvent is provided below. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.[21][22]
Objective: To determine the solubility of potassium thiobenzoate in a specific organic solvent at a given temperature.
Materials:
-
Potassium thiobenzoate (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with secure caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid potassium thiobenzoate to a pre-weighed vial. The excess is crucial to ensure saturation. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled environment and agitate it using a magnetic stirrer or shaker bath for a predetermined equilibration time (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.[21][22]
-
Sample Collection and Preparation: a. After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantitative Analysis: a. Gravimetric Method: i. Weigh the vial containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the potassium thiobenzoate. iii. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved potassium thiobenzoate. iv. Calculate the solubility in terms of g/100 mL or g/kg of solvent. b. Chromatographic Method (HPLC): i. Prepare a series of standard solutions of potassium thiobenzoate of known concentrations in the same solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. v. Calculate the original concentration of the saturated solution, taking into account the dilution factor.
Data Presentation:
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of potassium thiobenzoate.
Conclusion
This technical guide consolidates the currently available, albeit limited, information on the solubility of potassium thiobenzoate in organic solvents. The provided qualitative data serves as a useful starting point for solvent selection. However, for applications requiring precise solubility values, experimental determination is necessary. The detailed protocol and workflow diagram presented herein offer a robust framework for researchers to generate reliable quantitative solubility data, thereby facilitating the effective use of potassium thiobenzoate in their scientific endeavors. Future research dedicated to the systematic measurement and publication of these solubility data would be of great value to the chemical and pharmaceutical research communities.
References
- 1. suparnachemicals.co.in [suparnachemicals.co.in]
- 2. Potassium thiobenzoate | C7H5KOS | CID 23681850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium thiobenzoate, 95% | Fisher Scientific [fishersci.ca]
- 4. Potassium thiobenzoate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. thomassci.com [thomassci.com]
- 6. Potassium thiobenzoate, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 7. Potassium thiobenzoate, 95% | Fisher Scientific [fishersci.ca]
- 8. Potassium thiobenzoate, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. Potassium thiobenzoate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Cas Landing [thermofisher.com]
- 11. In which organic solvents are potassium thioacetate soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 12. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Potassium Thiocyanate | YOYO Chemicals [yoyochem.com]
- 15. chemistry-chemists.com [chemistry-chemists.com]
- 16. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gchemglobal.com [gchemglobal.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Potassium;hexane-1-thiolate | C6H13KS | CID 134895353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Scarcity and Significance of Naturally Occurring Thiobenzoate-Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The natural occurrence of compounds featuring a thiobenzoate or related aromatic thiocarboxylic acid moiety is a rare but significant area of natural product chemistry. These molecules, characterized by a sulfur-containing analogue of a benzoic acid derivative, exhibit intriguing biosynthetic origins and potent biological activities. This technical guide provides an in-depth exploration of the known naturally occurring aromatic thiocarboxylic acids, with a primary focus on thioplatensimycin, thioplatencin, thioquinolobactin, and pyridine-2,6-dithiocarboxylic acid. It details their microbial producers, biosynthesis, and quantitative production data. Furthermore, this guide furnishes comprehensive experimental protocols for the fermentation, isolation, and characterization of these compounds, alongside a thorough presentation of their spectral data. Visualized through Graphviz diagrams, the biosynthetic pathways of these rare natural products are elucidated to provide a clear understanding of the enzymatic logic governing their formation.
Introduction to Naturally Occurring Aromatic Thiocarboxylic Acids
While thioesters are common intermediates in primary and secondary metabolism, most notably in the form of acetyl-CoA and other acyl-CoA thioesters, the presence of a stable, secreted thiocarboxylic acid, particularly an aromatic one, is an exception in nature.[1] These compounds are of significant interest to drug development professionals due to their potential as novel pharmacophores.[2] The replacement of an oxygen atom with sulfur in the carboxyl group can significantly alter the molecule's chemical and physical properties, including its acidity, nucleophilicity, and ability to chelate metals, often leading to unique biological activities.[3]
To date, only a handful of such compounds have been isolated and characterized from microbial sources. This guide will focus on the most well-documented examples, providing the technical details necessary for their study and potential exploitation.
Key Naturally Occurring Aromatic Thiocarboxylic Acids
The primary examples of naturally occurring aromatic thiocarboxylic acids are produced by bacteria, predominantly from the phyla Actinobacteria and Pseudomonadota.
Thioplatensimycin and Thioplatencin
Thioplatensimycin (thioPTM) and thioplatencin (thioPTN) are potent antibacterial compounds produced by Streptomyces platensis.[4] They are, in fact, the nascent products of their respective biosynthetic pathways, with their more commonly known carboxylic acid congeners, platensimycin (B21506) (PTM) and platencin (B21511) (PTN), being products of non-enzymatic hydrolysis during fermentation and isolation.[4]
Thioquinolobactin
Thioquinolobactin is a siderophore, an iron-chelating compound, produced by Pseudomonas fluorescens to facilitate iron uptake.[5] Its biosynthesis is a fascinating example of sulfur transfer chemistry.[6]
Pyridine-2,6-dithiocarboxylic Acid (PDTC)
Pyridine-2,6-dithiocarboxylic acid (PDTC) is another siderophore, produced by Pseudomonas stutzeri and Pseudomonas putida.[7][8] It is a potent metal chelator with antimicrobial properties.[9][10]
Quantitative Data on Production
The production of these thiocarboxylic acids is often tightly regulated and can be influenced by fermentation conditions. The following table summarizes the reported production titers. It is important to note that titers are often reported for the more stable carboxylic acid hydrolysis products (e.g., PTM), which serve as a proxy for the original thio-compound production.
| Compound | Producing Organism | Strain | Titer (mg/L) | Reference |
| Platensimycin (from thioPTM) | Streptomyces platensis | SB12026 (engineered) | 310 | [11] |
| Platensimycin (from thioPTM) | Streptomyces platensis | SB12026 (optimized) | 1560 | [11] |
| Platensimycin (from thioPTM) | Streptomyces platensis | SB12051 (engineered) | 836 | [12] |
| Platencin (from thioPTN) | Streptomyces platensis | SB12052 (engineered) | 791 | [12] |
Biosynthetic Pathways
The formation of the thiocarboxylic acid moiety in these natural products involves specialized enzymatic machinery that activates a carboxylic acid and subsequently replaces the oxygen with sulfur.
Biosynthesis of Thioplatensimycin
The biosynthesis of the 3-amino-2,4-dihydroxybenzoyl-thioate moiety of thioPTM is governed by a "thioacid cassette" within the ptm gene cluster. This process involves the enzymes PtmA3 and PtmU4. PtmA3, a CoA ligase, activates the precursor 3-amino-2,4-dihydroxybenzoic acid (ADHBA) by attaching it to Coenzyme A.[2][13] PtmU4, a sulfur transferase, then facilitates the replacement of the oxygen in the thioester linkage with sulfur, forming the thiocarboxylic acid.
Biosynthesis of Thioquinolobactin
The biosynthesis of thioquinolobactin also involves a CoA ligase and a sulfur transferase, designated QbsL and QbsK, respectively. QbsL is a unique dual-domain protein that possesses both CoA ligase and methyltransferase activities.[14] It activates and methylates the precursor, quinolobactin. QbsK then facilitates the sulfur transfer to form the thiocarboxylic acid.[6]
Experimental Protocols
Fermentation of Streptomyces platensis for Thioplatensimycin Production
This protocol is adapted from studies on optimizing platensimycin production.[11]
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a sporulated culture of S. platensis from an ISP2 or ISP4 agar (B569324) plate.
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A typical optimized production medium contains (per liter): soluble starch (40 g), soybean flour (20 g), MOPS sodium salt (21 g), and CaCO₃ (5 g).
-
Incubate at 28°C with shaking at 220 rpm for 7-10 days.
-
Monitor production by periodically taking samples and analyzing by HPLC.
-
Extraction and Purification of Thioplatensimycin
-
Extraction:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 3.0 with HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Redissolve the crude extract in a minimal amount of methanol (B129727).
-
Subject the extract to polyamide column chromatography, eluting with a stepwise gradient of methanol in water.[11]
-
Monitor fractions by TLC or HPLC and pool those containing the desired compound.
-
Perform a final purification step using reversed-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid).
-
Isolation of Thioquinolobactin
This protocol is based on the methods described for siderophore isolation.[5]
-
Culture and Extraction:
-
Culture Pseudomonas fluorescens in an iron-deficient medium to induce siderophore production.
-
Centrifuge the culture to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
-
Purification:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude extract by silica (B1680970) gel column chromatography using a chloroform-methanol gradient.
-
Further purify by preparative TLC or HPLC.
-
Analytical Characterization
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and structural elucidation of these compounds.
Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z | Observed m/z | Reference |
| Thioplatensimycin | ESI+ | [M+H]⁺ 426.1899 | 426.1893 | [4] |
| Thioplatencin | ESI+ | [M+H]⁺ 424.1742 | 424.1736 | [4] |
NMR Spectral Data
Logical Workflow for Discovery and Characterization
The process of identifying and characterizing novel naturally occurring thio-aromatic compounds follows a logical workflow.
Conclusion
The study of naturally occurring thiobenzoate-related compounds, while challenging due to their rarity and potential instability, offers exciting opportunities for the discovery of novel bioactive molecules. The biosynthetic pathways leading to these compounds showcase unique enzymatic strategies for sulfur incorporation. The detailed methodologies and data presented in this guide are intended to facilitate further research in this underexplored area of natural product science, with the ultimate goal of leveraging these fascinating molecules for the development of new therapeutics. The prevalence of "thioacid cassettes" in bacterial genomes suggests that many more of these compounds await discovery.[2]
References
- 1. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. PtmC catalyzes the final step of thioplatensimycin, thioplatencin, and thioplatensilin biosynthesis and expands the scope of arylamine N-acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioquinolobactin, a Pseudomonas siderophore with antifungal and anti-Pythium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the Thioquinolobactin Siderophore: an Interesting Variation on Sulfur Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic Acid Tailoring in Thioquinolobactin Biosynthesis [acs.figshare.com]
Quantum Chemical Insights into the Electronic Landscape of Thiobenzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the electronic structure of thiobenzoates and related thioesters, leveraging quantum chemical computations. Understanding these fundamental properties is pivotal for predicting reactivity, designing novel therapeutic agents, and elucidating biological mechanisms. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes essential concepts and workflows.
Electronic Structure Parameters of Thioesters: A Comparative Overview
Quantum chemical calculations provide valuable quantitative data on the electronic properties of molecules. The following table summarizes key parameters for methyl thioacetate (B1230152) and related aromatic thioesters, offering a comparative baseline for understanding the electronic environment of the thiobenzoate core. These parameters, including frontier molecular orbital energies (HOMO and LUMO) and their energy gap, are crucial for predicting molecular reactivity and electronic transitions.
| Compound/System | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings & Reference |
| Methyl Thioacetate | DFT/B3LYP | 6-311++G** | - | - | - | Favors a cis, planar conformation. NBO analysis reveals insights into electron delocalization.[1] |
| Substituted Thiobenzoic Acid S-benzyl Esters | DFT | Not Specified | - | - | - | Used to calculate geometric parameters and vibrational spectra for potential snake venom phospholipase A2 inhibitors.[1] |
| Thiophene-Pyrrole Oligomers | DFT/B3LYP | 6-31G(d) | Varies with substituent | Varies with substituent | Varies with substituent | Substituents significantly influence HOMO-LUMO gaps and excitation energies.[2] |
| 2-Thiophene Carboxylic Acid Thiourea Derivatives | DFT | 6-311G(d,p) | - | - | - | Electronic properties like ionization potential and electron affinity were calculated to assess their potential as pharmaceuticals.[3][4] |
Methodologies in Quantum Chemical Analysis of Thioesters
The insights presented in this guide are derived from robust computational chemistry protocols. A typical workflow for the quantum chemical analysis of a thiobenzoate derivative is detailed below.
Computational Protocol
The primary methodology employed in the cited studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
-
Molecular Geometry Optimization: The first step involves determining the lowest energy conformation of the thiobenzoate molecule. This is typically achieved using a gradient-based optimization algorithm. The choice of functional and basis set is critical for accuracy.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: This involves determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule, providing a more intuitive chemical picture of bonding.[1]
-
Time-Dependent DFT (TD-DFT): For studying excited states and simulating UV-Vis absorption spectra, TD-DFT is the most common method.[2]
-
Commonly Used Functionals and Basis Sets
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability in predicting the electronic structure of organic molecules.[1][2][5] For excited state calculations, long-range corrected functionals like CAM-B3LYP are often preferred.[6]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G**, are frequently employed.[1][2][5] The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic structure, especially for molecules containing heteroatoms like sulfur.
Visualizing Concepts and Workflows
Graphical representations are invaluable for understanding the complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate key aspects of the quantum chemical study of thiobenzoates.
Caption: A typical workflow for a quantum chemical study of a thiobenzoate.
Caption: Relationship between frontier molecular orbitals and chemical properties.
Relevance to Drug Development
The electronic structure of a thiobenzoate derivative is intrinsically linked to its biological activity. For instance, the ability of a molecule to act as an enzyme inhibitor can be rationalized by its electronic properties. A molecule with a high-energy HOMO may be more susceptible to oxidation, while the shape and energy of the LUMO can determine its ability to accept electrons from a biological nucleophile.
The computational study of substituted thiobenzoic acid S-benzyl esters as potential inhibitors of snake venom phospholipase A2 exemplifies this connection.[1] By calculating and analyzing the electronic and structural parameters of these compounds, researchers can gain insights into their inhibitory mechanisms and design more potent analogues.
Conclusion
Quantum chemical studies provide a powerful lens through which to examine the electronic structure of thiobenzoates and related molecules. By employing methodologies such as DFT, researchers can obtain detailed, quantitative information about molecular orbitals, charge distributions, and spectroscopic properties. This knowledge is not only of fundamental chemical interest but also holds significant potential for the rational design of new drugs and functional materials. The continued application of these computational tools will undoubtedly lead to a deeper understanding of the chemistry and biology of this important class of sulfur-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
Methodological & Application
Application Notes and Protocols for Visible-Light-Mediated Thioester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two distinct and efficient methods for visible-light-mediated thioester synthesis. These protocols offer mild and operationally simple alternatives to traditional methods, avoiding harsh reagents and high temperatures. The first protocol outlines a photocatalyst-free approach utilizing thiobenzoic acids as dual-role reagents. The second details a photocatalytic method for the synthesis of thioesters from readily available carboxylic acids and odorless disulfides.
Protocol 1: Photocatalyst-Free Thioester Synthesis from Thiobenzoic Acids and Thiols
This protocol, developed by Shah and coworkers, describes a novel approach to thioester synthesis that leverages the inherent photochemical properties of thiobenzoic acids, which act as both a reactant and a one-electron reducing agent under visible light irradiation, eliminating the need for an external photocatalyst.[1][2]
Experimental Protocol
A detailed step-by-step procedure for this method is as follows:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzoic acid (0.2 mmol, 1.0 equiv.), thiol (0.24 mmol, 1.2 equiv.), and triethylamine (B128534) (Et3N) (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add acetonitrile (B52724) (ACN) (2.0 mL) as the solvent.
-
Reaction Conditions: The flask is capped and the reaction mixture is stirred under irradiation from a blue LED light source (40 W) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford the desired thioester.
Quantitative Data: Substrate Scope
The reaction demonstrates broad applicability with various substituted thiobenzoic acids and a wide range of aromatic and aliphatic thiols, affording good to excellent yields.[3] Representative examples are summarized in the table below.
| Entry | Thiobenzoic Acid | Thiol | Product | Yield (%) |
| 1 | Thiobenzoic acid | 4-Methylbenzenethiol | S-(p-tolyl) benzothioate | 92 |
| 2 | 4-Methoxythiobenzoic acid | 4-Methylbenzenethiol | S-(p-tolyl) 4-methoxybenzothioate | 89 |
| 3 | 4-Chlorothiobenzoic acid | 4-Methylbenzenethiol | S-(p-tolyl) 4-chlorobenzothioate | 94 |
| 4 | Thiobenzoic acid | Benzenethiol | S-phenyl benzothioate | 90 |
| 5 | Thiobenzoic acid | 4-Chlorobenzenethiol | S-(4-chlorophenyl) benzothioate | 93 |
| 6 | Thiobenzoic acid | Naphthalen-2-ylthiol | S-(naphthalen-2-yl) benzothioate | 85 |
| 7 | Thiobenzoic acid | Cyclohexanethiol | S-cyclohexyl benzothioate | 75 |
| 8 | Thiobenzoic acid | Benzyl mercaptan | S-benzyl benzothioate | 82 |
Proposed Reaction Mechanism
The proposed mechanism involves the initial deprotonation of the thiobenzoic acid by triethylamine to form the thiocarboxylate anion. Upon blue light irradiation, the thiocarboxylate is excited and undergoes a single-electron transfer (SET) to molecular oxygen, generating a thioacyl radical and a superoxide (B77818) radical anion. The thioacyl radical then reacts with a thiol to form the thioester product and a thiyl radical. The thiyl radical can then propagate the chain reaction.
Caption: Proposed mechanism for the photocatalyst-free synthesis of thioesters.
Protocol 2: Photocatalytic Thioesterification of Carboxylic Acids with Disulfides
This protocol, reported by Zhao and coworkers, provides an efficient method for the synthesis of thioesters from readily available carboxylic acids and odorless disulfides using a photocatalyst.[4][5] This approach is notable for its use of disulfides as the sulfur source, avoiding the malodorous nature of thiols.
Experimental Protocol
The detailed experimental procedure is as follows:
-
Reaction Setup: In a 10 mL Schlenk tube, add the carboxylic acid (0.2 mmol, 1.0 equiv.), disulfide (0.12 mmol, 0.6 equiv.), photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%), and triphenylphosphine (B44618) (PPh3) (0.24 mmol, 1.2 equiv.).
-
Solvent and Base Addition: Add 1,4-dioxane (B91453) (2.0 mL) as the solvent, followed by the addition of pyridine (B92270) (0.4 mmol, 2.0 equiv.).
-
Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
Reaction Conditions: The tube is sealed and the mixture is stirred under irradiation from a 34 W blue LED strip at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the pure thioester.
Quantitative Data: Substrate Scope
This photocatalytic method is compatible with a wide range of carboxylic acids, including aromatic, heteroaromatic, and aliphatic acids, as well as various diaryl disulfides.[4] A selection of substrates and their corresponding yields are presented below.
| Entry | Carboxylic Acid | Disulfide | Product | Yield (%) |
| 1 | Benzoic acid | Diphenyl disulfide | S-phenyl benzothioate | 95 |
| 2 | 4-Methoxybenzoic acid | Diphenyl disulfide | S-phenyl 4-methoxybenzothioate | 92 |
| 3 | 4-Chlorobenzoic acid | Diphenyl disulfide | S-phenyl 4-chlorobenzothioate | 88 |
| 4 | 2-Naphthoic acid | Diphenyl disulfide | S-phenyl 2-naphthothioate | 91 |
| 5 | Phenylacetic acid | Diphenyl disulfide | S-phenyl 2-phenylthioacetate | 78 |
| 6 | Cyclohexanecarboxylic acid | Diphenyl disulfide | S-phenyl cyclohexanecarbothioate | 85 |
| 7 | Benzoic acid | Bis(4-chlorophenyl) disulfide | S-(4-chlorophenyl) benzothioate | 86 |
| 8 | Benzoic acid | Bis(4-methoxyphenyl) disulfide | S-(4-methoxyphenyl) benzothioate | 90 |
Proposed Reaction Mechanism
The proposed catalytic cycle begins with the excitation of the iridium photocatalyst by blue light. The excited photocatalyst then reduces triphenylphosphine to its radical anion, which subsequently reacts with the carboxylic acid to form a phosphoranyl radical. This radical undergoes fragmentation to generate an acyl radical. The acyl radical then reacts with the disulfide to form the thioester product and a thiyl radical. The thiyl radical can be reduced by the oxidized photocatalyst to regenerate the ground-state photocatalyst and a thiolate, which can react with another acyl radical.
Caption: Proposed mechanism for the photocatalytic synthesis of thioesters.
References
- 1. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides [organic-chemistry.org]
- 5. Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioesterification of Alcohols using the Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers.[1][2][3] This protocol focuses on a specific application of the Mitsunobu reaction: the thioesterification of alcohols. This transformation is of significant interest in medicinal chemistry and drug development, as thioesters are important intermediates in the synthesis of various biologically active molecules and can serve as precursors to thiols.[2][4]
The reaction proceeds via the activation of an alcohol with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] This activation facilitates nucleophilic substitution by a thioacid, leading to the formation of a thioester. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center for secondary alcohols, providing a powerful tool for stereocontrol in complex molecule synthesis.[3][6]
These application notes provide a comprehensive overview, detailed experimental protocols, and key data for the thioesterification of alcohols using the Mitsunobu reaction.
Reaction Principle
The thioesterification of an alcohol using the Mitsunobu reaction involves the in situ activation of the alcohol's hydroxyl group, converting it into a good leaving group. This allows for a subsequent Sₙ2 displacement by a thioacid nucleophile. The overall transformation can be represented as follows:
R-OH + R'-COSH + PPh₃ + DEAD/DIAD → R-S-CO-R' + Ph₃PO + EtO₂C-NH-NH-CO₂Et
The reaction is driven by the formation of the stable triphenylphosphine oxide (Ph₃PO) and the reduced dialkyl hydrazinodicarboxylate byproducts.[3]
Data Presentation
Table 1: Thioesterification of Various Alcohols with Thioacetic Acid
| Entry | Alcohol | Product | Reagents | Solvent | Yield (%) | Reference |
| 1 | Benzyl (B1604629) alcohol | S-Benzyl thioacetate | PPh₃, DEAD | THF | 92 | [7] |
| 2 | (R)-2-Octanol | (S)-S-(Octan-2-yl) thioacetate | PPh₃, DIAD | Toluene (B28343) | 85 (with inversion) | [4] |
| 3 | Cinnamyl alcohol | S-Cinnamyl thioacetate | PPh₃, DEAD | THF | 88 | [1] |
| 4 | 1-Hexanol | S-Hexyl thioacetate | PPh₃, DIAD | CH₂Cl₂ | 90 | [7] |
| 5 | Cyclohexanol | S-Cyclohexyl thioacetate | PPh₃, DEAD | THF | 83 | [1] |
Table 2: Thioesterification of Alcohols with Various Thioacids
| Entry | Alcohol | Thioacid | Product | Reagents | Solvent | Yield (%) | Reference |
| 1 | 1-Pentanol | Thiobenzoic acid | S-Pentyl thiobenzoate | PPh₃, DEAD | THF | 89 | [7] |
| 2 | (S)-2-Butanol | Thioacetic acid | (R)-S-(sec-Butyl) thioacetate | PPh₃, DIAD | Toluene | 86 (with inversion) | [4] |
| 3 | 4-Methoxybenzyl alcohol | Thiophenecarbothioic S-acid | S-(4-Methoxybenzyl) 2-thiophenecarbothioate | PPh₃, DEAD | THF | 91 | [7] |
| 4 | Geraniol | Thioacetic acid | S-Geranyl thioacetate | PPh₃, DIAD | CH₂Cl₂ | 84 | [1] |
| 5 | 2-Phenylethanol | Thiobenzoic acid | S-(2-Phenylethyl) thiobenzoate | PPh₃, DEAD | THF | 87 | [7] |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Azodicarboxylates like DEAD and DIAD are hazardous and should be handled with care in a well-ventilated fume hood.[1] They are often supplied as solutions in toluene.
-
Triphenylphosphine oxide can be challenging to remove completely during purification. Chromatographic purification is often necessary.
-
The order of addition of reagents can be critical. Typically, the alcohol, thioacid, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature.[3]
Protocol 1: Thioesterification of a Primary Alcohol (e.g., Benzyl Alcohol with Thioacetic Acid)
Materials:
-
Benzyl alcohol (1.0 eq)
-
Thioacetic acid (1.2 eq)
-
Triphenylphosphine (1.5 eq)
-
Diethyl azodicarboxylate (DEAD, 40% solution in toluene, 1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq), thioacetic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the mixture in anhydrous THF (approximately 0.2 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD solution (1.5 eq) dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-benzyl thioacetate.
Protocol 2: Stereospecific Thioesterification of a Secondary Alcohol (e.g., (R)-2-Octanol with Thiobenzoic Acid)
Materials:
-
(R)-2-Octanol (1.0 eq)
-
Thiobenzoic acid (1.2 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-2-octanol (1.0 eq), thiobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene (approximately 0.2 M).
-
Cool the solution to 0 °C.
-
Add DIAD (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a suitable mixture of ethyl acetate and hexanes) to isolate the (S)-S-(octan-2-yl) thiobenzoate. The inversion of stereochemistry can be confirmed by polarimetry or chiral HPLC analysis.
Mandatory Visualizations
Caption: Mechanism of the Mitsunobu Thioesterification.
Caption: General Experimental Workflow.
Caption: Key Components of the Reaction.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Synthesis of Thioesters from Carboxylic Acids and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are crucial functional groups in organic chemistry and biochemistry, serving as key intermediates in the synthesis of a wide array of molecules, including natural products, pharmaceuticals, and peptides. Their unique reactivity profile, being more reactive than esters but less so than acid chlorides, makes them valuable acylating agents. This document provides detailed application notes and protocols for the synthesis of thioesters from carboxylic acids and thiols, focusing on common and effective methods amenable to a research and drug development setting.
Overview of Synthetic Methods
The direct condensation of a carboxylic acid and a thiol to form a thioester requires the activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents. The choice of method often depends on the substrate scope, functional group tolerance, desired reaction conditions (e.g., temperature, reaction time), and the need to minimize side products and simplify purification. This document will focus on the following widely used methods:
-
Carbodiimide-Mediated Coupling: Utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Uronium/Aminium-Based Coupling: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).
-
Phosphonium-Based Coupling: Using reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Mitsunobu Reaction: A versatile method for the conversion of alcohols (in this context, the thiol acts as the nucleophile) to thioesters.
-
Yamaguchi Esterification: Particularly useful for the synthesis of sterically hindered esters and macrocyclic lactones, this method can be adapted for thioester formation.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the quantitative data for various common methods used in the synthesis of thioesters from carboxylic acids and thiols. This allows for a quick comparison of reaction conditions and expected yields.
| Coupling Reagent | Carboxylic Acid | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DCC | Various | Various | DMAP (cat.) | Dichloromethane | Room Temp | 2-12 | 70-95 | [1] |
| EDC | N-urethane-protected α-amino acids | Na2S | - | Acetonitrile (B52724)/Water | Room Temp | 1-3 | 85-95 | [1] |
| HATU | Various | Various | DIPEA | Acetonitrile | Room Temp | 12 | 80-98 | [2] |
| TBTU | Aromatic & Aliphatic Acids | Aromatic & Aliphatic Thiols | DIPEA | Ethyl Acetate | Room Temp | 0.25-5 | 72-92 | [3] |
| PyBOP | Fmoc-amino acids | Thiol-functionalized resin | NMM | DMF | Room Temp | 1-2 | - | |
| DEAD/PPh₃ | Thioacetic acid | Various Alcohols | - | THF | 0 - Room Temp | 2-12 | 70-95 | [4][5] |
| 2,4,6-Trichlorobenzoyl chloride | Hydroxycarboxylic acids | - (intramolecular) | Triethylamine, DMAP | Toluene | Reflux | 1-4 | 80-95 | [6] |
Note: Yields are highly substrate-dependent and the provided ranges are indicative.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key thioester synthesis methods.
Protocol 1: Thioester Synthesis using DCC/DMAP
This protocol describes a general procedure for the synthesis of thioesters from carboxylic acids and thiols using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1]
Materials:
-
Carboxylic acid
-
Thiol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), the thiol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM at 0 °C (ice bath), add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired thioester.
Protocol 2: Thioester Synthesis using HATU
This protocol outlines a general procedure for the synthesis of thioesters using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base.[2]
Materials:
-
Carboxylic acid
-
Thiol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Silica gel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile, add DIPEA (2.0 equiv) and HATU (1.05 equiv).
-
Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the thiol (1.0 equiv) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, extract the acetonitrile solution with heptane (3 x volume of acetonitrile).
-
Pass the combined heptane layers through a short plug of silica to remove polar impurities.
-
Remove the solvent in vacuo to yield the thioester. Further purification can be performed by column chromatography if necessary.
Protocol 3: Thioester Synthesis via the Mitsunobu Reaction
This protocol describes the synthesis of thioesters from an alcohol and thioacetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃).[4][5] This reaction proceeds with inversion of stereochemistry at the alcohol center.
Materials:
-
Alcohol
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
To a solution of the alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add thioacetic acid (1.2 equiv).
-
To this stirred solution, add DEAD (1.5 equiv) dropwise. Caution: DEAD is a hazardous reagent and should be handled with care in a well-ventilated fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired thioester from triphenylphosphine oxide and the hydrazine (B178648) byproduct.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental reaction mechanisms and a general experimental workflow for thioester synthesis.
Caption: General mechanism of thioester synthesis.
Caption: General experimental workflow for thioester synthesis.
Caption: Mechanism of the Mitsunobu reaction for thioester synthesis.
Conclusion
The synthesis of thioesters from carboxylic acids and thiols is a fundamental transformation in organic synthesis. The choice of the coupling reagent and reaction conditions is critical for achieving high yields and purity, especially in the context of complex molecule synthesis in drug discovery and development. The protocols and comparative data provided in this document serve as a practical guide for researchers to select and perform the most suitable method for their specific synthetic needs. It is always recommended to perform a small-scale trial to optimize conditions for new substrates.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Peptide Thioesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solid-phase synthesis of peptide thioesters, crucial intermediates in chemical protein synthesis and drug development. The protocols outlined below are designed to guide researchers through the most common and effective methods for preparing these valuable compounds.
Introduction
Peptide thioesters are essential building blocks for the synthesis of large peptides and proteins via Native Chemical Ligation (NCL) .[1][2] NCL allows for the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site. This powerful technique has revolutionized the field of chemical biology, enabling the synthesis of proteins with post-translational modifications, unnatural amino acids, and fluorescent labels.
The primary challenge in the solid-phase synthesis of peptide thioesters using the popular Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the lability of the thioester bond to the basic conditions (typically piperidine) required for Fmoc deprotection.[2][3] To address this, several innovative strategies have been developed, primarily revolving around the use of specialized linkers that circumvent this instability. This document details two of the most successful approaches: the Safety-Catch Linker and the Backbone Amide Linker (BAL) strategies.
I. Safety-Catch Linker Strategy
The safety-catch linker strategy employs a linker that is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to piperidine (B6355638). After the peptide chain has been assembled, the linker is "activated" through a specific chemical transformation, rendering it susceptible to nucleophilic attack by a thiol to release the desired peptide thioester.[4]
A. Sulfamylbutyryl Resin (Safety-Catch Amide Linker - SCAL)
One of the most widely used safety-catch linkers is the 3-carboxypropanesulfonamide linker, often employed as the sulfamylbutyryl resin. The sulfonamide linkage is stable to both acidic and basic conditions used during SPPS. Activation is achieved by alkylation of the sulfonamide nitrogen, which converts it into a good leaving group, facilitating subsequent thiolysis.
Workflow for Safety-Catch Linker Strategy:
B. Diaminobenzoyl (Dbz) Linker (N-acylurea Precursor)
Another elegant safety-catch approach involves the use of a 3,4-diaminobenzoyl (Dbz) linker.[3] After peptide synthesis, the ortho-amino anilide is acylated and cyclized to form a stable N-acylbenzimidazolinone (Nbz) or N-acylurea moiety on the resin. This N-acylurea is stable to the acidic cleavage from the resin but can be readily converted to a thioester in solution upon treatment with a thiol under neutral pH conditions, often in situ during native chemical ligation.[3]
Logical Flow for Dbz Linker Activation and Thiolysis:
II. Backbone Amide Linker (BAL) Strategy
The Backbone Amide Linker (BAL) strategy involves attaching the first amino acid to the resin via a temporary backbone amide linkage.[2] This leaves the C-terminal carboxylic acid free for conversion to a thioester after the completion of peptide chain elongation. This method avoids the issue of thioester instability during Fmoc deprotection as the thioester is formed at a late stage.
Workflow for Backbone Amide Linker Strategy:
III. Data Presentation: Comparison of Methods
The yield and purity of peptide thioesters can vary significantly depending on the chosen method, the peptide sequence, and the purification procedure. The following tables summarize representative data from the literature.
Table 1: Yield and Purity Data for Different Peptides and Linkers
| Peptide Sequence/Description | Linker/Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| 29-amino acid rabies virus glycoprotein (B1211001) fragment | Dbz-linker (N-acylurea) | 57 | 36 (after HPLC) | [3] |
| 12-amino acid peptide (AGRQICVSAIHL) | Double linker (Rink amide and sulfonamide) | ~75 | Not reported | [5] |
| 13-residue sulfated peptide [Ia] | Direct thioesterification from protected peptide acid | Not reported | 13 (after HPLC) | [6] |
| 13-residue sulfated peptide [Ib] | Direct thioesterification from protected peptide acid | Not reported | 11 (after HPLC) | [6] |
| 13-residue sulfated peptide [Ic] | Direct thioesterification from protected peptide acid | Not reported | 14 (after HPLC) | [6] |
Table 2: Common Cleavage Cocktails for Side-Chain Deprotection
| Reagent | Composition | Application Notes |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | "Odorless" cocktail, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation.[7] |
| Standard TFA | TFA/H₂O/TIPS (95:2.5:2.5) | Suitable for peptides without sensitive residues that require specific scavengers.[6] |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
IV. Experimental Protocols
Protocol 1: Peptide Thioester Synthesis using a Safety-Catch Linker (Sulfamylbutyryl Resin)
1. Resin Preparation and Loading:
-
Swell the sulfamylbutyryl resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Load the first Fmoc-protected amino acid using standard coupling conditions (e.g., DIC/HOBt or HBTU/DIPEA in DMF).
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
2. Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3).
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable activating agent (e.g., HBTU/DIPEA) in DMF for 1-2 hours.
-
Washing: Wash the resin as described above.
-
Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.
3. Linker Activation:
-
Wash the peptide-resin with anhydrous tetrahydrofuran (B95107) (THF).
-
Treat the resin with a solution of iodoacetonitrile (B1630358) (10 equivalents) and DIPEA (5 equivalents) in N-methyl-2-pyrrolidone (NMP) overnight.
-
Wash the resin with NMP, DCM, and methanol, then dry under vacuum.
4. Thiolysis (Cleavage from Resin):
-
Swell the activated resin in NMP.
-
Add a solution of the desired thiol (e.g., 3-mercaptopropionic acid ethyl ester, 20 equivalents) and DIPEA (10 equivalents) in NMP.
-
Stir the reaction mixture for 6-12 hours at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide thioester.
-
Wash the resin with NMP and combine the filtrates.
5. Side-Chain Deprotection and Precipitation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K, see Table 2) to the residue and stir for 2-4 hours at room temperature.[7]
-
Precipitate the crude peptide thioester by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide thioester by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Synthesis of Peptide-Nbz (N-acylurea) using a Dbz-Linker
1. Resin Preparation and Peptide Synthesis:
-
Start with a Rink Amide resin or similar.
-
Couple Fmoc-Dbz-OH to the resin.
-
Perform standard Fmoc-SPPS as described in Protocol 1, Step 2. The N-terminal amino acid should be Boc-protected to avoid side reactions during activation.[3]
2. On-Resin N-acylurea Formation:
-
After completing the peptide sequence, wash the resin with DCM.
-
Add a solution of p-nitrophenyl chloroformate (5 equivalents) in DCM and allow to react for 1-2 hours.[3]
-
Wash the resin with DCM.
-
Add 0.5 M DIPEA in DMF and react for 30 minutes to induce cyclization to the N-acylurea (Nbz).[3]
-
Wash the resin with DMF and DCM, and dry under vacuum.
3. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-3 hours.
-
Precipitate, wash, and dry the crude peptide-Nbz as described in Protocol 1, Step 5.
4. Purification of Peptide-Nbz:
-
Purify the crude peptide-Nbz by preparative RP-HPLC as described in Protocol 1, Step 6.
5. Conversion to Peptide Thioester (Example for in situ use in NCL):
-
The purified peptide-Nbz can be directly used in a native chemical ligation reaction. The thioester is formed in situ.
-
Dissolve the peptide-Nbz and the N-terminal cysteine peptide in ligation buffer (e.g., 6 M Gn-HCl, 200 mM phosphate, pH 7.0).
-
Add a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA) to initiate the conversion of the Nbz to a thioester, followed by ligation.[3]
V. Conclusion
The solid-phase synthesis of peptide thioesters is a cornerstone of modern chemical protein synthesis. The choice between the safety-catch and backbone amide linker strategies will depend on the specific peptide sequence, available resources, and the desired scale of the synthesis. The protocols provided herein offer a robust starting point for researchers to produce these essential reagents for their work in drug discovery and chemical biology. Careful optimization of coupling and cleavage conditions, along with rigorous purification, is key to obtaining high-quality peptide thioesters.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijairjournal.in [ijairjournal.in]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Quantification of Thioester Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioesters are a class of organic compounds characterized by a thioester linkage (R-S-CO-R'). They are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the Krebs cycle, and steroid biosynthesis. In drug development, thioester-containing molecules are utilized as prodrugs or as reactive intermediates for bioconjugation. Accurate quantification of thioester concentration is therefore essential for understanding cellular metabolism, disease pathogenesis, and for the quality control of thioester-based therapeutics.
These application notes provide an overview and detailed protocols for three common analytical methods for the quantification of thioesters: the indirect Ellman's reagent assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Indirect Quantification of Thioesters using Ellman's Reagent
Principle:
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl (thiol) groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[1][2] Thioesters do not directly react with DTNB. Therefore, to quantify thioesters, they must first be hydrolyzed to release the corresponding thiol. The concentration of the released thiol is then determined using Ellman's reagent, providing an indirect measure of the original thioester concentration. This method is cost-effective and suitable for high-throughput screening but may lack the specificity of chromatographic methods.
Experimental Protocol
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[1]
-
Hydrolysis Agent: e.g., 0.1 M NaOH or a specific enzyme like a thioesterase
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Sample Preparation and Hydrolysis:
-
Prepare samples containing the thioester of interest in a suitable buffer.
-
To a known volume of the sample, add an equal volume of the hydrolysis agent (e.g., 0.1 M NaOH).
-
Incubate the mixture to allow for complete hydrolysis of the thioester. The time and temperature of incubation should be optimized for the specific thioester. A typical starting point is 30 minutes at room temperature.
-
Neutralize the sample with an appropriate acid (e.g., 0.1 M HCl) if a strong base was used for hydrolysis.
-
-
Preparation of Cysteine Standards:
-
Prepare a stock solution of cysteine (e.g., 10 mM) in the Reaction Buffer.
-
Perform serial dilutions to create a standard curve with concentrations ranging from approximately 0.1 mM to 1.5 mM.[3]
-
-
DTNB Reaction:
-
Prepare the DTNB solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.[3]
-
In a 96-well plate or cuvettes, add a specific volume of the hydrolyzed sample or cysteine standard.
-
Add the DTNB solution to each well or cuvette. A common ratio is 50 µL of DTNB solution to 250 µL of sample/standard in 2.5 mL of reaction buffer for a cuvette-based assay.[1]
-
Prepare a blank by adding the same volume of reaction buffer instead of the sample.[1]
-
-
Measurement:
-
Incubate the plate or cuvettes at room temperature for 15 minutes, protected from light.[3]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Zero the instrument on the blank solution.
-
-
Quantification:
-
Subtract the absorbance of a non-hydrolyzed sample control from the hydrolyzed sample to account for any free thiols initially present.
-
Construct a standard curve by plotting the absorbance of the cysteine standards versus their known concentrations.
-
Determine the concentration of the released thiol in the sample from the standard curve. This concentration corresponds to the initial thioester concentration.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration.[1][4]
-
Workflow for Indirect Ellman's Assay
References
Application Note: HPLC Analysis of Thioester Reaction Mixtures for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are a critical class of organic compounds characterized by a carbonyl group bonded to a sulfur atom. They are key intermediates in various biochemical pathways and are central to powerful synthetic methodologies, most notably Native Chemical Ligation (NCL) for the synthesis of peptides and proteins. The ability to accurately monitor the progress of reactions involving thioesters, as well as to quantify their purity and concentration, is paramount in drug development and chemical biology research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
This application note provides a detailed protocol for the analysis of thioester reaction mixtures using reverse-phase HPLC (RP-HPLC). It covers sample preparation, HPLC methodology, data analysis, and includes representative data to guide researchers in setting up and interpreting their own experiments.
Experimental Workflow
The overall workflow for the HPLC analysis of a thioester reaction mixture is depicted below. The process begins with the preparation of the reaction sample, followed by chromatographic separation and data acquisition, and concludes with data analysis and interpretation.
Figure 1. A schematic overview of the experimental workflow for the HPLC analysis of thioester reaction mixtures.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results, as well as for protecting the longevity of the HPLC column.[3][4][5] The primary goals of sample preparation are to remove particulate matter, reduce interfering matrix effects, and ensure the sample is in a solvent compatible with the HPLC mobile phase.[4]
Protocol:
-
Reaction Quenching (if necessary): Stop the thioester reaction at the desired time point by adding a suitable quenching agent (e.g., an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% for NCL reactions).
-
Particulate Removal: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any solid particles that could clog the HPLC column.[6]
-
Dilution: Dilute the filtered sample with the initial mobile phase solvent (Mobile Phase A) to a concentration that falls within the linear range of the detector. A typical starting dilution is 1:10 to 1:100. The sample should be dissolved in a solvent similar in composition to the starting mobile phase to ensure good peak shape.[6]
HPLC Instrumentation and Conditions
The following protocol outlines a general reverse-phase HPLC method suitable for the analysis of many peptide thioesters and related reaction components. Optimization may be required depending on the specific analytes.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and analysis software.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water (e.g., 90:10 Acetonitrile:Water with 0.1% TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10-20 µL |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire data for the duration of the chromatographic run.
-
Column Re-equilibration: After each run, re-equilibrate the column to the initial mobile phase conditions before the next injection.
Data Presentation and Analysis
The primary output of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram ideally corresponds to a different component in the mixture.
Qualitative Analysis
The retention time (the time it takes for a compound to elute from the column) is a characteristic property of a compound under a specific set of chromatographic conditions. By comparing the retention times of peaks in the reaction mixture to those of known standards (e.g., starting materials, expected products), the components of the mixture can be identified.
Quantitative Analysis
The area under a chromatographic peak is proportional to the concentration of the corresponding analyte. To determine the concentration of a specific compound, an external standard calibration curve is typically used.
Protocol for Creating a Calibration Curve:
-
Prepare a series of standard solutions of the purified thioester at known concentrations.
-
Inject each standard solution into the HPLC system under the same conditions used for the reaction mixture analysis.
-
Record the peak area for the thioester peak in each chromatogram.
-
Plot the peak area as a function of concentration.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.
Once the calibration curve is established, the concentration of the thioester in the reaction mixture can be calculated by measuring its peak area and using the equation of the line from the calibration curve.
Representative Data
The following tables present simulated quantitative data from the HPLC analysis of a hypothetical thioester reaction.
Table 1: Retention Times of Reaction Components
| Compound | Retention Time (minutes) |
| Starting Material 1 (e.g., Peptide) | 8.5 |
| Starting Material 2 (e.g., Thiol) | 4.2 |
| Thioester Product | 12.7 |
| Byproduct | 6.1 |
Table 2: Calibration Data for Thioester Product
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,456 |
| 100 | 1,503,987 |
| 200 | 3,007,123 |
| Linear Regression | y = 15025x + 1234 (R² = 0.9998) |
Table 3: Quantification of Thioester in Reaction Samples
| Sample | Peak Area of Thioester | Calculated Concentration (µg/mL) |
| Reaction at t=1 hour | 850,432 | 56.5 |
| Reaction at t=4 hours | 1,876,987 | 124.8 |
| Reaction at t=24 hours | 2,543,765 | 169.2 |
Signaling Pathway Context: Native Chemical Ligation
The HPLC analysis of thioesters is frequently employed in the context of Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. NCL involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide.
Figure 2. Simplified schematic of the Native Chemical Ligation (NCL) reaction pathway.
In this pathway, HPLC is essential for:
-
Assessing the purity of the starting peptide-thioester.
-
Monitoring the consumption of the starting materials.
-
Tracking the formation of the thioester-linked intermediate and the final ligated product.
-
Quantifying the yield of the reaction.
Conclusion
This application note provides a comprehensive guide to the HPLC analysis of thioester reaction mixtures. The detailed protocols for sample preparation and HPLC analysis, along with the structured presentation of quantitative data, offer a solid foundation for researchers in drug development and related fields. The visualization of the experimental workflow and the context of the NCL signaling pathway further enhance the practical utility of this document. By following these guidelines, scientists can achieve reliable and reproducible quantification of thioesters, facilitating the advancement of their research and development projects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for NMR Spectroscopy in Thioester Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are a critical class of organic compounds, playing a significant role in various biological processes, including fatty acid metabolism and the biosynthesis of natural products. They also serve as key intermediates in organic synthesis and are integral to the design of novel therapeutics. Accurate structural characterization of thioesters is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural elucidation of thioesters in solution.
These application notes provide a detailed overview and practical protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of thioesters. The subsequent sections will cover fundamental principles, sample preparation, experimental protocols for key NMR experiments, and data interpretation strategies.
Principles of Thioester Characterization by NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For thioester analysis, ¹H (proton) and ¹³C (carbon-13) are the most important nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
-
¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Protons adjacent to the thioester carbonyl group and the sulfur atom exhibit characteristic chemical shifts.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the thioester functional group has a distinct and readily identifiable chemical shift.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within molecular fragments.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.[3][4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting molecular fragments and identifying quaternary carbons.[2][3][4][5]
-
Data Presentation: Characteristic NMR Chemical Shifts for Thioesters
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common structural motifs found in thioesters. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).[7][8][9]
Table 1: ¹H NMR Chemical Shifts of Thioesters
| Protons | Chemical Shift (δ, ppm) |
| Protons α to thioester carbonyl (R-CH ₂-C(O)SR') | 2.5 - 3.0 |
| Protons on the S-alkyl/aryl group (R-C(O)S-H ₂C-R') | 2.8 - 3.5 |
| Protons on S-aryl group | 7.0 - 8.0 |
| Methyl group on S-alkyl (R-C(O)S-CH₃) | 2.2 - 2.5 |
Note: Chemical shifts can be influenced by the specific solvent and the electronic nature of neighboring substituents.
Table 2: ¹³C NMR Chemical Shifts of Thioesters
| Carbon | Chemical Shift (δ, ppm) |
| Thioester carbonyl carbon (C =O) | 190 - 205 |
| Carbon α to thioester carbonyl (R-C H₂-C(O)SR') | 40 - 55 |
| Carbon on the S-alkyl group (R-C(O)S-C H₂-R') | 25 - 40 |
| Carbon on S-aryl group | 125 - 145 |
Note: The thioester carbonyl carbon is significantly downfield compared to ester or carboxylic acid carbonyls.[10]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra depend on proper sample preparation.
Materials:
-
Thioester sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[11]
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[12][13][14]
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the thioester sample directly into a clean, dry vial.
-
Select a Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many thioesters.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[11]
-
Add Internal Standard: If required for chemical shift referencing, add a small amount of TMS to the solution. Commercially available deuterated solvents often contain TMS.
-
Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved.
-
Filter the Sample: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[15][16] This step is crucial for obtaining high-resolution spectra.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquisition of a 1D ¹H NMR Spectrum
Instrument Parameters (General Guidelines):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments)
-
Spectral Width (sw): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (ns): 8-16 scans for samples with good concentration. Increase as needed for dilute samples.
-
Receiver Gain (rg): Adjust automatically using the instrument's autogain function.
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set up the acquisition parameters as described above.
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 3: Acquisition of a 1D ¹³C NMR Spectrum
Instrument Parameters (General Guidelines):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width (sw): Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.
-
Receiver Gain (rg): Adjust automatically.
Procedure:
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Set up the ¹³C acquisition parameters.
-
Acquire the spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Protocol 4: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)
Detailed setup of 2D NMR experiments can be instrument-specific. The following provides a general workflow.
Procedure:
-
Acquire a ¹H Spectrum: First, acquire a high-quality 1D ¹H spectrum to determine the spectral width for the proton dimension in the 2D experiments.
-
Set up the 2D Experiment:
-
COSY: Use a standard COSY pulse program. The spectral width in both dimensions will be the same as the ¹H spectrum. The number of increments in the indirect dimension (F1) is typically 256-512.
-
HSQC: Use a standard HSQC pulse program. Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1). The number of increments in F1 is typically 128-256.
-
HMBC: Use a standard HMBC pulse program. The setup is similar to HSQC, but the pulse sequence is optimized for long-range couplings (typically 4-10 Hz).
-
-
Acquire and Process: The acquisition time for 2D experiments can range from minutes to several hours. After acquisition, the data is processed using a 2D Fourier transform.
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities.
Mandatory Visualizations
Caption: Experimental workflow for thioester structure elucidation by NMR.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
Quantitative NMR (qNMR) for Thioester Analysis
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample without the need for compound-specific reference standards.[17][18][19][20]
Protocol 5: Quantitative ¹H NMR (qNMR) of Thioesters
Materials:
-
Thioester sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent
-
High-precision analytical balance
Procedure:
-
Select an Internal Standard: Choose an internal standard that is stable, non-volatile, has a simple spectrum with at least one signal that does not overlap with the analyte signals, and is accurately weighed.
-
Sample Preparation:
-
Accurately weigh a specific amount of the thioester sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a pulse sequence with a long relaxation delay (d1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full relaxation of all protons. A value of 30 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the thioester and a signal from the internal standard.
-
-
Calculation of Concentration/Purity: The concentration of the thioester can be calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * (Wₓ / Wₛₜₔ) * Pₛₜₔ
Where:
-
Cₓ = Concentration or purity of the thioester
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
ₓ = Thioester (analyte)
-
ₛₜₔ = Internal standard
-
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of thioesters. By employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the chemical structure, including connectivity and stereochemistry. Furthermore, qNMR provides a reliable method for determining the purity and concentration of thioester samples. The protocols and data provided in these application notes serve as a comprehensive guide for scientists working with this important class of molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. clearsynth.com [clearsynth.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. sites.bu.edu [sites.bu.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Thioesters as Versatile Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are a class of organosulfur compounds that serve as highly effective acylating agents in a diverse range of organic transformations. Their unique reactivity profile, situated between highly reactive acyl chlorides and less reactive esters, makes them valuable intermediates in modern organic synthesis.[1][2] In biological systems, thioesters, such as acetyl-CoA, are fundamental to numerous metabolic processes, acting as nature's acyl carriers.[3][4] This inherent biological relevance, coupled with their synthetic utility, has positioned thioesters as critical tools in fields ranging from total synthesis and medicinal chemistry to bioconjugation and chemical biology.[5][6]
These application notes provide a comprehensive overview of the use of thioesters as acylating agents, including detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Advantages of Thioesters as Acylating Agents
Thioesters offer several advantages over other acylating agents:
-
Tunable Reactivity: The reactivity of a thioester can be modulated by the nature of the thiol leaving group, allowing for fine-tuning of acylation conditions.
-
Stability: While more reactive than esters, many thioesters are stable enough for purification and handling, unlike highly moisture-sensitive acyl chlorides.[1]
-
Chemoselectivity: Thioesters exhibit excellent chemoselectivity, reacting preferentially with soft nucleophiles like thiols and amines over harder nucleophiles like alcohols and water under specific conditions.[1] This property is the cornerstone of Native Chemical Ligation (NCL).[7][8]
-
Compatibility with Biological Molecules: Their role in nature makes them highly compatible with biological systems and enzymatic processes.[3][9]
Applications in Organic Synthesis
The utility of thioesters as acylating agents is vast and continues to expand. Key applications include:
-
Peptide Synthesis: Thioesters are indispensable in the synthesis of large peptides and proteins through Native Chemical Ligation (NCL).[7][8] In NCL, a peptide with a C-terminal thioester reacts with a peptide bearing an N-terminal cysteine to form a native amide bond.[7][8]
-
Amide and Ester Synthesis: Thioesters readily react with amines and alcohols to form amides and esters, respectively. These reactions often proceed under mild conditions and with high yields.[10][11]
-
Carbon-Carbon Bond Formation: Thioesters can participate in various C-C bond-forming reactions, including aldol (B89426) additions and Friedel-Crafts acylations.[12][13]
-
Bioconjugation: The chemoselective reaction of thioesters with specific amino acid residues, particularly cysteine, is leveraged in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[5][6]
Data Presentation: Reactivity and Yields
The following tables summarize quantitative data from various studies, providing a comparative look at the efficiency of thioester-mediated acylations under different conditions.
Table 1: Comparison of Thioester-Mediated Acylation of Amines
| Acyl Donor (Thioester) | Amine Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl thioacetate | Benzylamine | None, neat, microwave | >95 | [14] |
| S-Phenyl thioacetate | Aniline | Imidazole, enzymatic | >99 | [13] |
| Peptide-thioester | N-terminal Cys-peptide | Thiophenol, aq. buffer, pH 7-8 | ~75 | [15] |
| N-Acylbenzotriazole | Benzylamine | None, mild conditions | Good | [12] |
Table 2: Comparison of Thioester-Mediated Acylation of Alcohols
| Acyl Donor (Thioester) | Alcohol Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| Acetic anhydride (B1165640) (forms thioester in situ with thiol) | Benzyl alcohol | Cu(OTf)₂, CH₂Cl₂ | High | [16] |
| Thioacetamide & Alcohol | p-TsOH, solvent-free | 88 | [11] | |
| Acetic anhydride | Various alcohols | Microwave, neat | >90 | [14] |
| N-Acylbenzotriazole | Phenol | None, mild conditions | Good | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thioester from a Carboxylic Acid
This protocol describes a general method for the synthesis of a thioester from a carboxylic acid using a coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thiol (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)[12]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and thiol (1.1 equiv) in anhydrous DCM under an inert atmosphere, add DMAP (0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired thioester.
Protocol 2: Acylation of an Amine with a Thioester
This protocol outlines a general procedure for the formation of an amide bond using a thioester as the acylating agent.
Materials:
-
Thioester (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Optional: Base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 equiv) if the amine is used as a salt.
Procedure:
-
Dissolve the thioester (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine (1.2 equiv) to the solution. If the amine is a hydrochloride or other salt, add the base to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography, recrystallization, or preparative HPLC.
Protocol 3: Native Chemical Ligation (NCL) of a Peptide Thioester and a Cysteine-Containing Peptide
This protocol provides a general method for the ligation of two unprotected peptide fragments.[7]
Materials:
-
Peptide with a C-terminal thioester (1.0 equiv)
-
Peptide with an N-terminal cysteine (1.0 equiv)
-
Ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5)[7]
-
Thiol catalyst (e.g., thiophenol or 4-mercaptophenylacetic acid (MPAA), 20-50 mM)[7]
-
Reducing agent (e.g., TCEP, optional, 2-5 mM)
Procedure:
-
Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer.[7]
-
If the peptides contain disulfide bonds that need to be reduced, add TCEP.
-
Add the thiol catalyst to the reaction mixture.
-
Stir the reaction at room temperature or 37 °C and monitor the progress by analytical RP-HPLC and ESI-MS.
-
Ligation is typically complete within a few hours to 24 hours.
-
Once the ligation is complete, purify the product by preparative RP-HPLC.
Visualizations
The following diagrams illustrate key mechanisms and workflows involving thioesters.
Conclusion
Thioesters are powerful and versatile acylating agents with broad applications in organic synthesis and drug development. Their tunable reactivity and chemoselectivity allow for the efficient formation of amide, ester, and carbon-carbon bonds under a variety of conditions. The protocols and data presented herein provide a valuable resource for researchers seeking to employ thioesters in their synthetic strategies. As the demand for more efficient and selective synthetic methods grows, the importance of thioesters in the synthetic chemist's toolbox is certain to increase.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CHEM 245 - Thioesters [guweb2.gonzaga.edu]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 13. Thioesters as Acyl Donors in Biocatalytic Friedel‐Crafts‐type Acylation Catalyzed by Acyltransferase from Pseudomonas Protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ester synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Thiobenzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiobenzoic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiobenzoic acid?
A1: The most prevalent methods for synthesizing thiobenzoic acid involve the reaction of a benzoyl derivative with a sulfur source. Key methods include:
-
From Benzoyl Chloride: Reaction with potassium hydrosulfide (B80085) (KSH) or sodium hydrosulfide (NaSH) is a widely used and well-documented method.[1]
-
From Benzoic Anhydride (B1165640): An odorless, one-pot synthesis can be achieved by reacting benzoic anhydride with thiourea (B124793).[2][3]
-
From N-acyl Benzotriazole: Reaction with sodium hydrosulfide in water provides a high-yield, green chemistry approach.[4]
Q2: What is the primary cause of low yields in the synthesis of thiobenzoic acid?
A2: Low yields can stem from several factors, with the most common being:
-
Purity of Starting Materials: Using benzoyl chloride that has not been freshly distilled can lower the yield by 20-30%.[1]
-
Side Reactions: The formation of byproducts such as dibenzoyl disulfide and benzal bis-thiobenzoate can significantly reduce the yield of the desired product.[1]
-
Oxidation: Thiobenzoic acid is susceptible to oxidation to dibenzoyl disulfide, especially during workup and purification if not performed rapidly and under an inert atmosphere.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion or increased side product formation.
Q3: How can I minimize the formation of dibenzoyl disulfide?
A3: Dibenzoyl disulfide is formed from the oxidation of thiobenzoic acid. To minimize its formation:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as dry nitrogen.[1]
-
Rapid Purification: Fractionally distill the crude thiobenzoic acid immediately after extraction and drying to reduce its exposure to air.[1]
-
Avoid High Temperatures: During distillation, use a short Vigreux column and do not prolong the distillation time, as this can promote oxidation.[1]
-
Use of Peroxide-Free Solvents: Ensure that solvents like ether used for extraction are free of peroxides, which can initiate oxidation.[1]
Q4: What is the unpleasant odor associated with this synthesis and how can it be managed?
A4: The unpleasant odor is primarily due to the use of hydrogen sulfide (B99878) or thiol-containing compounds. To manage this:
-
Fume Hood: Always perform the synthesis in a well-ventilated fume hood.[1]
-
Gas Trap: Use a gas-absorption trap if hydrogen sulfide gas is being used or generated.[1]
-
Odorless Alternatives: Consider using an alternative synthesis route, such as the reaction of benzoic anhydride with thiourea, which is described as an "odourless" procedure.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure benzoyl chloride. | Use freshly distilled benzoyl chloride for the reaction.[1] |
| Formation of side products. | Adjust the stoichiometry of reactants. Using a molar equivalent of benzoyl chloride can lead to the formation of benzal bis-thiobenzoate.[1] | |
| Oxidation of the product. | Work up the reaction mixture and purify the product quickly. Use an inert atmosphere (e.g., nitrogen) during distillation.[1] | |
| Product is a Discolored Oil or Solid | Presence of dibenzoyl disulfide. | Purify by rapid fractional distillation under reduced pressure.[1] For the disulfide, recrystallization from ethylene (B1197577) chloride and ethanol (B145695) can be performed.[5] |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring with an appropriate method (e.g., TLC, if a suitable derivatization is used). | |
| Reaction Stalls or is Sluggish | Inefficient stirring. | Use mechanical stirring to ensure proper mixing of reagents, especially in heterogeneous mixtures. |
| Low reaction temperature. | While low temperatures are often necessary to control exotherms and side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. | |
| Difficulty in Purification | Product co-distills with impurities. | Use a short, efficient fractionating column (e.g., Vigreux) and carefully control the distillation pressure and temperature.[1] |
| Product decomposes upon heating. | Purify by distillation under high vacuum to lower the boiling point. |
Data on Thiobenzoic Acid Synthesis Yields
| Method | Starting Materials | Sulfur Source | Solvent | Temperature | Reaction Time | Reported Yield |
| Standard Method | Benzoyl Chloride | Potassium Hydroxide (B78521) / H₂S | 90% Ethanol | 10-15 °C | ~2.5 hours | 61-76%[1] |
| Green Chemistry Approach | N-acyl Benzotriazole | Sodium Hydrosulfide | Water | 20 °C | 3 hours | 82%[4] |
| Odorless One-Pot Method | Benzoic Anhydride | Thiourea | Triethylamine (B128534) | 40 °C (initial) | 1.5 hours | ~72% (based on anhydride)[3][6] |
Experimental Protocols
Method 1: Synthesis from Benzoyl Chloride and Potassium Hydrosulfide[1]
This procedure is adapted from Organic Syntheses.
-
Preparation of Potassium Hydrosulfide Solution: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube, dissolve 200 g (3 moles) of 85% potassium hydroxide pellets in 800 ml of 90% ethanol with stirring.
-
Saturate the solution with hydrogen sulfide gas, passing it through the inlet tube with stirring and cooling until the solution is no longer alkaline to phenolphthalein.
-
Reaction with Benzoyl Chloride: Cool the potassium hydrosulfide solution to 10-15 °C in an ice bath.
-
Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours, maintaining the temperature below 15 °C with stirring.
-
After the addition is complete, continue stirring for an additional hour.
-
Workup: Quickly filter the precipitated potassium chloride through a Büchner funnel and wash it with about 200 ml of 95% ethanol.
-
Evaporate the filtrate to dryness under reduced pressure on a steam bath.
-
Dissolve the solid residue (mainly potassium thiobenzoate) in about 700 ml of cold water.
-
Extract the aqueous solution with 500 ml of benzene (B151609) to remove any neutral impurities.
-
Acidify the aqueous layer with cold 6N hydrochloric acid.
-
Extract the acidified solution with two 500-ml portions of peroxide-free ether.
-
Wash the combined ether layers with several portions of cold water and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the ether under reduced pressure.
-
Immediately fractionally distill the residue through a short Vigreux column under reduced pressure (85-87 °C at 10 mm Hg), admitting dry nitrogen through a capillary. This yields 120-150 g (61-76%) of thiobenzoic acid.
Method 2: Odorless One-Pot Synthesis from Benzoic Anhydride and Thiourea[3]
This is a general procedure based on the described one-pot synthesis of thioesters.
-
Reaction Setup: In a reaction vessel, combine benzoic anhydride (1.2 mmol) and thiourea (1.3 mmol) in triethylamine (0.5 mL).
-
Formation of Thiobenzoate: Stir the mixture at 40 °C for approximately 30 minutes.
-
Hydrolysis: Add water (1 mL) to the reaction mixture to hydrolyze the intermediate and generate the thiobenzoate anion.
-
Acidification: To isolate thiobenzoic acid, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Extraction and Purification: The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of thiobenzoic acid from benzoyl chloride.
Caption: Troubleshooting guide for low yield in thiobenzoic acid synthesis.
Caption: Main reaction versus common side reactions in thiobenzoic acid synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [beilstein-journals.org]
- 3. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Thioesterification of Aldehydes
Welcome to the technical support center for the thioesterification of aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the thioesterification of aldehydes?
A1: The most prevalent side reactions include:
-
Oxidation of thiols to disulfides: This is a common issue, especially when using certain oxidants.[1]
-
Over-oxidation of the aldehyde: The aldehyde starting material can be oxidized beyond the desired thioester to the corresponding carboxylic acid.
-
Cannizzaro reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Aldol condensation: For aldehydes with alpha-hydrogens, base-catalyzed self-condensation can occur, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes.
-
Hemithioacetal/Thioacetal formation: The reaction of the aldehyde with the thiol can lead to the formation of a hemithioacetal, which can be further converted to a thioacetal.[2]
-
Michael Addition: In the case of α,β-unsaturated aldehydes, the thiol can add to the β-carbon (1,4-addition or Michael addition) instead of the desired 1,2-addition to the carbonyl group.[3]
-
Hydrolysis of the thioester product: If water is present in the reaction mixture, the newly formed thioester can be hydrolyzed back to the carboxylic acid and thiol.
Q2: How can I prevent the formation of disulfides?
A2: The choice of oxidant is critical to prevent the formation of disulfides. Studies have shown that using phenazine (B1670421) as an external oxidant in N-heterocyclic carbene (NHC)-catalyzed thioesterification can effectively suppress disulfide formation.[1][4] In contrast, oxidants like manganese dioxide (MnO2) can lead to significant amounts of disulfide byproducts.[1]
Q3: My reaction is not going to completion, or the yield is very low. What are the possible causes?
A3: Low yields or incomplete reactions can stem from several factors:
-
Catalyst deactivation: The catalyst, whether it's a metal complex or an organocatalyst, may be degrading under the reaction conditions.
-
Insufficient oxidant: In oxidative thioesterification reactions, the oxidant may be consumed before the reaction is complete.
-
Poor quality of reagents: Impurities in the aldehyde, thiol, or solvent can interfere with the reaction. For example, water can lead to hydrolysis of the product.
-
Suboptimal reaction conditions: The temperature, concentration, or choice of solvent may not be ideal for the specific substrates being used.
-
Steric hindrance: Bulky substituents on either the aldehyde or the thiol can significantly slow down the reaction rate.
Q4: I am working with α,β-unsaturated aldehydes and getting the Michael addition product. How can I favor the desired 1,2-addition for thioester formation?
A4: The chemoselectivity between 1,2-addition (thioesterification) and 1,4-addition (Michael adduct) can be influenced by the catalyst. For instance, in NHC-catalyzed reactions, using a bulky N-heterocyclic carbene ligand can completely switch the chemoselectivity to favor the 1,2-addition product.[3]
Troubleshooting Guides
Problem 1: Low Yield of Thioester and Presence of Unreacted Aldehyde
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | Screen different catalysts (e.g., various NHCs, copper salts) and ligands. The combination of an NHC precatalyst and a suitable base (e.g., DBU or Et3N) can be crucial for efficient thioesterification.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some methods work at room temperature, others may require heating to achieve good yields.[5] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. Screen a range of solvents (e.g., THF, CH3CN, acetone) to find the optimal one for your specific system.[1] |
| Poor Quality of Thiol | Ensure the thiol is of high purity. If necessary, purify the thiol before use. |
Problem 2: Significant Formation of Disulfide Byproduct
| Possible Cause | Suggested Solution |
| Inappropriate Oxidant | Avoid oxidants known to promote disulfide formation, such as MnO2.[1] Instead, use an oxidant like phenazine, which has been shown to be compatible with thiols and minimizes disulfide formation.[1][4] |
| Aerobic Conditions | If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent aerial oxidation of the thiol. |
Problem 3: Formation of Michael Adduct with α,β-Unsaturated Aldehydes
| Possible Cause | Suggested Solution |
| Non-selective Catalyst | Employ a catalyst system that favors 1,2-addition. For NHC-catalyzed reactions, using a bulky NHC ligand can effectively direct the reaction towards the desired thioester.[3] |
| Reaction Conditions Favoring Michael Addition | Adjusting the reaction temperature and solvent may influence the chemoselectivity. Experiment with different conditions to find the optimal balance. |
Quantitative Data Summary
The following tables summarize the yields of thioesters under different catalytic systems and with various oxidants, as reported in the literature.
Table 1: Screening of Oxidants in NHC-Catalyzed Thioesterification of Benzaldehyde with Phenylmethanethiol [1]
| Entry | Oxidant | Yield of Thioester (%) | Yield of Disulfide (%) |
| 1 | MnO2 | 21 | 70 |
| 2 | Azobenzene | 59 | 27 |
| 3 | DDQ | 67 | 23 |
| 4 | DEAD | trace | 88 |
| 5 | IBX | 10 | 82 |
| 6 | PhI(OAc)2 | trace | 90 |
| 7 | Phenazine | 94 | trace |
Conditions: Benzaldehyde (0.3 mmol), Phenylmethanethiol (1.1 equiv), Oxidant (1.2 equiv), NHC catalyst (10 mol%), NEt3 (10 mol%), THF (0.5 M), Ar, rt.
Table 2: Thioesterification of Various Aromatic Aldehydes with Phenylmethanethiol using Phenazine as Oxidant [1]
| Entry | Aldehyde | Yield (%) |
| 1 | 4-MeOC6H4CHO | 92 |
| 2 | 4-MeC6H4CHO | 95 |
| 3 | 4-FC6H4CHO | 95 |
| 4 | 4-ClC6H4CHO | 93 |
| 5 | 4-BrC6H4CHO | 93 |
| 6 | 4-CF3C6H4CHO | 86 |
| 7 | 2-Naphthaldehyde | 91 |
| 8 | 2-Furaldehyde | 88 |
| 9 | 2-Thiophenecarboxaldehyde | 85 |
Conditions: Aldehyde (0.3 mmol), Phenylmethanethiol (1.1 equiv), Phenazine (1.2 equiv), NHC catalyst (10 mol%), NEt3 (10 mol%), THF (0.5 M), Ar, rt.
Experimental Protocols
General Procedure for NHC-Catalyzed Thioesterification of Aldehydes using Phenazine[1]
To a solution of the aldehyde (0.3 mmol, 1.0 equiv) and the NHC precatalyst (0.03 mmol, 10 mol%) in THF (0.5 M) under an argon atmosphere are added triethylamine (B128534) (0.03 mmol, 10 mol%), the thiol (0.33 mmol, 1.1 equiv), and phenazine (0.36 mmol, 1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired thioester.
Visualizations
Troubleshooting Workflow for Low Thioester Yield
Caption: Troubleshooting workflow for addressing low thioester yields.
Decision Pathway for Thioesterification of α,β-Unsaturated Aldehydes
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Metal-free thioesterification of α,β-unsaturated aldehydes with thiols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00678B [pubs.rsc.org]
- 4. NHC-catalyzed thioesterification of aldehydes by external redox activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thiobenzoic Acid Handling and Dimerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative dimerization of thiobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I observed a significant amount of a white precipitate in my thiobenzoic acid sample upon storage. What is it and why did it form?
A1: The white precipitate is likely dibenzoyl disulfide, the product of oxidative dimerization of thiobenzoic acid. This occurs when thiobenzoic acid is exposed to oxygen. Thiols are susceptible to oxidation, and in the presence of an oxidant like atmospheric oxygen, two molecules of thiobenzoic acid can couple to form a disulfide bond.
Q2: How can I prevent the formation of dibenzoyl disulfide during storage?
A2: To minimize dimerization during storage, it is crucial to limit the exposure of thiobenzoic acid to air and light. The recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a refrigerated temperature (2-8 °C).
Q3: My reaction requires the use of thiobenzoic acid as a nucleophile, but I am getting low yields and isolating the disulfide byproduct. What could be the cause?
A3: This is a common issue and can be attributed to several factors during your experimental setup and workup:
-
Atmosphere: Performing the reaction open to the air will lead to significant oxidation.
-
Solvent Choice: Protic or high-polarity solvents can sometimes facilitate oxidation.
-
Reaction Temperature: Higher temperatures can increase the rate of oxidation.
-
Workup Procedure: Extended exposure to air during extraction and purification steps is a primary cause of dimerization.
Q4: What is the role of pH in the oxidative dimerization of thiobenzoic acid?
A4: The rate of thiol oxidation is generally pH-dependent. For most thiols, the rate of disulfide formation increases with pH. This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral thiol (R-SH). While thiobenzoic acid is a strong acid (pKa ≈ 2.5), meaning it exists predominantly as the thiobenzoate anion at neutral pH, keeping the pH in the acidic range can help to slow down the rate of oxidation.
Q5: Are there any additives I can use to prevent dimerization in my reaction?
A5: Yes, the addition of antioxidants can help to prevent the oxidation of thiobenzoic acid. Common antioxidants for thiols include:
-
Glutathione (GSH): A biological thiol that can act as a sacrificial antioxidant.
-
N-acetylcysteine (NAC): A stable and effective thiol-based antioxidant.
-
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that can prevent disulfide bond formation and is effective over a wide pH range.
The choice of antioxidant will depend on the compatibility with your reaction conditions.
Troubleshooting Guides
Problem 1: Unexpected formation of dibenzoyl disulfide during a reaction.
| Possible Cause | Troubleshooting Steps |
| Exposure to atmospheric oxygen. | - Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).- Perform the reaction under a positive pressure of inert gas using a Schlenk line or a balloon filled with inert gas.- Use degassed solvents. |
| Contaminated reagents or solvents. | - Use freshly distilled or high-purity, anhydrous solvents.- Ensure other reagents are free of oxidizing impurities. |
| Prolonged reaction time at elevated temperature. | - If possible, run the reaction at a lower temperature.- Monitor the reaction progress closely and quench it as soon as it is complete. |
| Inappropriate workup procedure. | - Minimize the time the reaction mixture is exposed to air during workup.- Use degassed water and solvents for extractions.- Consider performing the workup in a glovebox if the product is also air-sensitive. |
Problem 2: Low yield of the desired product and a high amount of disulfide in the crude material.
| Possible Cause | Troubleshooting Steps |
| Oxidation of thiobenzoic acid before it can react. | - Add the thiobenzoic acid to the reaction mixture under a blanket of inert gas.- Consider adding a small amount of a compatible antioxidant or reducing agent (e.g., TCEP) to the reaction mixture. |
| Dimerization during purification. | - If using column chromatography, ensure the column is packed and run with degassed solvents.- Minimize the time the product spends on the column.- Consider alternative purification methods like crystallization under an inert atmosphere. |
Data Presentation
Table 1: Relative Impact of Various Factors on the Rate of Thiobenzoic Acid Dimerization
| Factor | Condition | Relative Rate of Dimerization | Notes |
| Atmosphere | Air | High | Oxygen is the primary oxidant. |
| Inert (N₂ or Ar) | Low | Significantly reduces the rate of oxidation. | |
| Temperature | High | Increases | Higher temperature accelerates the oxidation reaction. |
| Low (Refrigerated) | Decreases | Slows down the rate of dimerization. | |
| pH | Acidic (pH < 4) | Lower | The protonated form is generally less susceptible to oxidation. |
| Neutral to Basic (pH > 6) | Higher | The thiolate anion is more easily oxidized. | |
| Solvent | Aprotic, Non-polar | Generally Lower | Less stabilization of the transition state for oxidation. |
| Protic, Polar | Generally Higher | Can facilitate the oxidation process. |
Table 2: Comparison of Common Antioxidants for Thiol Stabilization
| Antioxidant | Typical Concentration | Advantages | Disadvantages |
| Glutathione (GSH) | 1-5 mol% | Biocompatible, effective radical scavenger. | Can potentially interfere with some reactions. |
| N-acetylcysteine (NAC) | 1-5 mol% | Stable, good antioxidant properties. | May require specific conditions for optimal activity. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mol% | Odorless, effective over a wide pH range, does not contain a thiol group. | Can reduce other functional groups in the molecule. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Thiobenzoic Acid
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Before opening the thiobenzoic acid container, flush the headspace with an inert gas.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of thiobenzoic acid to the reaction vessel, which should also be under an inert atmosphere.
-
Storage: After dispensing, re-flush the headspace of the thiobenzoic acid container with inert gas before sealing it tightly with paraffin (B1166041) film and storing it in a refrigerator.
Protocol 2: Setting up a Reaction to Minimize Dimerization
-
Glassware: Assemble the reaction glassware (e.g., a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet).
-
Inerting: Flame-dry the glassware under vacuum and then backfill with an inert gas. Repeat this cycle three times.
-
Solvent: Add degassed solvent to the reaction flask via a cannula or syringe.
-
Reagent Addition: Dissolve the other reactants in degassed solvent and add them to the reaction flask.
-
Thiobenzoic Acid Addition: Add the thiobenzoic acid dropwise via a syringe or dropping funnel under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction by TLC or LC-MS.
Protocol 3: Workup Procedure to Prevent Dimerization
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. If applicable, quench the reaction with a degassed aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extraction: Perform liquid-liquid extractions using degassed solvents. Minimize shaking to avoid introducing excess air.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. It is advisable to introduce a slow stream of inert gas during solvent evaporation.
-
Purification: If column chromatography is necessary, use a flash chromatography system with degassed solvents. Pack the column and load the sample under a positive pressure of inert gas.
Visualizations
Caption: Oxidative Dimerization of Thiobenzoic Acid.
Caption: Workflow for Preventing Dimerization.
Caption: Troubleshooting Logic for Disulfide Formation.
Technical Support Center: Stability of Thioesters to Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of thioesters to hydrolysis at different pH values. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of thioesters to hydrolysis at acidic, neutral, and alkaline pH?
A1: Thioesters exhibit varying stability depending on the pH of the solution. Generally, they are most stable under neutral to mildly acidic conditions and become increasingly susceptible to hydrolysis as the pH becomes more alkaline.[1][2] Acid-catalyzed hydrolysis is also possible but is typically slower than base-catalyzed hydrolysis.[3][4]
Q2: What are the primary mechanisms of thioester hydrolysis at different pH values?
A2: The mechanisms of thioester hydrolysis are pH-dependent:
-
Acidic pH: Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group yield a carboxylic acid.[5]
-
Neutral pH: At neutral pH, water can directly attack the carbonyl carbon of the thioester in a slower, uncatalyzed hydrolysis reaction.[5] The half-life of some thioesters at neutral pH can be on the order of months.[3][6]
-
Alkaline pH: Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate and a thiolate anion. This base-catalyzed hydrolysis is generally the fastest of the three mechanisms.[5]
Q3: How does the structure of the thioester affect its stability to hydrolysis?
A3: The structure of the thioester, particularly the nature of the acyl and thiol substituents, significantly influences its hydrolytic stability. Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, bulky substituents near the carbonyl group can sterically hinder the approach of nucleophiles, thereby slowing down hydrolysis. The acidity of the thiol leaving group (pKa) also plays a role; a more acidic thiol is a better leaving group, which can facilitate hydrolysis.
Q4: Are there any enzymatic pathways that regulate thioester hydrolysis in biological systems?
A4: Yes, in biological systems, the hydrolysis of thioesters is often regulated by enzymes called thioesterases.[7][8] These enzymes play crucial roles in various metabolic pathways, including fatty acid metabolism and the regulation of signaling pathways.[9][10] For example, acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs) are involved in the depalmitoylation of proteins, a reversible post-translational modification that affects protein localization and function.[11][12]
Quantitative Data: Hydrolysis of Thioesters
The following tables summarize the hydrolysis rate constants and half-lives for various thioesters at different pH values. This data can be used to estimate the stability of thioesters under specific experimental conditions.
Table 1: Hydrolysis Rate Constants of Various Thioesters
| Thioester | pH | Temperature (°C) | Rate Constant (k) | Reference |
| S-methyl thioacetate | Acidic (k_a) | 23 | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [3] |
| S-methyl thioacetate | Neutral (k_w) | 23 | 3.6 x 10⁻⁸ s⁻¹ | [3] |
| S-methyl thioacetate | Alkaline (k_b) | 23 | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [3] |
| S-phenyl 5-dimethylamino-5-oxo-thiopentanoate | Acidic (k_a) | 25 | 1.1 x 10⁻⁴ M⁻¹s⁻¹ | [13] |
| S-phenyl 5-dimethylamino-5-oxo-thiopentanoate | Neutral (k_w) | 25 | 1.1 x 10⁻⁷ s⁻¹ | [13] |
| S-phenyl 5-dimethylamino-5-oxo-thiopentanoate | Alkaline (k_b) | 25 | 6.4 x 10⁻¹ M⁻¹s⁻¹ | [13] |
| 4-Nitro-thiol benzoate (B1203000) ester of ethyl 2-mercaptoacetate | 1.98 | 50 | 4.63 x 10⁻⁶ s⁻¹ | [14] |
| 4-Nitro-thiol benzoate ester of ethyl 2-mercaptoacetate | 7.61 | 50 | 3.83 x 10⁻⁵ s⁻¹ | [14] |
| 4-Nitro-thiol benzoate ester of ethyl 2-mercaptoacetate | 11.46 | 50 | 8.30 x 10⁻² s⁻¹ | [14] |
Table 2: Half-lives of Thioester Hydrolysis
| Thioester | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| S-methyl thioacetate | 7 | 23 | 155 days | [3][4] |
| Ester-modified PVDMA | 7.5 | 25 | ~1800 hours | [15] |
| Ester-modified PVDMA | 8.5 | 50 | 30 hours | [15] |
Experimental Protocols
This section provides detailed methodologies for common assays used to monitor thioester hydrolysis.
Protocol 1: Monitoring Thioester Hydrolysis using UV-Vis Spectroscopy with Ellman's Reagent (DTNB)
This method is based on the reaction of the thiol product of hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm.[9]
Materials:
-
Thioester of interest
-
DTNB (Ellman's Reagent) solution (e.g., 4 mg/mL in reaction buffer)[9]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0)[9]
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of your thioester in an appropriate solvent.
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer and the DTNB solution.
-
Initiate the hydrolysis reaction by adding a small volume of the thioester stock solution to the cuvette. The final concentration of the thioester should be in the micromolar to low millimolar range.
-
Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 412 nm over time.
-
Record the absorbance at regular intervals until the reaction reaches completion or for a desired period.
-
The concentration of the thiol produced can be calculated using the Beer-Lambert law (ε of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).[9]
-
The initial rate of hydrolysis can be determined from the initial linear portion of the absorbance vs. time plot.
Protocol 2: Monitoring Thioester Hydrolysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of the thioester starting material and the appearance of the carboxylic acid and thiol products.
Materials:
-
Thioester of interest
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O) at the desired pD (pD = pH + 0.4)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of the thioester in the deuterated buffer at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the thioester.
-
Incubate the NMR tube at the desired temperature and acquire subsequent NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the thioester and one of the products in each spectrum.
-
The extent of hydrolysis at each time point can be calculated from the relative integrals of the starting material and product peaks.
-
Plot the concentration of the thioester versus time to determine the rate of hydrolysis.
Troubleshooting Guide
Q1: My thioester appears to be hydrolyzing much faster than expected, even at neutral pH. What could be the cause?
A1: Several factors could lead to unexpectedly rapid hydrolysis:
-
Presence of Nucleophiles: Besides hydroxide ions, other nucleophiles in your reaction mixture can accelerate thioester cleavage. For instance, the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has been shown to act as a nucleophilic catalyst for thioester hydrolysis.[16] If your protocol includes TCEP, consider if it's necessary or if an alternative can be used.
-
Buffer Effects: The composition of your buffer can influence the rate of hydrolysis. Some buffer components may act as catalysts. It is advisable to run a control experiment with the thioester in unbuffered water (if the pH can be maintained) to assess the intrinsic stability.
-
Contaminants: The presence of contaminating nucleophiles or enzymes (e.g., from biological samples) can lead to rapid degradation. Ensure all your reagents and solvents are of high purity.
Q2: I am observing a high background signal in my DTNB assay. How can I reduce it?
A2: A high background signal in a DTNB assay can be due to:
-
Free Thiols in Reagents: Your DTNB reagent or buffer might contain contaminating thiols. Prepare fresh solutions and use high-purity water.
-
Autohydrolysis of DTNB: DTNB itself can slowly hydrolyze, especially at higher pH and temperature. It is recommended to prepare the DTNB solution fresh before each experiment.
-
Light Sensitivity: DTNB solutions can be light-sensitive. Store them in the dark to minimize degradation.[17]
Q3: My NMR data for hydrolysis is not giving a clean first-order decay. What could be the issue?
A3: Non-first-order kinetics in NMR hydrolysis studies can arise from:
-
Complex Reaction Mechanism: The hydrolysis mechanism might be more complex than a simple first-order process, potentially involving intermediates or side reactions.
-
pH Change During Reaction: If the hydrolysis reaction produces an acidic or basic product and the buffer capacity is insufficient, the pH of the solution may change over time, affecting the hydrolysis rate. Ensure your buffer concentration is adequate.
-
Precipitation of Reactants or Products: If the thioester or its hydrolysis products are not fully soluble in the NMR solvent, precipitation can affect the observed concentrations and lead to inaccurate kinetic data. Check the solubility of all species under the reaction conditions.
Q4: I am designing a thioester-based prodrug. What are the key stability considerations?
A4: For thioester prodrugs, the goal is to have a compound that is stable enough to reach its target but can be cleaved to release the active drug at the desired site. Key considerations include:
-
Stability in the GI Tract: For orally administered prodrugs, stability at the low pH of the stomach and the more neutral pH of the intestine is crucial.
-
Plasma Stability: The prodrug must have a reasonable half-life in blood to allow for distribution to the target tissue.
-
Enzymatic Cleavage: The design should ideally incorporate features that make the thioester a good substrate for a target-specific thioesterase, allowing for controlled drug release.[16][18] The balance between chemical stability and enzymatic lability is a critical aspect of thioester prodrug design.[19]
Signaling Pathway and Workflow Diagrams
Palmitoylation-Depalmitoylation Cycle
The following diagram illustrates the dynamic and reversible process of protein palmitoylation, a key signaling mechanism involving thioester linkages. Palmitoylation, the attachment of palmitic acid to a cysteine residue of a protein, is catalyzed by protein acyltransferases (PATs). The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases (APTs) or palmitoyl-protein thioesterases (PPTs), which hydrolyze the thioester bond.[3][11] This cycle regulates the localization and activity of many signaling proteins.[12][15]
Caption: The palmitoylation-depalmitoylation cycle regulates protein localization and signaling.
Experimental Workflow for Thioester Hydrolysis Kinetics
This diagram outlines a general workflow for studying the kinetics of thioester hydrolysis.
Caption: A typical workflow for determining the kinetics of thioester hydrolysis.
References
- 1. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Precisely Tailoring Molecular Structure of Doxorubicin Prodrugs to Enable Stable Nanoassembly, Rapid Activation, and Potent Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Thioester Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thioesters by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My thioester appears to be degrading on the silica (B1680970) gel column. What is happening and how can I prevent it?
A1: Thioesters can be susceptible to hydrolysis, especially on the acidic surface of standard silica gel.[1] This degradation leads to the formation of the corresponding carboxylic acid and thiol, resulting in low yields of the desired product.
To prevent degradation, you can:
-
Deactivate the silica gel: Neutralize the acidic silanol (B1196071) groups by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534) (NEt₃) in the eluent.[2][3]
-
Use an alternative stationary phase: If your compound is highly sensitive, consider using a less acidic or neutral stationary phase like alumina (B75360) (basic or neutral) or Florisil®.[1][4]
-
Perform a 2D TLC test: To confirm if your compound is degrading on silica, you can run a two-dimensional thin-layer chromatography (TLC) plate.[1] If the compound degrades, you will see spots that are not on the diagonal.
Q2: I'm having trouble getting good separation between my thioester and impurities. What can I do to improve resolution?
A2: Poor separation is a common issue in column chromatography. Here are several strategies to improve it:
-
Optimize the mobile phase: The choice of eluent is critical for good separation.[5]
-
Adjust solvent polarity: Use TLC to find a solvent system where the desired thioester has an Rf value of approximately 0.2-0.4.[1] A less polar solvent will increase retention on the column, potentially separating it from less polar impurities. A more polar solvent will move it faster, helping to separate it from more polar impurities.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity by adding more of a polar solvent.[2] This can help to separate compounds with a wide range of polarities.
-
-
Change the stationary phase: If optimizing the mobile phase doesn't work, consider a different stationary phase with different selectivity. For example, if you are using silica gel, you could try alumina or a bonded-phase silica.
-
Improve column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[6]
-
Sample loading: Load your sample in the smallest possible volume of a solvent in which it is highly soluble to ensure a narrow starting band.[7] If the sample is not very soluble in the eluent, you can use a technique called "dry loading".[1][8]
Q3: My thioester is not eluting from the column, even with a highly polar solvent. What should I do?
A3: If your compound is not eluting, it is likely strongly adsorbed to the stationary phase. Here are some possible reasons and solutions:
-
Compound degradation: The thioester may have degraded on the column to a much more polar compound (e.g., a carboxylic acid) that is now stuck to the silica.[1] You can try to elute it with a very polar solvent system, such as 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol (B129727) mixed with dichloromethane.[1]
-
Insufficiently polar mobile phase: Even what is considered a "polar" solvent may not be sufficient. You may need to use a more aggressive solvent system.
-
Precipitation on the column: If your compound is not very soluble in the mobile phase, it may have precipitated at the top of the column.[1]
Q4: How can I visualize my thioester on a TLC plate?
A4: Since most thioesters are not colored, you will need a method to visualize them on a TLC plate. Common methods include:
-
UV Light: If your thioester contains a UV-active chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate under a UV lamp (typically at 254 nm).[9][10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including many thioesters, to appear as yellow-brown spots.[9][11] This method is semi-destructive, and the spots will fade over time.
-
Chemical Stains: Various chemical stains can be used that react with the thioester or other functional groups in the molecule. Some common general-purpose stains include:
-
Potassium permanganate (B83412) (KMnO₄) stain: This stain reacts with oxidizable functional groups.[12]
-
p-Anisaldehyde stain: This is a good general-purpose stain that reacts with many different functional groups.[12]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of thioester | Thioester hydrolysis on acidic silica gel.[1] | Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.[2][4] |
| Compound is too polar and is stuck on the column. | Use a more polar eluent system, possibly containing additives like methanol or a small amount of acetic acid or ammonia.[1] | |
| Compound is not eluting in the expected fractions. | Concentrate all fractions and re-analyze by TLC to ensure the compound was not missed.[1] | |
| Poor separation of thioester from impurities | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 for the thioester.[1] |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Poorly packed column leading to channeling.[6] | Repack the column, ensuring a uniform and bubble-free stationary phase bed. | |
| Streaking or tailing of spots on TLC/bands on the column | Compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase. |
| Presence of a very polar impurity (e.g., a carboxylic acid from hydrolysis). | Add a small amount of acetic acid to the eluent to suppress the ionization of acidic impurities. | |
| Compound is interacting too strongly with the stationary phase. | Consider deactivating the silica gel or using a different stationary phase. | |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Use a less polar solvent system.[5] |
| The sample was loaded in too large a volume of a polar solvent. | Dissolve the sample in the minimum amount of solvent for loading.[7] |
Data Presentation
Solvent Polarity Index
The choice of solvent for the mobile phase is crucial for successful separation. The polarity index can be a useful guide for selecting appropriate solvents. A higher polarity index indicates a more polar solvent. For normal-phase chromatography on silica gel, less polar solvents are used to elute less polar compounds, and the polarity is increased to elute more polar compounds.
| Solvent | Polarity Index (P') |
| n-Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
Data sourced from multiple references.[13][14][15]
Experimental Protocols
Detailed Methodology for Thioester Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol describes a general procedure for the purification of a moderately polar thioester that is sensitive to acid-catalyzed hydrolysis.
1. Preparation of Deactivated Silica Gel:
-
Method A: Triethylamine in Eluent: Prepare the initial, least polar eluent you plan to use for the chromatography (e.g., 95:5 hexane (B92381):ethyl acetate) and add 1-2% triethylamine by volume.
-
Method B: Pre-washing the Column: Pack the column with silica gel as described in step 3. Then, pass 2-3 column volumes of the eluent containing 1-2% triethylamine through the column. Finally, flush the column with 2-3 column volumes of the eluent without triethylamine before loading the sample.[2]
2. Selection of the Mobile Phase:
-
Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired thioester.
-
Prepare a less polar solvent mixture for the initial elution and a more polar mixture for later elution if a gradient is to be used.
3. Packing the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
4. Loading the Sample:
-
Wet Loading: Dissolve the crude thioester in the minimum amount of a suitable solvent (preferably the eluent or a less polar solvent). Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to absorb into the silica gel by draining a small amount of solvent.
-
Dry Loading: Dissolve the crude thioester in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography). Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
6. Analysis of Fractions:
-
Monitor the collected fractions for the presence of the desired thioester using TLC.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude starting material and, if available, a pure standard of the thioester.
-
Develop the TLC plate in the chosen solvent system and visualize the spots.
7. Isolation of the Purified Thioester:
-
Combine the fractions that contain the pure thioester.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thioester.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. scribd.com [scribd.com]
- 14. shodex.com [shodex.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Efficient Thioester Bond Formation
Welcome to the technical support center for thioester bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting and utilizing catalysts for efficient thioester synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in thioester bond formation, particularly in peptide synthesis?
A catalyst accelerates the formation of a thioester bond, which can otherwise be a slow process, especially when using relatively unreactive thioalkyl esters. In the context of Native Chemical Ligation (NCL), a common method for synthesizing proteins, catalysts facilitate a key step called in situ transthioesterification.[1] This involves the exchange of a less reactive alkylthioester on a peptide with a more reactive arylthioester, which then readily reacts with an N-terminal cysteine residue of another peptide to form the desired native peptide bond.[2]
Q2: What are the most common types of catalysts used for this reaction?
The most common catalysts are thiol-based compounds. Historically, mixtures of thiophenol and benzyl (B1604629) mercaptan were used.[1] More recently, (4-carboxylmethyl)thiophenol, also known as 4-mercaptophenylacetic acid (MPAA), has become a highly effective and widely used catalyst due to its high efficiency, water solubility, and non-malodorous nature.[1][2][3] Selenol-based catalysts are also emerging as potent alternatives, particularly for challenging reactions.[4][5]
Q3: How do I choose the right catalyst for my experiment?
The choice of catalyst depends on several factors:
-
Reaction Rate: For faster reactions, MPAA is a significant improvement over older catalysts, offering an order of magnitude increase in reaction speed.[1] Selenol-based catalysts can be even more potent, especially in cases of steric hindrance.[4]
-
Substrate Reactivity: The amino acid at the C-terminus of the peptide thioester affects the ligation rate. Reactions are slower at more sterically hindered residues like valine and isoleucine.[6] In such cases, a more powerful catalyst like a selenol may be necessary.[4]
-
pH of the Reaction: The effectiveness of thiol catalysts is pH-dependent. Thiol-thioester exchanges proceed more readily through thiolate species, which are favored at pH values above the thiol's pKa.[4][7] Substituted thiophenols with a pKa > 6 are generally effective.[1]
-
Solubility and Handling: MPAA is favored for its water solubility and lack of strong odor, making it a practical choice for many applications.[1]
Q4: What is the optimal pH for catalyzed thioester bond formation?
The optimal pH is a balance between two competing factors. The key transthioesterification step is favored at a pH where a significant portion of the catalyst exists as the nucleophilic thiolate anion.[4] However, the desired final thioester product is more stable at a lower pH, typically around 4.0, where the departing amine in certain precursor systems (like SEA amides) is protonated, shifting the equilibrium towards the product.[4] For Native Chemical Ligation, the reaction is typically carried out in an aqueous buffer at a neutral pH of approximately 7.0.[2][8] It is crucial to avoid high pH (e.g., 8.5) as it can lead to unwanted hydrolysis of the thioester.[8][9]
Troubleshooting Guide
Problem: My thioester formation reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The chosen catalyst may not be sufficiently reactive for your specific substrates. For NCL, alkylthioesters are less reactive and benefit from a catalyst.[1] Action: Switch to a more effective catalyst. MPAA is a standard, highly efficient choice.[1][3] For particularly difficult ligations, consider using a more potent selenol-based catalyst.[4] |
| Steric Hindrance | The amino acid residue at the C-terminus of the peptide thioester can significantly impact the reaction rate. Bulky residues like Valine (Val) or Isoleucine (Ile) are known to slow down the reaction.[6] Action: Increase the reaction time and/or the concentration of the catalyst. If the reaction is still too slow, a more powerful catalyst like a selenol may be required to overcome the steric hindrance.[4] |
| Incorrect pH | The reaction rate is highly dependent on pH.[4] The nucleophilicity of the thiol catalyst is low at acidic pH, which can slow down the rate-limiting thiol-thioester exchange.[4] Action: For NCL, ensure the final pH of the reaction mixture is between 7.0 and 7.5.[8] For SEA/thiol exchange, the reaction is often performed at a more acidic pH (e.g., 4.0) to favor the final product, but this slows the exchange step, necessitating a potent catalyst.[4] |
| Oxidation of Thiols | Thiol catalysts and cysteine residues can oxidize to form disulfides, which are unreactive in the ligation reaction. Action: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to maintain a reducing environment.[4][8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.[4] |
Problem: I am observing significant hydrolysis of my peptide thioester.
| Possible Cause | Suggested Solution |
| High pH | Thioester bonds are susceptible to hydrolysis, especially at higher pH values.[9][10] Action: Ensure the pH of your reaction buffer is not too high. For NCL, a pH of ~7.1 is recommended, and ligations should not be performed at pH 8.5.[8] |
| Interaction with TCEP | The reducing agent TCEP can act as a nucleophilic catalyst for thioester hydrolysis, especially in the absence of a thiol catalyst.[9][11] This can occur if the peptide thioester and TCEP are premixed before the addition of the thiol catalyst.[9] Action: Be mindful of the order of reagent addition. It is recommended to add the thiol catalyst to the reaction mixture before or concurrently with TCEP to suppress this hydrolysis side reaction.[9] |
| Presence of Water in N-S Acyl Shift Reactions | In certain methods for preparing thioesters, such as those involving an N-S acyl shift, the presence of water can lead to hydrolysis as an undesirable side reaction.[12] Action: Follow the specific protocol carefully, as the controlled addition of water can sometimes be used to accelerate the desired reaction while suppressing other side reactions.[12] |
Catalyst Performance Data
The selection of a catalyst can have a dramatic impact on the rate of thioester formation. The data below, derived from studies on selenol-based catalysts for the bis(2-sulfanylethyl)amido (SEA)-thiol exchange reaction, illustrates this point.
| Catalyst | Concentration (mM) | Half-Reaction Time (t½) in hours | Rate Constant (k_obs, h⁻¹) |
| None | 0 | 7.28 | 0.095 |
| Catalyst 8a | 5 | 0.17 | 4.08 |
| Catalyst 13 | 5 | 0.46 | 1.51 |
| Catalyst 14 | 50 | 1.81 | 0.38 |
| Catalyst 14 | 100 | 1.05 | 0.66 |
| Catalyst 14 | 200 | 0.61 | 1.14 |
Conditions: SEA peptide (1 mM), 37 °C, 6 M Gn·HCl, 5% v/v 3-mercaptopropionic acid (MPA), 100 mM TCEP∙HCl, pH 4.0. Data sourced from reference[4].
Diagrams
Logical Flow for Troubleshooting Slow Thioester Formation
Caption: A troubleshooting flowchart for slow thioester formation.
Mechanism of Thiol-Catalyzed Native Chemical Ligation
Caption: Mechanism of catalyzed Native Chemical Ligation (NCL).
Experimental Protocols
Protocol 1: Selenol-Catalyzed Synthesis of a Peptide Thioester via SEA/Thiol Exchange
This protocol is adapted from a study on selenol catalysis and is suitable for generating a peptide thioester from a precursor peptide containing a bis(2-sulfanylethyl)amido (SEA) group.[4]
Materials:
-
SEA-modified peptide (e.g., 1 mM final concentration)
-
Guanidine hydrochloride (Gn·HCl)
-
3-mercaptopropionic acid (MPA)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Selenol catalyst (or its corresponding diselenide precatalyst)
-
Sodium hydroxide (B78521) (NaOH), 6 M for pH adjustment
-
Trifluoroacetic acid (TFA) for HPLC purification
-
Reaction buffer: 6 M Gn·HCl, 100 mM TCEP·HCl, adjusted to the desired pH.
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, dissolve Gn·HCl in a minimal amount of water to create a 6 M solution. Add the SEA peptide, TCEP·HCl (to a final concentration of 100 mM), and the diselenide precatalyst.
-
Add Thiol Additive: Add the thiol additive, 3-mercaptopropionic acid (MPA), to the mixture. A typical concentration is 5% v/v.[4]
-
Adjust pH: Carefully adjust the pH of the reaction mixture to 4.0 using 6 M NaOH. The acidic pH favors the formation of the final thioester product.[4]
-
Incubate: Stir the reaction mixture at 37 °C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Monitor Reaction Progress: Monitor the reaction progress by taking aliquots at various time points and analyzing them by UPLC-MS or HPLC. The uncatalyzed reaction can take many hours (t½ ≈ 7.28 h), while catalyzed reactions can be significantly faster.[4]
-
Purification: Once the reaction is complete, dilute the mixture with water containing 0.1% TFA. Purify the crude peptide thioester by preparative HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Lyophilization and Characterization: Lyophilize the pure fractions to obtain the peptide thioester as a solid. Confirm the identity and purity of the product by UPLC-MS and MALDI-TOF mass spectrometry.[4]
Protocol 2: General Native Chemical Ligation (NCL) with MPAA Catalyst
This protocol describes a general procedure for the ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[8]
Materials:
-
Peptide 1 (with C-terminal thioester)
-
Peptide 2 (with N-terminal Cysteine)
-
Ligation Buffer: 6 M Gn·HCl, 100 mM Na₂HPO₄, pH adjusted to 8.5 (Note: the final reaction pH will be lower).
-
MPAA (4-mercaptophenylacetic acid) catalyst (e.g., 200 mM stock solution).
-
TCEP·HCl (e.g., 20 mM stock solution).
Procedure:
-
Dissolve Peptides: In a microcentrifuge tube, weigh equimolar amounts of the peptide thioester and the N-terminal cysteine peptide.
-
Add Buffer and Catalyst: Dissolve the peptides in the ligation buffer. Add the MPAA catalyst and TCEP. For a standard reaction, final concentrations of ~20-50 mM MPAA and ~10-20 mM TCEP are common. The addition of the acidic peptides and catalyst will lower the buffer's pH.
-
Adjust Final pH: After all components are dissolved, check the pH of the reaction mixture using a microprobe. The pH should be approximately 7.0-7.5 for the ligation to proceed efficiently.[2][8] Adjust carefully with small amounts of NaOH or HCl if necessary.
-
Incubate: Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from a few hours to 24-48 hours, depending on the reactivity of the ligation site.[1]
-
Monitor Reaction: Monitor the formation of the ligated product by HPLC or LC-MS. Take a small aliquot (e.g., 2 µL), quench it in an appropriate HPLC buffer (e.g., 50% acetonitrile/water with 0.1% TFA), and analyze.[8]
-
Purification: Once the reaction has reached completion, purify the final ligated protein using preparative RP-HPLC.
-
Characterization: Confirm the mass and purity of the final product using mass spectrometry.
References
- 1. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Low Molecular Weight Thiol Odor in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low molecular weight thiols. The following information is designed to help you effectively manage and neutralize the potent odors associated with these compounds during your experiments.
Troubleshooting Guide
Low molecular weight thiols are notorious for their pungent odors, which can be detected by the human nose at extremely low concentrations, sometimes in the parts per billion range.[1] Proper handling and neutralization are crucial to maintain a safe and comfortable laboratory environment. This guide addresses common issues and provides solutions for effective odor management.
Issue: Persistent Thiol Odor in the Laboratory
A lingering smell of thiols indicates that vapors have escaped containment. This can be due to improper handling, inadequate neutralization, or insufficient ventilation.
Solutions:
-
Engineering Controls: Always handle thiols in a certified chemical fume hood.[2][3] For reactions that may release thiol vapors, use a trap containing an oxidizing agent to scrub the exhaust gas before it is vented.[3][4]
-
Neutralization: Employ oxidizing agents to chemically alter the thiols into less odorous compounds.[2][3] Bleach (sodium hypochlorite) and potassium permanganate (B83412) are effective options.
-
Adsorption: Place open containers of activated charcoal in the laboratory.[5][6] Activated carbon possesses a high surface area with numerous micropores that can physically adsorb odor molecules.[6]
Workflow for Handling Thiols in the Lab
Caption: General workflow for safe handling of thiols.
Quantitative Data on Odor Control Methods
The effectiveness of different methods for neutralizing thiol odors can vary. The table below summarizes key quantitative data for common neutralization agents.
| Neutralizing Agent | Concentration | Efficacy | Reference |
| Sodium Hypochlorite (B82951) (Bleach) | 5.25% solution | Can quench approximately 7 mL of thiol per liter of solution. | [2] |
| Potassium Permanganate | Varies | Efficiently oxidizes thiols to disulfides, which are less odorous. The reaction can be fast, with over 90% removal of ethanethiol (B150549). | [7][8][9][10] |
| Activated Charcoal | N/A | Adsorption capacity is dependent on the type of activated carbon and the specific thiol. | [6][11] |
| Ozone | 1-3 mg/L | Can reduce odor to below the threshold odor value. | [12] |
Experimental Protocols
Detailed methodologies for key odor management experiments are provided below.
Protocol 1: Preparation and Use of a Bleach Bath for Glassware Decontamination
Objective: To neutralize residual thiols on laboratory glassware.
Materials:
-
Commercial bleach (sodium hypochlorite solution, typically 5-6%)
-
Water
-
A suitable container (e.g., a plastic bucket or tub) large enough to fully submerge the glassware.
Procedure:
-
Work in a fume hood.
-
Prepare a 10-50% bleach solution by diluting commercial bleach with water. For general use, a 1:1 mixture of bleach and water is effective.[4]
-
Carefully place the contaminated glassware into the bleach bath, ensuring it is fully submerged.
-
Allow the glassware to soak for at least one hour. For heavily contaminated items, an overnight soak is recommended.[13]
-
After soaking, carefully remove the glassware from the bleach bath and rinse thoroughly with water.
-
Wash the glassware with soap and water as you normally would.
-
The bleach bath can be reused until a significant amount of precipitate forms or its effectiveness diminishes.[13]
-
Dispose of the used bleach solution according to your institution's hazardous waste guidelines.
Protocol 2: Quenching Thiol Reactions with Potassium Permanganate
Objective: To neutralize thiols in a reaction mixture before workup.
Materials:
-
Potassium permanganate (KMnO₄)
-
Water
-
Appropriate reaction vessel and stirring apparatus
Procedure:
-
Perform this procedure in a fume hood.
-
Prepare a dilute aqueous solution of potassium permanganate. The concentration will depend on the amount of thiol to be neutralized.
-
Cool the reaction mixture in an ice bath. The oxidation of thiols is exothermic.
-
Slowly add the potassium permanganate solution to the cooled and stirring reaction mixture.
-
Continue adding the solution until a faint pink or purple color persists, indicating that all the thiol has been oxidized.
-
Proceed with your intended workup procedure.
Troubleshooting Odor Issues: A Decision Tree
Caption: Decision tree for troubleshooting thiol odors.
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) should I wear when working with low molecular weight thiols?
A1: Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, should be worn.[2] It is crucial to work within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Q2: How should I dispose of waste contaminated with thiols?
A2: All disposable materials, such as gloves and paper towels, that have come into contact with thiols should be sealed in a plastic bag and disposed of as hazardous waste.[2][3] Liquid waste should be quenched with an oxidizing agent like bleach before being collected in a designated hazardous waste container.[2]
Q3: Can I pour thiol waste down the drain?
A3: No. Thiol waste should never be poured down the drain. It must be treated as hazardous waste and disposed of according to your institution's guidelines.
Q4: What should I do in case of a thiol spill?
A4: For small spills within a fume hood, absorb the spill with an inert material.[3] The contaminated absorbent should then be treated with a bleach solution before being placed in a sealed bag for hazardous waste disposal.[3] For larger spills, or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Q5: Are there any alternatives to bleach for neutralizing thiols?
A5: Yes, other oxidizing agents can be used. A dilute, basic hydrogen peroxide solution can also be effective for decontaminating glassware.[14] Potassium permanganate is another strong oxidizing agent that readily reacts with thiols.[7][8][9][10]
Chemical Neutralization of a Thiol
Caption: Oxidation of a thiol to a less odorous disulfide.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. research.columbia.edu [research.columbia.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 6. heycarbons.com [heycarbons.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ground solid permanganate oxidative coupling of thiols into symme...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. [Kinetics on ethanethiol oxidation by potassium permanganate in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activated Carbon Modified with Copper for Adsorption of Propanethiol [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis
Welcome to the technical support center for thioester synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
Problem 1: Low or No Yield in Thioester Synthesis
Q1: I am attempting to synthesize a thioester from a sterically hindered carboxylic acid and a bulky thiol, but I am getting very low to no product. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in sterically hindered thioester synthesis is a common issue. The primary reason is the difficulty of the nucleophilic thiol in attacking the sterically congested carbonyl carbon of the carboxylic acid. Here’s a step-by-step troubleshooting approach:
-
Re-evaluate Your Coupling Reagent: Standard coupling reagents may not be effective for sterically demanding substrates. Consider switching to a more powerful activating agent.
-
For general synthesis: The Yamaguchi esterification, utilizing 2,4,6-trichlorobenzoyl chloride, is highly effective for sterically hindered systems.[1] Similarly, Shiina macrolactonization is another powerful method, particularly for forming macrocyclic thioesters.[2]
-
For peptide synthesis: When dealing with bulky amino acids, standard carbodiimide (B86325) reagents like DCC or EDC may be insufficient. The addition of 4-DMAP can significantly accelerate the reaction and improve yields even for sterically demanding esters.[3][4] For particularly challenging couplings, consider specialized peptide coupling reagents known to be effective for hindered amino acids.[5][6][7]
-
-
Optimize Reaction Conditions:
-
Temperature: While many thioesterification reactions are run at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be cautious of potential side reactions and decomposition at higher temperatures.
-
Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time may lead to a higher conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like THF, toluene (B28343), or DCM are commonly used for Yamaguchi and other esterification reactions.[1][8] Solvent effects can be complex, and screening a few different solvents may be beneficial.
-
-
Consider Alternative Synthetic Routes:
-
Mitsunobu Reaction: This reaction is known for its ability to form esters with inversion of stereochemistry and can be effective for sterically hindered secondary alcohols.[9][10][11][12] For thioester synthesis, a thiol is used as the nucleophile. Using di-p-chlorobenzyl azodicarboxylate instead of DEAD or DIAD can sometimes simplify the purification of byproducts.[9]
-
N→S Acyl Shift: In peptide thioester synthesis, an intramolecular N→S acyl shift can be a powerful strategy to form the thioester bond, especially when direct coupling is difficult.[13][14][15][16][17] This method involves the synthesis of a peptide with a specific auxiliary that facilitates the rearrangement to the thioester.
-
Problem 2: Side Reactions and Impurities
Q2: My reaction is producing the desired thioester, but it is contaminated with significant side products. How can I minimize these?
A2: Side reactions are common, especially when forcing conditions are used for hindered substrates. Here are some strategies to improve the purity of your product:
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove. The addition of a catalytic amount of 4-DMAP can intercept the intermediate and catalyze the desired esterification, minimizing this side reaction.[3][4][18]
-
Epimerization: In reactions involving chiral centers, especially in peptide synthesis, there is a risk of epimerization. Using milder conditions and appropriate coupling reagents with racemization-suppressing additives (like HOBt or Oxyma Pure) is crucial. The Yamaguchi esterification is reported to proceed with no epimerization of stereochemistry.[1]
-
Hydrolysis of Thioester: Thioesters can be susceptible to hydrolysis, particularly under basic conditions or in the presence of water. Ensure your reagents and solvents are anhydrous. During workup, avoid prolonged exposure to basic aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing a thioester from a tertiary carboxylic acid?
A1: The Yamaguchi esterification is an excellent choice for coupling tertiary carboxylic acids with thiols. The use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), followed by reaction with the thiol in the presence of DMAP, is a robust method for overcoming steric hindrance.[1]
Q2: I am working with a precious, sterically hindered alcohol that I need to convert to a thioester. Which method offers the mildest conditions?
A2: The Mitsunobu reaction is known for its mild conditions (typically neutral, 0 °C to room temperature) and is a good option for valuable and sensitive alcohols.[11] You would use a thioacid as the nucleophile in this case.
Q3: How does the Shiina macrolactonization work to form thioesters, and when should I consider it?
A3: The Shiina macrolactonization is primarily used for the synthesis of macrocycles, including macrolactones and by extension, macrothiolactones. It uses a dehydrating condensation agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), to form a mixed anhydride in situ, which then undergoes intramolecular cyclization.[2][19] This method is particularly advantageous for constructing large, sterically congested ring systems where other methods might favor intermolecular side reactions.
Q4: Can I use EDC/DMAP for thioester synthesis with hindered substrates? What are the key considerations?
A4: Yes, EDC in combination with a catalytic amount of DMAP is a viable option for sterically hindered thioester synthesis.[3][4] DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to nucleophilic attack by the hindered thiol. It is crucial to use anhydrous conditions and an appropriate base to neutralize the HCl salt if you are using EDC•HCl.
Q5: What is the N→S acyl shift and how does it help in synthesizing sterically hindered peptide thioesters?
A5: The N→S acyl shift is an intramolecular rearrangement where an acyl group moves from an amide nitrogen to a nearby thiol sulfur.[13][14][15][16][17] This strategy is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS) where the thioester bond would be unstable to the basic conditions used for Fmoc deprotection. A precursor peptide is synthesized with a special auxiliary containing a thiol. After peptide assembly, an acid-catalyzed N→S acyl shift forms the thioester. This circumvents the direct and often difficult intermolecular coupling of a hindered C-terminal amino acid with a thiol.
Data Presentation
Table 1: Comparison of Yields for Selected Thioester Synthesis Methods with Sterically Hindered Substrates
| Method | Carboxylic Acid | Thiol/Alcohol | Coupling/Activating Reagent(s) | Solvent | Yield (%) | Reference |
| Yamaguchi Esterification | Sterically hindered acid (for Pentamycin synthesis) | Sterically hindered alcohol | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 84 | [1] |
| Yamaguchi Esterification | Acid 94 | Alcohol 93 | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 79 | [1] |
| DCC/DMAP | Sterically demanding carboxylic acids | Various alcohols and thiols | Dicyclohexylcarbodiimide, 4-DMAP (catalytic) | CH2Cl2 | Good yields | [3][4] |
| Mitsunobu Reaction | p-Nitrobenzoic acid | Inverted menthol (B31143) (hindered secondary alcohol) | PPh3, DIAD | THF | 43 | [12] |
| N→S Acyl Shift | CPE peptide 1 | 3-Mercaptopropionic acid (thiolysis) | - | - | 86 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Thioesterification of a Sterically Hindered Carboxylic Acid
This protocol is adapted from the general principles of the Yamaguchi esterification for sterically demanding substrates.[1][20][21][22][23][24]
Materials:
-
Sterically hindered carboxylic acid
-
Thiol
-
2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi reagent)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene or THF
-
Anhydrous dichloromethane (B109758) (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Anhydride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.05 equiv) in anhydrous toluene dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Thioester Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the thiol (1.2 equiv) and a stoichiometric amount of DMAP (1.2 equiv) in anhydrous toluene.
-
Filter the mixed anhydride solution from step 1 through a cannula into the solution of the thiol and DMAP at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the substrates) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and trichlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: General Procedure for Mitsunobu Thioesterification with a Sterically Hindered Secondary Alcohol
This protocol is a general guideline for the Mitsunobu reaction adapted for thioester synthesis.[9][10][11][12][18][25][26]
Materials:
-
Sterically hindered secondary alcohol
-
Thioacid (e.g., thioacetic acid or a custom-synthesized thioacid)
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered secondary alcohol (1.0 equiv), thioacid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution at 0 °C. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, gentle heating may be required, but this can increase the risk of side reactions.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a minimal amount of DCM and add hexanes or diethyl ether to precipitate the triphenylphosphine oxide and the hydrazine (B178648) byproduct.
-
Filter off the precipitate and wash it with cold hexanes or ether.
-
Concentrate the filtrate and redissolve the residue in EtOAc or DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 solution (to remove unreacted thioacid) and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low-yield thioester synthesis.
Caption: Decision tree for selecting a thioester synthesis method.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide and protein thioester synthesis via N→S acyl transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. msimg.bioon.com [msimg.bioon.com]
- 18. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Yamaguchi reagent – Reagent of the month June - Santiago lab [santiago-lab.com]
- 21. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Yamaguchi Esterification [organic-chemistry.org]
- 23. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 24. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
Technical Support Center: Quenching Unreacted Thiobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching unreacted thiobenzoic acid in reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quenching and workup of reactions involving thiobenzoic acid.
Issue 1: Emulsion Formation During Basic Wash
Question: I am trying to quench unreacted thiobenzoic acid with an aqueous sodium bicarbonate solution, but a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion?
Answer: Emulsion formation is a common issue when performing a basic wash of an organic reaction mixture. Here are several techniques to break the emulsion, starting with the simplest:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. This can prevent the formation of a tight emulsion while still allowing for sufficient mixing.[1]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by forcing the separation of the two phases.[1][2]
-
Addition of Salt: If brine is not effective, adding a small amount of solid sodium chloride directly to the emulsion and swirling can also help.[2]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[1][2]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and promote separation.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (e.g., 30 minutes) can lead to the separation of the layers.[2]
Issue 2: Incomplete Quenching of Thiobenzoic Acid
Question: After performing a basic wash, I still detect the presence of thiobenzoic acid in my organic layer by TLC analysis. What could be the reason for this, and how can I ensure complete removal?
Answer: Incomplete quenching of thiobenzoic acid can be due to several factors. Here’s how to troubleshoot this issue:
-
Insufficient Base: Ensure that you are using a sufficient molar excess of the base to neutralize all the thiobenzoic acid. It is recommended to use a saturated solution of sodium bicarbonate.
-
Insufficient Mixing: Ensure thorough mixing of the two phases to allow for the complete reaction between the thiobenzoic acid and the base. Gentle but prolonged swirling is often more effective than vigorous shaking, which can lead to emulsions.
-
Multiple Washes: A single wash may not be sufficient. Perform multiple washes with the basic solution (e.g., 2-3 times) to ensure complete removal of the thiobenzoate salt into the aqueous layer.[3]
-
pH Check: After the final wash, you can test the pH of the aqueous layer to ensure it is basic. This can be done by touching a wet glass stirring rod to litmus (B1172312) paper.[4]
-
TLC Analysis: To confirm the absence of thiobenzoic acid in your organic layer, you can use thin-layer chromatography (TLC). A suitable stain for visualizing thiobenzoic acid is potassium permanganate (B83412), which will show a yellow-brown spot.[5]
Issue 3: Product is also Acidic
Question: My desired product also contains an acidic functional group. How can I selectively quench the thiobenzoic acid without losing my product into the aqueous layer during a basic wash?
Answer: This is a common challenge in organic synthesis. Here are a few strategies to consider:
-
Use of a Weaker Base: Thiobenzoic acid is significantly more acidic (pKa ≈ 2.5) than many common carboxylic acids (pKa ≈ 4-5).[6] Therefore, a carefully controlled wash with a weak base like a dilute solution of sodium bicarbonate may selectively deprotonate and remove the thiobenzoic acid. It is crucial to monitor the pH carefully.
-
Solid-Supported Scavengers: An alternative to aqueous extraction is the use of solid-supported scavenger resins. These are functionalized polymers that can react with and remove specific types of impurities. For acidic impurities like thiobenzoic acid, a basic scavenger resin can be used. The resin is added to the reaction mixture, stirred for a period, and then simply filtered off, leaving the purified product in solution. Several types of basic scavenger resins are commercially available.[7][8][9]
-
Chromatography: If other methods fail, purification by column chromatography may be necessary. The polarity difference between your product and thiobenzoic acid will determine the feasibility of this separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for quenching unreacted thiobenzoic acid?
A1: The most common and effective method for quenching unreacted thiobenzoic acid is to perform an acid-base extraction. This involves washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate or sodium carbonate.[4][6][10] The base deprotonates the acidic thiobenzoic acid, forming a water-soluble thiobenzoate salt that partitions into the aqueous layer and is thus removed from the organic phase containing the desired product.
Q2: Are there alternative methods to a basic wash for quenching thiobenzoic acid?
A2: Yes, other methods can be employed:
-
Oxidative Quenching: Thiobenzoic acid, being a thiol, can be oxidized to a disulfide.[11] Common oxidizing agents like hydrogen peroxide or household bleach (sodium hypochlorite) can be used. However, this method may lead to the formation of other byproducts and should be used with caution, especially if the desired product is sensitive to oxidation.[12][13]
-
Solid-Phase Scavengers: As mentioned in the troubleshooting guide, basic scavenger resins can effectively remove acidic impurities like thiobenzoic acid without the need for an aqueous workup.[7][8][9]
Q3: What are the potential side reactions to be aware of when quenching thiobenzoic acid?
A3:
-
With Basic Wash: The primary "reaction" is the desired acid-base neutralization. However, if your product is base-sensitive (e.g., contains an ester that can be hydrolyzed), prolonged exposure to a strong base should be avoided. Using a milder base like sodium bicarbonate is generally preferred over sodium hydroxide.
-
With Oxidative Quenching: Oxidation of thiobenzoic acid can lead to the formation of dibenzoyl disulfide. Further oxidation can lead to the formation of sulfonic acids.[12][13] These byproducts may need to be removed in a subsequent purification step.
Q4: How can I monitor the progress of the quenching reaction?
A4: Thin-layer chromatography (TLC) is an excellent tool for monitoring the removal of thiobenzoic acid. Spot the organic layer on a TLC plate before and after each wash. Thiobenzoic acid can often be visualized under UV light due to its aromatic ring.[14] For more sensitive detection, a potassium permanganate stain can be used, which will react with the thiol group to produce a distinct spot.[5]
Q5: How should I dispose of the aqueous waste containing the thiobenzoate salt?
A5: The aqueous waste containing the sodium thiobenzoate should be neutralized with acid (e.g., dilute HCl) before disposal. This will protonate the thiobenzoate back to thiobenzoic acid. Depending on local regulations, the neutralized aqueous waste may need to be collected and disposed of as chemical waste. Always consult your institution's safety guidelines for proper waste disposal procedures.
Q6: What are the safety precautions I should take when working with thiobenzoic acid and its quenching agents?
A6:
-
Thiobenzoic Acid: Thiobenzoic acid has a strong, unpleasant odor and is a corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching Agents:
-
Bases: When using sodium bicarbonate, be aware that it will react with acid to produce carbon dioxide gas. Vent the separatory funnel frequently to release pressure.[15]
-
Oxidizing Agents: Handle strong oxidizing agents like hydrogen peroxide and bleach with care, as they can be corrosive and reactive.
-
Q7: My glassware has a lingering sulfur smell after the experiment. How can I effectively clean it?
A7: To remove the persistent odor of thiols from glassware, it is recommended to soak the glassware in a bleach bath (a 1:1 mixture of bleach and water) overnight.[16] After soaking, the glassware can be washed as usual with soap and water.
Experimental Protocols
Protocol 1: Quenching Unreacted Thiobenzoic Acid with Saturated Sodium Bicarbonate
This protocol describes the standard procedure for removing excess thiobenzoic acid from a reaction mixture using an aqueous basic wash.
-
Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature before starting the workup.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of an appropriate size. If the reaction solvent is immiscible with water, it can be used as the organic layer. If not, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Add Saturated Sodium Bicarbonate: Add a volume of saturated aqueous sodium bicarbonate solution to the separatory funnel approximately equal to the volume of the organic layer.
-
Mix Gently: Stopper the separatory funnel and gently swirl the mixture. Important: Vent the funnel frequently by inverting it and opening the stopcock to release the pressure generated from carbon dioxide evolution.[15]
-
Separate the Layers: Allow the layers to separate. The aqueous layer, containing the sodium thiobenzoate, is typically the bottom layer unless a halogenated solvent is used. Drain the aqueous layer.
-
Repeat the Wash: Repeat the wash with a fresh portion of saturated sodium bicarbonate solution (steps 3-5) one to two more times to ensure complete removal of the thiobenzoic acid.
-
Wash with Brine: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any residual water from the organic layer.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which should now be free of thiobenzoic acid.
Data Presentation
| Quenching Method | Reagent | Advantages | Disadvantages | Key Considerations |
| Acid-Base Extraction | Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Highly effective for acidic impurities; Reagents are inexpensive and readily available. | Can lead to emulsion formation; Generates CO₂ gas, requiring careful venting.[15] | Ensure sufficient molar excess of base; Multiple washes may be necessary. |
| Oxidative Quenching | Hydrogen Peroxide (H₂O₂) or Sodium Hypochlorite (Bleach) | Can be a rapid method for destroying the thiol group. | May lead to the formation of disulfide or sulfonic acid byproducts;[12][13] The desired product may be sensitive to oxidation. | Choose the oxidant carefully based on the stability of the desired product. |
| Solid-Phase Scavenging | Basic Scavenger Resins (e.g., amine-functionalized) | Avoids aqueous workup and potential for emulsions; High selectivity for acidic impurities. | Resins can be more expensive than simple bases; Requires a filtration step to remove the resin. | Ensure the chosen resin has appropriate reactivity and capacity for the amount of thiobenzoic acid. |
Visualizations
Caption: Experimental workflow for quenching thiobenzoic acid.
Caption: Mechanism of acid-base extraction for thiobenzoic acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. strem.com [strem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. suprasciences.com [suprasciences.com]
- 8. Bot Detection [iris-biotech.de]
- 9. glycopep.com [glycopep.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. How To [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Thioesters and Oxygen Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thioesters and oxygen esters, supported by experimental data. Understanding these differences is crucial for applications ranging from peptide synthesis and medicinal chemistry to the study of metabolic pathways.
Core Reactivity Principles: A Tale of Two Esters
Thioesters are sulfur analogs of oxygen esters, with the oxygen atom of the ester linkage replaced by a sulfur atom. This seemingly minor substitution has profound effects on the molecule's electronic properties and, consequently, its reactivity. In general, thioesters are more reactive than their oxygen ester counterparts, particularly towards nucleophiles other than water.[1][2] This heightened reactivity is a cornerstone of their essential roles in biochemistry, such as in the form of acetyl-CoA.[3][4]
The enhanced reactivity of thioesters can be attributed to several key factors:
-
Reduced Resonance Stabilization: The overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of sulfur is less effective than the 2p-2p overlap in oxygen esters.[4][5] This results in poorer resonance delocalization of the sulfur lone pair electrons, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4][5]
-
Better Leaving Group: The corresponding thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because sulfur is more polarizable and can better stabilize the negative charge.[2][5] This facilitates the breakdown of the tetrahedral intermediate formed during nucleophilic acyl substitution.
-
Weaker C-S Bond: The carbon-sulfur bond is inherently weaker than the carbon-oxygen bond, contributing to the lower stability and higher reactivity of thioesters.[2]
Quantitative Comparison of Reactivity
The differences in reactivity are not merely qualitative. Experimental data consistently demonstrates the enhanced reactivity of thioesters in various reactions.
Table 1: Comparison of Hydrolysis Rates
| Compound | Rate Constant (k) | Conditions | Reference |
| S-methyl thioacetate | kb = 1.6 x 10-1 M-1s-1 | Base-mediated hydrolysis | [6] |
| S-methyl thioacetate | ka = 1.5 x 10-5 M-1s-1 | Acid-mediated hydrolysis | [6] |
| S-methyl thioacetate | kw = 3.6 x 10-8 s-1 | pH-independent hydrolysis | [6] |
| Ethyl acetate (B1210297) | - | - | [7] |
Table 2: Comparison of Aminolysis Rates
Computational studies have shown that thioesters are significantly more reactive towards amine nucleophiles than oxygen esters.[1] For instance, calculations predict that thioesters are about 100-fold more reactive than oxoesters toward amine nucleophiles.[1]
| Reaction | Relative Reactivity (Thioester vs. Oxygen Ester) | Method | Reference |
| Reaction with Ammonia | ~100-fold more reactive | Computational Analysis | [1] |
| Reaction with Methylcyanoacetate Carbanion | At least 2000-fold more reactive | Computational Analysis | [1] |
Table 3: Thermodynamic Properties
The greater reactivity of thioesters is also reflected in their thermodynamic properties. The standard free energy of hydrolysis for a thioester is significantly more negative than that of an oxygen ester, indicating that the hydrolysis of a thioester is a more exergonic process.
| Compound Type | Standard Free Energy of Hydrolysis (ΔG°') | Reference |
| Thioester | ~ -7.5 kcal/mol | [5] |
| Oxygen Ester | ~ -5 kcal/mol | [5] |
Reaction Mechanisms Visualized
The following diagrams illustrate the key mechanistic differences in the reactions of thioesters and oxygen esters.
Caption: General mechanism for the base-catalyzed hydrolysis of thioesters and oxygen esters.
Caption: Comparison of the aminolysis of thioesters and oxygen esters.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are outlines of common experimental protocols used to compare the reactivity of thioesters and oxygen esters.
Protocol 1: Determination of Hydrolysis Rate by Spectrophotometry
This protocol is adapted from methods used to study the hydrolysis of nitrophenyl esters, which release a chromophoric phenolate (B1203915) ion upon reaction.
Objective: To measure the rate of hydrolysis of a thioester or oxygen ester by monitoring the change in absorbance over time.
Materials:
-
Thioester or oxygen ester of interest (e.g., p-nitrophenyl thioacetate)
-
Buffer solutions of desired pH
-
Spectrophotometer
-
Cuvettes
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions at the desired pH values.
-
Equilibrate the buffer solutions to the desired reaction temperature in the water bath.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to a cuvette containing the pre-warmed buffer. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
Immediately place the cuvette in the spectrophotometer, which is also thermostatted at the reaction temperature.
-
Monitor the increase in absorbance at the λmax of the leaving group (e.g., p-nitrophenolate) over time.
-
Record the absorbance data at regular intervals until the reaction is complete.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for Acyl Transfer
This is a continuous, real-time assay for monitoring acyl transfer reactions.[8]
Objective: To measure the rate of reaction between a thioester and a nucleophile using a FRET-based probe.
Materials:
-
Thioester of interest
-
Nucleophile (e.g., a thiol-containing peptide)
-
FRET-based probe with a fluorophore and a quencher linked by a moiety that can be acylated.
-
Buffer solutions
-
Fluorometer
Procedure:
-
Synthesize a FRET probe that, upon acylation by the thioester, undergoes a conformational change or cleavage that separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Prepare solutions of the thioester, nucleophile, and FRET probe in the desired buffer.
-
Initiate the reaction by mixing the components in a microplate well or a cuvette.
-
Monitor the increase in fluorescence intensity over time using a fluorometer.
-
The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
-
By varying the concentrations of the thioester and nucleophile, kinetic parameters such as the second-order rate constant can be determined.
Caption: Simplified workflow of a FRET-based assay for monitoring acyl transfer.
Conclusion
The evidence, both theoretical and experimental, consistently points to the higher reactivity of thioesters compared to oxygen esters, especially in acyl transfer reactions with nucleophiles other than water. This enhanced reactivity, stemming from fundamental differences in electronic structure and bond energies, is not just a chemical curiosity but a critical feature exploited by nature in numerous biological processes. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity differences is paramount for the rational design of molecules and reaction pathways. The experimental protocols outlined provide a starting point for the quantitative investigation of these important functional groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tutorchase.com [tutorchase.com]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 5. organic chemistry - Reactivity of thioesters with respect to nucleophilic attack - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Analysis of Thioester Hydrolysis Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thioester hydrolysis rates, offering valuable insights for researchers in drug development and related scientific fields. Thioesters are a critical functional group in numerous biological processes and pharmaceutical compounds, including prodrugs and antibody-drug conjugates. Understanding their stability and hydrolysis kinetics is paramount for designing effective therapeutic agents with controlled release profiles. This document presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of thioester hydrolysis.
Comparative Analysis of Thioester Hydrolysis Rates
The rate of thioester hydrolysis is highly dependent on the molecular structure of the thioester, pH, and temperature. The overall observed rate constant (k_obs) can be described by the contribution of pH-independent (water-catalyzed), acid-catalyzed, and base-catalyzed hydrolysis.
k_obs = k_w + k_a[H⁺] + k_b[OH⁻]
Below is a summary of hydrolysis rate constants for a selection of thioesters, providing a comparative overview of their stability.
| Thioester Compound | Type | Rate Constant (k_b, M⁻¹s⁻¹) | Half-life (t₁/₂) at pH 7, 23-25°C | Reference(s) |
| S-methyl thioacetate | Alkyl | 0.16 | 155 days | [1][2] |
| S-phenyl 5-dimethylamino-5-oxo-thiopentanoate | Aryl | 0.64 | - | [2] |
| Acetylthiocholine (B1193921) | Choline Ester | - | - | |
| Spironolactone (B1682167) | Steroidal Drug | 7.4 x 10⁻⁷ s⁻¹ (k_obs in pure water) | - | [3] |
| Ubc9∼SUMO-1 thioester conjugate | Protein Conjugate | 5.33 x 10⁻⁵ s⁻¹ (k_obs) | ~3.6 hours | [4] |
| Thioester-linked PBD ADC | ADC | - (Hydrolysis confirmed) | - | [5] |
Note: The hydrolysis of acetylthiocholine is typically studied in the context of enzymatic activity due to its rapid cleavage by cholinesterases.[3] The hydrolysis rate of spironolactone is presented as a first-order rate constant in pure water.[3] The Ubc9~SUMO-1 conjugate hydrolysis rate is the observed pseudo-first-order rate constant.[4]
Experimental Protocols for Kinetic Analysis
Accurate determination of thioester hydrolysis rates relies on robust experimental methodologies. The following are detailed protocols for commonly employed analytical techniques.
Protocol 1: Monitoring Thioester Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct, non-invasive monitoring of the disappearance of the thioester and the appearance of its hydrolysis products.
1. Sample Preparation:
-
Prepare a stock solution of the thioester in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.
-
Prepare a series of buffered solutions (e.g., phosphate (B84403), citrate) at the desired pH values in D₂O. Ensure the buffer concentration is sufficient (e.g., 50-100 mM) to maintain a constant pH throughout the experiment.
-
To initiate the reaction, mix the thioester stock solution with the deuterated buffer solution in an NMR tube. Include an internal standard (e.g., DSS, TMSP) for quantitative analysis.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Place the NMR tube in a temperature-controlled spectrometer (e.g., 25°C, 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis. For slow reactions, spectra may be acquired every few hours or days. For faster reactions, automated acquisition every few minutes may be necessary.
-
Utilize a water suppression technique (e.g., presaturation, WATERGATE) if working in D₂O to minimize the residual HDO signal.[6]
3. Data Analysis:
-
Integrate the signal corresponding to a unique proton on the thioester (e.g., the S-methyl group) and a unique proton on the thiol or carboxylic acid product.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the thioester as a function of time.
-
Fit the data to the appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the observed rate constant (k_obs). The integrated rate law for a first-order reaction is: ln[A]t = -kt + ln[A]₀ .[4][7]
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying the components of a reaction mixture, making it ideal for kinetic analysis.
1. Sample Preparation:
-
Prepare a stock solution of the thioester in a suitable solvent (e.g., acetonitrile (B52724), methanol).
-
Prepare buffered aqueous solutions at the desired pH values.
-
Initiate the hydrolysis reaction by adding a small volume of the thioester stock solution to the buffered solution in a thermostated vial. The final concentration should be within the linear range of the HPLC detector.
2. HPLC Method Development:
-
Column: A reversed-phase C18 column is typically suitable for separating the relatively nonpolar thioester from its more polar hydrolysis products.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol (B129727) is commonly used.
-
Detection: A UV detector is often used, monitoring at a wavelength where the thioester has significant absorbance.
-
Method Validation: Ensure the method can effectively separate the starting material from its products and any potential intermediates.[8]
3. Kinetic Run:
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a strong acid for base-catalyzed reactions) or by immediate dilution in the mobile phase.
-
Inject the quenched sample onto the HPLC system.
4. Data Analysis:
-
Determine the peak area of the thioester at each time point.
-
Create a calibration curve to convert peak area to concentration.
-
Plot the concentration of the thioester versus time and fit the data to the appropriate rate equation to determine k_obs.[8]
Visualizing the Kinetic Analysis Workflow
The following diagram illustrates the general workflow for the kinetic analysis of thioester hydrolysis, from initial setup to data interpretation.
Signaling Pathways and Logical Relationships
In the context of drug development, the hydrolysis of a thioester prodrug is a key step in its mechanism of action. The following diagram illustrates this logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Protection: Thiobenzoic Acid Derivatives vs. Conventional Reagents
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the judicious selection of protecting groups is paramount to achieving desired outcomes. This is particularly true for the sulfhydryl group of thiols, whose high nucleophilicity and susceptibility to oxidation necessitate robust protection strategies. This guide provides an objective comparison of the S-benzoyl protecting group, derived from thiobenzoic acid, with other commonly employed thiol protecting groups, supported by experimental data and detailed protocols.
The protection of thiols is a critical step in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. This guide will delve into the characteristics of the S-benzoyl group and compare its performance against established protecting groups such as trityl (Trt), tert-butoxycarbonyl (t-Boc), and acetamidomethyl (Acm).
Comparison of Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the overall synthetic strategy, including the stability required during intermediate steps and the specific conditions available for its removal. The following table summarizes the key characteristics and performance of the S-benzoyl group in comparison to other widely used thiol protecting groups.
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| S-Benzoyl (Bz) | Benzoyl Chloride / Thiobenzoic Acid | Base (e.g., pyridine) | Basic hydrolysis (e.g., NaOH, NH₂NH₂)[1]; Aminolysis (e.g., cysteamine) | Stable to acidic conditions.[2] | Orthogonal to acid-labile groups (e.g., Boc, Trt). |
| Trityl (Trt) | Trityl Chloride | Base (e.g., DIEA) | Mild acid (e.g., TFA), Hydrogenolysis[2][3] | Labile to acid; Stable to base. | Orthogonal to base-labile groups (e.g., Fmoc). |
| tert-Butoxycarbonyl (t-Boc) | Di-tert-butyl dicarbonate | Base | Strong acid (e.g., TFA)[4] | Labile to strong acid; Stable to base. | Orthogonal to base-labile and some acid-labile groups. |
| Acetamidomethyl (Acm) | Acetamidomethanol | Acid catalyst | Mercury(II) salts, Iodine, Electrophilic halogen sources[3][5] | Stable to acidic and basic conditions. | Orthogonal to most acid- and base-labile groups. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for the protection of a thiol as an S-benzoyl thioester and its subsequent deprotection.
Protection of Cysteine as S-Benzoyl-L-cysteine
Objective: To protect the thiol group of L-cysteine with a benzoyl group.
Materials:
-
L-cysteine hydrochloride
-
Benzoyl chloride
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend L-cysteine hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add pyridine (2.5 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in DCM.
-
Add the benzoyl chloride solution dropwise to the cysteine suspension over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield S-benzoyl-L-cysteine.
Deprotection of S-Benzoyl-L-cysteine via Hydrazinolysis
Objective: To remove the S-benzoyl protecting group to regenerate the free thiol.
Materials:
-
S-benzoyl-L-cysteine
-
Hydrazine (B178648) hydrate[1]
-
Dimethylformamide (DMF)[1]
-
Acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve S-benzoyl-L-cysteine (1 equivalent) in DMF.
-
Add hydrazine hydrate (B1144303) (5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with acetic acid to neutralize excess hydrazine.
-
The product, L-cysteine, can be isolated by precipitation or extraction after removal of the solvent.
Logical Workflow for Thiol Protection and Deprotection
The following diagram illustrates the general workflow for utilizing a thiol protecting group in a multi-step synthesis.
Caption: General workflow for the use of a thiol protecting group in chemical synthesis.
Signaling Pathway of Thiol-Disulfide Exchange in Deprotection
The deprotection of certain thiol protecting groups, particularly disulfides, and the subsequent formation of disulfide bonds in peptides and proteins are critical biological signaling and structural processes. The following diagram illustrates a simplified pathway of thiol-disulfide exchange.
Caption: Simplified pathway of thiol protection/deprotection via disulfide exchange.
Conclusion
The S-benzoyl group, derived from thiobenzoic acid, presents a viable option for thiol protection, particularly when stability to acidic conditions and orthogonality to acid-labile protecting groups are required. Its removal under basic conditions, such as hydrazinolysis or aminolysis, offers a distinct advantage in specific synthetic routes. However, for routine applications in solid-phase peptide synthesis, more established protecting groups like Trt and Acm often provide a more predictable and well-documented performance. The choice of the optimal thiol protecting group will always depend on a careful evaluation of the specific requirements of the synthetic target and the overall chemical strategy. Researchers are encouraged to consider the stability, orthogonality, and deprotection conditions outlined in this guide to make informed decisions for their synthetic endeavors.
References
A Comparative Analysis of Modern Thioesterification Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thioesters is a cornerstone of modern organic and medicinal chemistry, underpinning the construction of complex peptides, natural products, and therapeutic agents. The reactivity of the thioester bond makes it a versatile intermediate, particularly in the realm of bioconjugation and peptide ligation. This guide provides a comparative overview of prominent thioesterification methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.
Comparative Performance of Thioesterification Methods
The choice of thioesterification method is dictated by factors such as substrate compatibility, desired yield, reaction conditions, and scalability. Below is a summary of quantitative data for several widely employed methods.
| Method | Activating Agent(s) / Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages | Limitations |
| Steglich Esterification | DCC, DMAP | CH₂Cl₂ | 0 to RT | 3 - 12 | 75-95 | Mild conditions, high yields, suitable for sterically hindered substrates.[1][2] | Formation of dicyclohexylurea (DCU) byproduct can complicate purification.[3] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF, Dioxane | 0 to 50 | 0.5 - 8 | 60-90 | Inversion of stereochemistry at the alcohol center, mild conditions.[4][5][6] | Stoichiometric amounts of phosphine (B1218219) oxide byproduct, sensitivity to acidic nucleophiles.[5] |
| Copper-Catalyzed Coupling | CuCl, TBHP | Water | 100 | 1 | 31-94 | Utilizes readily available aldehydes, proceeds in water, broad substrate scope.[7] | Requires elevated temperatures, potential for metal contamination. |
| Carbodiimide (in water) | DIC | Water | RT | ~1-3 | High | Environmentally friendly (uses water as solvent), simple protocol.[8] | Formation of N-acylurea derivatives as intermediates.[8] |
| Fmoc-SPPS (Safety-Catch) | - | DMF, CH₂Cl₂ | RT | - | Variable | Compatible with Fmoc-based peptide synthesis.[9] | Requires specific linker strategies and careful control of basic conditions.[10][11] |
Experimental Protocols
Steglich Thioesterification
This protocol is adapted from the method described by Neises and Steglich for the esterification of carboxylic acids.[1][2]
Materials:
-
Carboxylic acid (1.0 eq)
-
Thiol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid and the thiol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DCC to the cooled solution in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thioester by column chromatography on silica (B1680970) gel.
Mitsunobu Thioesterification
This protocol is a general procedure for the Mitsunobu reaction adapted for thioester formation.[4][5][6][12]
Materials:
-
Alcohol (1.0 eq)
-
Thioacid (1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, thioacid, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine (B178648) byproducts.
Copper-Catalyzed Thioesterification of Aldehydes
This method describes the coupling of aldehydes with thiols in water.[7]
Materials:
-
Aldehyde (1.0 eq)
-
Thiol (1.2 eq)
-
Copper(I) chloride (CuCl) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)
-
Water
Procedure:
-
To a screw-capped vial, add the aldehyde, thiol, CuCl, and water.
-
Stir the mixture vigorously, then add TBHP.
-
Seal the vial and heat the reaction mixture at 100 °C for 1 hour.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate key processes involving thioesters, from their biological synthesis to their application in synthetic chemistry.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction - NROChemistry [nrochemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
Validating Thioester Formation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise validation of thioester formation is critical for understanding a wide range of biological processes, from protein acylation to the biosynthesis of natural products. Mass spectrometry has emerged as an indispensable tool for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of common mass spectrometry-based methods for the validation of thioester formation, complete with experimental data and detailed protocols.
Thioesters, characterized by a reactive acyl group linked to a sulfur atom, play a pivotal role in cellular metabolism and signaling. Their inherent lability, however, presents analytical challenges. This guide will delve into the primary mass spectrometry techniques employed to confirm the formation and characterize these important molecules, including Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS).
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique for thioester analysis is contingent on the specific analyte, the complexity of the sample matrix, and the desired level of quantification. The following table summarizes the key performance characteristics of the most frequently used methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Typical Analytes | Volatile and thermally stable small molecules (e.g., fatty acid thioesters after derivatization) | Peptides, proteins, and other polar molecules | Peptides, proteins, and other large biomolecules |
| Ionization Principle | Electron Ionization (EI) or Chemical Ionization (CI) | Soft ionization of analytes from a liquid phase | Soft ionization from a solid crystalline matrix |
| Sample Preparation | Often requires derivatization to increase volatility (e.g., conversion to Fatty Acid Methyl Esters - FAMEs) | Direct infusion or coupling with liquid chromatography (LC) for separation | Co-crystallization of the analyte with a matrix on a target plate |
| Sensitivity | Picomole to femtomole range | Femtomole to attomole range | Femtomole to attomole range |
| Quantitative Accuracy | Good with appropriate internal standards[1] | Generally good, especially when coupled with stable isotope labeling[2] | Can be less precise for quantification compared to ESI-MS due to matrix effects and shot-to-shot variability[2] |
| Key Advantages | Excellent for separating and identifying volatile compounds; robust and widely available. | Suitable for a wide range of polar and non-polar molecules; easily coupled to liquid chromatography for complex mixture analysis. | High throughput capabilities; tolerant to some salts and buffers; produces predominantly singly charged ions, simplifying spectra.[3][4] |
| Key Limitations | Limited to volatile and thermally stable compounds; derivatization can be time-consuming. | Can be susceptible to ion suppression from complex matrices; produces multiply charged ions which can complicate spectral interpretation. | Matrix background can interfere with low-mass ions; less amenable to online separation techniques compared to ESI. |
Experimental Workflows and Protocols
The successful validation of thioester formation by mass spectrometry relies on carefully designed experimental workflows. Below are detailed protocols for two common applications: the analysis of protein S-acylation and the analysis of fatty acid thioesters.
Workflow for Identifying Protein S-Acylation Sites
Protein S-acylation, the covalent attachment of a fatty acid to a cysteine residue via a thioester linkage, is a critical post-translational modification. The Acyl-Biotin Exchange (ABE) method is a widely used workflow to identify S-acylated proteins and their modification sites.[5][6]
Detailed Protocol for Acyl-Biotin Exchange (ABE):
-
Lysis and Reduction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Blocking of Free Thiols: Block all free cysteine residues by incubating the lysate with a thiol-reactive reagent such as methyl methanethiosulfonate (B1239399) (MMTS). This step is crucial to prevent the labeling of non-acylated cysteines.
-
Thioester Cleavage: Treat the sample with hydroxylamine (B1172632) (HA) at a neutral pH to specifically cleave the thioester bonds, exposing the previously S-acylated cysteine residues. A control sample without HA should be processed in parallel.
-
Biotinylation of Exposed Cysteines: Label the newly exposed cysteine residues with a thiol-reactive biotinylating reagent, such as HPDP-biotin.
-
Enrichment of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-coated beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides, leaving the biotinylated peptides attached to the beads. Alternatively, elution of the entire protein can be performed.
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and localize the site of biotinylation, which corresponds to the original site of S-acylation.
Protocol for GC-MS Analysis of Fatty Acid Thioesters
For smaller, more volatile thioesters, such as those derived from fatty acids, GC-MS is a powerful analytical technique. Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).
Detailed Protocol for FAMEs Derivatization for GC-MS:
-
Hydrolysis of Thioester: The thioester bond is first hydrolyzed to release the free fatty acid. This can be achieved by saponification using a strong base like potassium hydroxide (B78521) (KOH).
-
Esterification: The free fatty acids are then converted to FAMEs. A common method involves the use of boron trifluoride (BF3) in methanol.[7][8]
-
To the dried fatty acid sample, add 1-2 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60-100°C for 5-10 minutes in a sealed vial.
-
Cool the reaction mixture and add 1 mL of saturated sodium chloride solution.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Collect the organic layer containing the FAMEs.
-
-
GC-MS Analysis: Inject the FAMEs sample into the GC-MS system. The fatty acids are separated based on their chain length and degree of unsaturation on the GC column and subsequently detected and identified by the mass spectrometer.
Tandem Mass Spectrometry (MS/MS) for Thioester Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of thioester-containing molecules, particularly peptides.[9][10] In an MS/MS experiment, a specific precursor ion (e.g., a peptide containing a thioester modification) is selected and fragmented, and the resulting fragment ions are analyzed. This provides sequence information and allows for the precise localization of the modification.
Common fragmentation methods used for thioester-containing peptides include:
-
Collision-Induced Dissociation (CID): A widely used, robust fragmentation method that typically results in cleavage of the peptide backbone, producing b- and y-type fragment ions.
-
Higher-energy C-trap Dissociation (HCD): Similar to CID but performed in an Orbitrap mass spectrometer, often providing higher-resolution fragment ion spectra.
-
Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications, such as thioesters, which can be prone to neutral loss during CID or HCD.[6]
Conclusion
The validation of thioester formation is a multifaceted analytical challenge that can be effectively addressed using a variety of mass spectrometry techniques. The selection of the most appropriate method depends on the specific research question and the nature of the analyte. For volatile small molecules, GC-MS with derivatization remains a robust choice. For larger, more complex molecules like peptides and proteins, LC-MS/MS with ESI is the dominant technique, offering high sensitivity and the ability to pinpoint modification sites. MALDI-TOF MS provides a high-throughput alternative, particularly for intact protein analysis. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately validate the formation of these crucial biomolecules.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research [mdpi.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to Thiol-Thioester Exchange Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The thiol-thioester exchange reaction is a cornerstone of dynamic covalent chemistry, enabling the formation of reversible covalent bonds under mild conditions. This guide provides an objective comparison of the kinetics of thiol-thioester exchange with its primary alternative, the thiol-disulfide exchange reaction. The information presented is supported by experimental data to aid researchers in selecting the most appropriate reaction for their specific applications, from materials science to bioconjugation and drug delivery.
At a Glance: Thiol-Thioester vs. Thiol-Disulfide Exchange
| Feature | Thiol-Thioester Exchange | Thiol-Disulfide Exchange |
| Reaction | R-SH + R'-S-C(=O)R'' ⇌ R'-SH + R-S-C(=O)R'' | R-SH + R'-S-S-R'' ⇌ R'-SH + R-S-S-R'' |
| Key Reactant | Thioester | Disulfide |
| Typical pH | Favored at neutral to slightly acidic pH[1] | Generally favored at neutral to slightly basic pH |
| Catalysis | Can be catalyzed by bases or nucleophiles[2][3] | Often base-catalyzed, proceeding through the thiolate anion[4] |
| Kinetics | Second-order reaction[5][6][7] | Second-order reaction[8][9] |
| Side Reactions | Hydrolysis of the thioester bond, especially at higher pH[5][6][7] | Thiol oxidation to form disulfides[4] |
| Applications | Native chemical ligation, self-healing materials, dynamic combinatorial chemistry[2][10] | Protein folding, redox sensing, drug delivery[4][9] |
Quantitative Kinetic Data
The following tables summarize key kinetic parameters for both thiol-thioester and thiol-disulfide exchange reactions under various conditions.
Table 1: Thiol-Thioester Exchange Kinetics
| Thioester | Thiol | Conditions | Second-Order Rate Constant (k_ex) (M⁻¹s⁻¹) | Half-life (t½) | Reference |
| S-methyl thioacetate | 2-sulfonatoethanethiolate | pH 7, 23°C, aqueous | 1.7 | 38 h (at 1 mM thiol) | [5][6][7] |
| bis(2-sulfanylethyl)amido (SEA) peptide | 3-mercaptopropionic acid (MPA) | pH 4.0, 37°C, 6 M Gn·HCl, 100 mM TCEP·HCl | Uncatalyzed: t½ = 7.28 h | 7.28 h | [1] |
| bis(2-sulfanylethyl)amido (SEA) peptide | 3-mercaptopropionic acid (MPA) | pH 4.0, 37°C, 6 M Gn·HCl, 100 mM TCEP·HCl, with selenol catalyst | Catalyzed: Rate constants plateau above 50 mM catalyst | - | [1] |
Table 2: Thiol-Disulfide Exchange Kinetics
| Disulfide | Thiol | Conditions | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Oxidized Glutathione (GSSG) | Various thiols | pH 7, phosphate (B84403) buffer | Follows a Brønsted relation with the pKa of the attacking thiol (βnuc ≈ 0.5) | [8] |
| Ellman's reagent | Various thiols | - | βnuc = 0.4-0.5 | [8] |
| 4,4'-dipyridyl disulfide | Various thiols | - | βnuc ≈ 0.34 | [8] |
| 2,2'-dipyridyl disulfide | Various thiols | - | βnuc ≈ 0.23 | [8] |
Note: The Brønsted coefficient (βnuc) indicates the sensitivity of the reaction rate to the nucleophilicity of the attacking thiolate.
Reaction Mechanisms and Experimental Workflows
Thiol-Thioester Exchange Mechanism
The thiol-thioester exchange reaction typically proceeds through a nucleophilic attack of a thiolate anion on the electrophilic carbon of the thioester carbonyl group. This forms a tetrahedral intermediate which then collapses, releasing the original thiol. The reaction is reversible and the equilibrium position is influenced by the relative pKa values of the participating thiols.[2]
Caption: Mechanism of Thiol-Thioester Exchange.
Thiol-Disulfide Exchange Mechanism
Thiol-disulfide exchange occurs via an SN2-type reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a new disulfide bond and the release of a different thiolate.[9]
Caption: Mechanism of Thiol-Disulfide Exchange.
Experimental Protocols
Measuring Thiol-Thioester Exchange Kinetics via NMR Spectroscopy
This protocol is adapted from studies investigating the kinetics of thiol-thioester exchange in aqueous and organic media.[2][5]
Objective: To determine the second-order rate constant (k_ex) for a thiol-thioester exchange reaction.
Materials:
-
Thioester of interest
-
Thiol of interest
-
Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)
-
pH buffer (if in aqueous media)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the thioester, thiol, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the thioester solution and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the thioester relative to the internal standard.
-
Initiate the reaction by adding the thiol solution to the NMR tube. For reactions in aqueous media, ensure the pH is controlled with a suitable buffer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting thioester and the product thioester (or a unique proton on each) relative to the internal standard at each time point.
-
Plot the concentration of the starting thioester versus time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the data to a first-order exponential decay if the thiol is in large excess.
-
The second-order rate constant (k_ex) is then calculated by dividing k_obs by the concentration of the thiol.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for NMR-based kinetic analysis.
Factors Influencing Reaction Kinetics
1. pH:
-
Thiol-Thioester Exchange: The rate is dependent on the concentration of the thiolate anion. Therefore, the rate generally increases with pH. However, at high pH, the competing hydrolysis of the thioester becomes significant.[5][6][7] The optimal pH is often a compromise to maximize the exchange rate while minimizing hydrolysis.
-
Thiol-Disulfide Exchange: The rate is also dependent on the thiolate concentration and thus increases with pH.
2. pKa of Thiols:
-
Thiol-Thioester Exchange: The equilibrium of the reaction is driven towards the formation of the thioester with the thiol that has a higher pKa (less acidic).[2]
-
Thiol-Disulfide Exchange: The rate of exchange is related to the pKa of the attacking thiol, as described by the Brønsted relationship.[8]
3. Catalysts:
-
Thiol-Thioester Exchange: The reaction can be catalyzed by bases, which increase the concentration of the nucleophilic thiolate. Nucleophilic catalysts such as DMAP, DABCO, and quinuclidine (B89598) have also been shown to be effective, particularly in organic media, and may operate through a different mechanism.[2][3] Selenols have been demonstrated to be potent catalysts for certain thiol-thioester exchange reactions.[1]
4. Solvent:
-
Thiol-Thioester Exchange: The reaction rate is influenced by solvent polarity. Polar solvents like DMSO and MeCN can facilitate the exchange.[2]
Conclusion
Both thiol-thioester and thiol-disulfide exchange reactions are powerful tools for creating dynamic covalent systems. The choice between them depends on the specific requirements of the application. Thiol-thioester exchange offers a versatile platform, particularly for applications in native chemical ligation and materials science, with reaction kinetics that can be tuned by pH, catalysts, and solvent. Thiol-disulfide exchange is a fundamental process in biology and is widely used in applications where redox sensitivity is desired. A thorough understanding of the kinetic parameters and influencing factors detailed in this guide will enable researchers to design and optimize their experimental systems effectively.
References
- 1. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical investigations on the thiol-thioester exchange steps of different thioesters [html.rhhz.net]
A Researcher's Guide to Thioacid Synthesis: Lawesson's Reagent vs. Alternative Methods
For researchers, scientists, and drug development professionals, the synthesis of thioacids is a critical step in the creation of various bioactive molecules and therapeutic agents. The choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of Lawesson's reagent with other common methods for thioacid synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
Thioacids are valuable intermediates in organic synthesis, serving as precursors for thioesters, amides, and other sulfur-containing compounds.[1] While several methods exist for their preparation, the direct conversion of carboxylic acids to thioacids is often the most desirable route. Lawesson's reagent has emerged as a popular choice for this transformation; however, alternative reagents and multi-step pathways also offer distinct advantages and disadvantages. This guide will delve into a quantitative and qualitative comparison of these methods.
Performance Comparison of Thioacid Synthesis Methods
The following table summarizes the key performance indicators for the most common thioacid synthesis methodologies, providing a clear comparison of their efficacy under various conditions.
| Method | Reagent(s) | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Direct Thionation | |||||
| Lawesson's Reagent | Lawesson's Reagent (LR) | Dichloromethane (B109758) (DCM), Microwave, 100 °C, 10 min | 73-94[2] | One-step, good functional group tolerance (arenes, olefins, carbamates, esters), commercially available reagent.[3] | Can lead to epimerization in chiral substrates, requires microwave irradiation for optimal results.[2] |
| Phosphorus Pentasulfide (P4S10) | P4S10 / Hexamethyldisiloxane (B120664) (HMDO) | Toluene (B28343) or Xylene, Reflux | Comparable or superior to LR[4][5] | Byproducts are easily removed by hydrolytic workup or filtration, avoiding chromatography.[4] | Often requires higher temperatures and longer reaction times compared to microwave-assisted LR method.[6] |
| Carboxylic Acid Activation | |||||
| Activated Ester + NaSH | N-Hydroxysuccinimide (NHS), Sodium Hydrosulfide (B80085) (NaSH) | Activation followed by reaction with NaSH | >90[7] | High yields, mild reaction conditions for the hydrosulfide step. | Multi-step process, requires pre-activation of the carboxylic acid.[2] |
| Acyl Benzotriazole (B28993) + NaSH | Benzotriazole-based activating agent, NaSH | Water, Room Temperature | Excellent[7] | High yields, mild conditions, short reaction times, no organic solvents, simple workup.[7] | Requires preparation of the acyl benzotriazole intermediate. |
| EDC Coupling + Na2S | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Sodium Sulfide (Na2S) | Dichloromethane (DCM) or similar solvent, Room Temperature | Good to excellent[8] | Compatible with a wide variety of protecting groups and sterically hindered amino acids.[8] | Multi-step, requires a coupling agent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in the laboratory.
Protocol 1: Thioacid Synthesis using Lawesson's Reagent (Microwave-Assisted)
This protocol is adapted from the work of Danishefsky and coworkers.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Lawesson's Reagent (0.55 equiv)
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the carboxylic acid and Lawesson's Reagent.
-
Add dichloromethane to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired thioacid.
Protocol 2: Thioacid Synthesis using Phosphorus Pentasulfide and HMDO
This protocol is based on the method described by Curphey.[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Phosphorus Pentasulfide (P4S10) (0.25 equiv)
-
Hexamethyldisiloxane (HMDO) (0.5 equiv)
-
Toluene or Xylene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, P4S10, and HMDO.
-
Add toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be worked up by either a simple hydrolytic procedure (e.g., quenching with water and extracting the product) or by filtering through a pad of silica gel to remove the reagent-derived byproducts.
-
The solvent is removed under reduced pressure to yield the crude thioacid, which can be further purified if necessary.
Protocol 3: Thioacid Synthesis via Activated Ester and Sodium Hydrosulfide
This two-step protocol involves the activation of the carboxylic acid followed by reaction with sodium hydrosulfide.[7]
Step 1: Activation of Carboxylic Acid (e.g., with NHS)
-
Dissolve the carboxylic acid (1.0 equiv) and N-Hydroxysuccinimide (1.1 equiv) in a suitable solvent like dichloromethane or THF.
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the formation of the NHS ester is complete (monitored by TLC).
-
Filter off the urea (B33335) byproduct and concentrate the filtrate to obtain the crude NHS ester.
Step 2: Reaction with Sodium Hydrosulfide
-
Dissolve the crude NHS ester in a suitable solvent (e.g., THF/water mixture).
-
Add a solution of sodium hydrosulfide (NaSH) (a slight excess) dropwise at room temperature.
-
Stir the reaction for 1-2 hours.
-
Acidify the reaction mixture with a mild acid (e.g., KHSO4 solution) to protonate the thiocarboxylate.
-
Extract the thioacid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the thioacid.
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Proposed mechanism for thioacid synthesis using Lawesson's Reagent.
Caption: Comparative experimental workflow for thioacid synthesis.
References
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Unraveling Thioester Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of thioester reactions is paramount for advancements in chemical biology and therapeutic design. Isotopic labeling studies offer a powerful lens through which to view these reactions, providing detailed insights into transition states and reaction pathways. This guide provides a comparative analysis of key thioester reaction mechanisms—hydrolysis, aminolysis, and enolization—supported by experimental data from isotopic labeling studies.
Thioesters, central to numerous biochemical processes, exhibit a diverse reactivity that has been interrogated through various mechanistic studies. The use of heavy isotopes such as oxygen-18 (¹⁸O), carbon-13 (¹³C), and deuterium (B1214612) (²H or D) allows for the tracking of atomic rearrangements and the measurement of kinetic isotope effects (KIEs), shedding light on the rate-determining steps of these reactions.
Comparative Analysis of Thioester Reaction Mechanisms
The reactivity of thioesters is predominantly governed by the nature of the nucleophile and the reaction conditions. Here, we compare three fundamental reaction mechanisms:
-
Hydrolysis: The cleavage of the thioester bond by water. This can be uncatalyzed or catalyzed by acid or base.
-
Aminolysis: The reaction of a thioester with an amine to form an amide. This is a crucial reaction in peptide synthesis.
-
Enolization/Thio-Claisen Condensation: The formation of a thioester enolate, which can then act as a nucleophile. This is a key step in various carbon-carbon bond-forming reactions.
Isotopic labeling studies have provided critical data to differentiate between proposed mechanisms for these reactions, such as concerted versus stepwise pathways.
Quantitative Data from Isotopic Labeling Studies
The following tables summarize key quantitative data obtained from isotopic labeling studies of different thioester reaction mechanisms. Kinetic isotope effects (KIEs) are expressed as the ratio of the rate constant for the light isotope (k_light) to that of the heavy isotope (k_heavy).
Thioester Hydrolysis
Kinetic isotope effects for the hydrolysis of formylthiocholine provide insight into the transition state structure under varying pH conditions.[1]
| Isotope | Acidic Conditions (¹³k_obs) | Neutral Conditions (¹³k_obs) | Alkaline Conditions (¹³k_obs) |
| ¹³C | 1.0312 | 1.022 | 1.0263 |
| ¹⁸O | 0.997 | 1.010 | 0.992 |
| ³⁴S | 0.995 | 0.996 | 1.000 |
A ¹³C KIE greater than 1 suggests a change in bonding at the carbonyl carbon in the rate-determining step. The near-unity ¹⁸O and ³⁴S KIEs provide further details about the transition state structure.
Thiol-Thioester Exchange
While specific KIE data for thiol-thioester exchange is less commonly reported in comparative tables, the kinetics of this reaction have been compared to hydrolysis. For S-methyl thioacetate (B1230152) at pH 7 and 23°C, the second-order rate constant for thiol-thioester exchange with 2-sulfonatoethanethiolate is significantly faster than the rate of hydrolysis.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and the experimental procedures used to study them is crucial for a comprehensive understanding.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of common experimental protocols for key isotopic labeling experiments.
¹⁸O-Labeling for Studying Thioester Hydrolysis
This protocol is designed to determine the position of bond cleavage during hydrolysis by tracing the incorporation of ¹⁸O from water into the products.
1. Materials:
-
Thioester of interest
-
H₂¹⁸O (isotopically enriched water)
-
Buffer solutions for pH control
-
Quenching solution (e.g., a strong acid or base to stop the reaction)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
LC-MS grade solvents
2. Reaction Setup:
-
Dissolve the thioester in a minimal amount of a compatible organic solvent (if necessary) and then dilute with the appropriate buffer made with H₂¹⁸O.
-
Initiate the reaction by adding the catalyst (acid or base) if applicable.
-
Incubate the reaction at a constant temperature.
-
At various time points, withdraw aliquots of the reaction mixture.
3. Sample Workup:
-
Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Acidify the mixture (if not already acidic) and extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
4. Analysis:
-
Dissolve the isolated product in a suitable solvent for LC-MS analysis.
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the carboxylic acid product.
-
The incorporation of one or two ¹⁸O atoms will result in a corresponding mass shift, indicating the mechanism of hydrolysis.
¹³C Kinetic Isotope Effect Measurement by NMR
This protocol allows for the determination of the KIE at the carbonyl carbon, providing information about the rate-determining step.
1. Materials:
-
Thioester with natural isotopic abundance
-
¹³C-labeled thioester (specifically at the carbonyl carbon)
-
NMR solvent (deuterated)
-
Internal standard for NMR
-
Thermostatted NMR spectrometer
2. Reaction Setup:
-
Prepare a reaction mixture containing a known ratio of the unlabeled and ¹³C-labeled thioester in the chosen deuterated solvent.
-
Add the other reactants and/or catalyst to initiate the reaction directly in the NMR tube.
3. Data Acquisition:
-
Acquire ¹³C NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant signals (for both isotopes) and the appearance of the product signals.
4. Data Analysis:
-
Determine the ratio of the integrated peak areas of the ¹³C-labeled and unlabeled species (reactant or product) at each time point.
-
The KIE can be calculated from the change in this isotopic ratio over the course of the reaction using appropriate kinetic models.
Deuterium Labeling for Studying Thioester Enolization
This protocol is used to investigate the mechanism and stereochemistry of enolate formation by monitoring the incorporation of deuterium at the α-position.
1. Materials:
-
Thioester of interest
-
Deuterated solvent (e.g., D₂O, MeOD)
-
Base (e.g., NaOD in D₂O)
-
Quenching solution (e.g., a non-deuterated acid)
-
Solvents for extraction and analysis
2. Reaction Setup:
-
Dissolve the thioester in the deuterated solvent.
-
Initiate enolization by adding the base.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
3. Sample Workup:
-
Quench the reaction by adding a non-deuterated acid.
-
Extract the thioester from the aqueous solution using an organic solvent.
-
Wash the organic layer to remove any remaining deuterated solvent and dry it.
4. Analysis:
-
Analyze the recovered thioester by ¹H NMR to observe the decrease in the signal corresponding to the α-protons.
-
Alternatively, use mass spectrometry to determine the increase in mass due to deuterium incorporation.
-
The rate and extent of deuterium incorporation provide information about the kinetics and equilibrium of enolization.
By employing these isotopic labeling techniques, researchers can gain a deeper and more nuanced understanding of thioester reaction mechanisms, paving the way for the rational design of new catalysts, inhibitors, and biocompatible reactions.
References
Safety Operating Guide
Safe Disposal of Thiobenzate: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of thiobenzate and its derivatives, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle such compounds.
Proper disposal of this compound, an organosulfur compound, is paramount to maintaining a safe laboratory environment and preventing environmental contamination. The following procedures are based on established safety protocols for hazardous chemical waste management.
Key Safety and Disposal Information
The following table summarizes the critical hazard and disposal information for this compound compounds. This information is compiled from safety data sheets (SDS) for related compounds such as Potassium thiobenzoate and S-Hydroxymethyl thiobenzoate.
| Parameter | Information | Source |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Ensure adequate ventilation. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] | |
| Special Considerations for Organosulfur Compounds | Avoid open-air burning; special incinerators are required.[3] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1.0 Personal Protective Equipment (PPE) and Safety Measures
1.1 Attire: Wear a standard laboratory coat, long pants, and closed-toe shoes. 1.2 Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use. 1.3 Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. 1.4 Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to ensure adequate ventilation.[2] Eyewash stations and safety showers should be readily accessible.[1]
2.0 Waste Segregation and Collection
2.1 Waste Container: Use a designated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should have a secure, tight-fitting lid. 2.2 Labeling: Label the waste container with "Hazardous Waste," "this compound Waste," and list all components of the waste stream. Include the date of initial waste accumulation. 2.3 Segregation:
- Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
- Collect solid and liquid waste in separate, appropriate containers.
- Keep halogenated and non-halogenated solvent waste separate if applicable to your waste stream.[3]
3.0 Waste Storage
3.1 Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. 3.2 Secondary Containment: Place the waste container in a secondary containment bin to prevent spills. 3.3 Container Integrity: Regularly inspect the waste container for any signs of leakage, corrosion, or degradation.
4.0 Disposal Procedure
4.1 Contact Environmental Health and Safety (EHS): When the waste container is nearly full (no more than 90% capacity) or has been in storage for a predetermined time limit (consult your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. 4.2 Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. 4.3 Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be poured down the drain.[4][5] 4.4 Incineration: Final disposal will likely involve incineration in a specialized facility equipped to handle organosulfur compounds to prevent the release of sulfur oxides into the atmosphere.[3]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Thiobenzate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Thiobenzate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound compounds, a comprehensive approach to personal protection is critical to prevent skin and eye irritation, as well as respiratory exposure. The following PPE is recommended:
-
Eye and Face Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1] A face shield may be necessary when there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant protective gloves are required.[1] It is crucial to inspect gloves before use and to select them based on chemical compatibility and breakthrough time.[1][2] For tasks with a higher risk of splash or exposure, consider wearing inner and outer chemical-resistant gloves.[3][4]
-
Body Protection: Long-sleeved clothing or a lab coat should be worn to prevent skin contact.[1][2] For situations with a higher potential for exposure, chemical-resistant coveralls are recommended.[3][4]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[2] Engineering controls, such as working in a well-ventilated area or under a fume hood, should be the primary means of controlling inhalation exposure.[5][6]
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Ensure adequate ventilation in the work area.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
-
Protect from moisture.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[5] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1] Get medical attention if irritation develops or persists.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If symptoms occur, get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Call a poison center or doctor if you feel unwell.[7]
-
Spills: For small spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[7] For larger spills, evacuate the area and follow emergency response procedures.[8] Ensure adequate ventilation.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Dispose of contents and container to an approved waste disposal plant.[5][9]
-
Do not allow the product to enter drains.[9]
-
Contaminated packaging should be treated as the product itself.
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[10]
Quantitative Data
No specific occupational exposure limits have been established for the this compound compounds referenced in the safety data sheets.[1][5] Therefore, it is crucial to handle these chemicals with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential for exposure.
| Data Point | Value | Source |
| Occupational Exposure Limits | Not Established | [1][5] |
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.
References
- 1. fishersci.fi [fishersci.fi]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. uwlax.edu [uwlax.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
